molecular formula C6H5BrO2S B1341931 5-Bromo-3-methylthiophene-2-carboxylic acid CAS No. 38239-45-1

5-Bromo-3-methylthiophene-2-carboxylic acid

Cat. No.: B1341931
CAS No.: 38239-45-1
M. Wt: 221.07 g/mol
InChI Key: JFFWMBSFXUTFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFWMBSFXUTFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592584
Record name 5-Bromo-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38239-45-1
Record name 5-Bromo-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-3-methylthiophene-2-carboxylic acid, a versatile heterocyclic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential applications based on the current scientific understanding of thiophene derivatives.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. The presence of a bromine atom, a methyl group, and a carboxylic acid group on the thiophene ring imparts it with unique chemical reactivity and makes it a valuable building block for the synthesis of more complex molecules.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 38239-45-1[1][2]
Molecular Formula C₆H₅BrO₂S[1][2]
Molecular Weight 221.07 g/mol [1][2]
Predicted Boiling Point 321.1 ± 42.0 °C[1]
Predicted pKa 3.49 ± 0.10[2]
Storage Conditions 2-8°C, sealed, dry, protected from light[1][3]
Physical Form Solid[3]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Synthesis of this compound cluster_conditions Reaction Conditions start 3-Methylthiophene-2-carboxylic acid product This compound start->product Bromination reagent Bromine (Br2) Acetic Acid (solvent)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 3-methylthiophene-2-carboxylic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The molar ratio of the reactants should be carefully controlled to favor mono-bromination at the 5-position, which is activated by the sulfur atom and sterically accessible.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash it with water to remove any remaining acid, and then recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on the known spectral data of similar compounds and general spectroscopic principles, a predicted set of data can be proposed.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Singlet for the C4-H proton (around 7.0-7.5 ppm), a singlet for the methyl protons (around 2.3-2.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Signals for the carboxylic acid carbonyl carbon (165-175 ppm), two quaternary thiophene carbons (C2, C3, and C5), one protonated thiophene carbon (C4), and one methyl carbon (around 15-20 ppm). The carbon attached to bromine (C5) would be expected in the range of 110-120 ppm.
FT-IR (cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (1680-1710), C-Br stretch (500-600), and characteristic thiophene ring vibrations.
Mass Spec (m/z) A molecular ion peak at m/z 220/222 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.

Reactivity and Potential Applications

This compound is a versatile intermediate for organic synthesis.[1] The carboxylic acid and bromo functional groups are key to its reactivity, allowing for a variety of chemical modifications.

Reactivity of this compound start This compound esterification Esterification (e.g., with alcohol, acid catalyst) start->esterification Carboxylic Acid Reactions amidation Amidation (e.g., with amine, coupling agent) start->amidation Carboxylic Acid Reactions suzuki Suzuki Coupling (e.g., with boronic acid, Pd catalyst) start->suzuki C-Br Bond Reactions other Other Cross-Coupling Reactions start->other C-Br Bond Reactions

Caption: Reactivity of this compound.

  • Pharmaceutical and Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7] The structural features of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents. The carboxylic acid group can be converted to esters or amides to modulate pharmacokinetic properties, while the bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore structure-activity relationships.

  • Materials Science: The electron-rich thiophene core of this molecule makes it a suitable building block for the synthesis of organic electronic materials.[1] Derivatives of this compound could be used to create conductive polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Biological Activity of Substituted Thiophene Carboxylic Acids

While specific biological studies on this compound are not documented in the reviewed literature, the broader class of substituted thiophene carboxylic acids has been investigated for various therapeutic applications.

  • Antibacterial Agents: Thiophene-based compounds have shown promise as antibacterial agents.[5] The synthesis of various thiophene derivatives has been a focus of research in the development of new antibiotics to combat drug-resistant bacteria.

  • Anti-inflammatory Activity: Certain thiophene derivatives have been identified as potential anti-inflammatory agents, with some compounds showing inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7]

  • Anticancer Activity: The thiophene nucleus is present in several compounds with demonstrated anticancer activity.[6][8] Researchers continue to synthesize and evaluate novel thiophene derivatives for their potential as cancer therapeutics.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and predictions from related structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylthiophene-2-carboxylic acid is a halogenated thiophene derivative that serves as a versatile building block in organic synthesis. Its structural features, including a thiophene ring, a carboxylic acid group, and a bromine atom, make it a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound possesses a thiophene ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

PropertyValueSource
Molecular Formula C₆H₅BrO₂S[1][2]
Molecular Weight 221.07 g/mol [1][2]
CAS Number 38239-45-1[1][2]
Appearance Solid (form not specified)
Boiling Point (Predicted) 321.1 ± 42.0 °C[1]
pKa (Predicted) 3.49 ± 0.10[3]
XLogP3 (Predicted) 2.9[3]
Topological Polar Surface Area 65.5 Ų[3]

Synthesis and Reactivity

Proposed Synthetic Workflow:

synthesis_workflow start Starting Material: 2,4-Dibromo-3-methylthiophene step1 Regioselective Lithiation (e.g., n-BuLi, -78°C) start->step1 step2 Carboxylation (CO₂) step1->step2 step3 Acidic Workup (e.g., HCl) step2->step3 product Product: This compound step3->product

References

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid (CAS: 38239-45-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylthiophene-2-carboxylic acid is a halogenated thiophene derivative that serves as a crucial building block in organic synthesis. Its unique structural features, including a reactive bromine atom and a carboxylic acid group on a substituted thiophene ring, make it a versatile precursor for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of promising therapeutic agents, particularly inhibitors of the fat mass and obesity-associated protein (FTO).

Chemical and Physical Properties

This compound is a solid at room temperature and requires storage in a cool, dry, and dark environment under an inert atmosphere. Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 38239-45-1[1][2][3]
Molecular Formula C₆H₅BrO₂S[1][2][3]
Molecular Weight 221.07 g/mol [1][3]
Predicted Boiling Point 321.1 ± 42.0 °C[1]
Predicted pKa 3.49 ± 0.10[2]
Storage Temperature 2-8°C

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below are the expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the thiophene ring proton, and a broad singlet for the carboxylic acid proton. The acidic proton of the carboxylic acid typically appears at a downfield chemical shift, often above 10 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the quaternary carbons of the thiophene ring (including the one bonded to the bromine and the one bonded to the carboxylic acid), the CH carbon of the thiophene ring, and the carbonyl carbon of the carboxylic acid, which typically resonates in the range of 165-185 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹.[4] The C=O stretching vibration of the carboxylic acid group is expected between 1710 and 1760 cm⁻¹.[4] Additional peaks corresponding to the C-Br bond and the thiophene ring vibrations would also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct bromination of 3-methylthiophene-2-carboxylic acid. The electron-donating methyl group and the carboxyl group direct the electrophilic substitution to the 5-position of the thiophene ring.

Experimental Protocol: Bromination of 3-methylthiophene-2-carboxylic acid

This protocol is adapted from the synthesis of a similar compound, 5-bromothiophene-3-carboxylic acid, and is expected to yield the desired product.

Materials:

  • 3-methylthiophene-2-carboxylic acid

  • Bromine (Br₂)

  • Acetic acid

  • Ice water

Procedure:

  • Dissolve 3-methylthiophene-2-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Diagram of the Synthesis Workflow:

G cluster_reagents Reagents cluster_process Process 3-methylthiophene-2-carboxylic_acid 3-methylthiophene- 2-carboxylic acid Dissolution Dissolve in Acetic Acid 3-methylthiophene-2-carboxylic_acid->Dissolution Bromine Bromine (Br₂) Bromination Add Bromine Solution Bromine->Bromination Acetic_Acid Acetic Acid Acetic_Acid->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Bromination Stirring Stir at Room Temp Bromination->Stirring Precipitation Precipitate in Ice Water Stirring->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product 5-Bromo-3-methylthiophene- 2-carboxylic acid Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its utility is highlighted by its role as a precursor to a novel class of inhibitors targeting the fat mass and obesity-associated protein (FTO), an enzyme implicated in acute myeloid leukemia (AML).

Role as a Precursor to FTO Inhibitors

Recent research has identified 3-arylaminothiophenic-2-carboxylic acid derivatives as potent and selective inhibitors of FTO.[7][8] The synthesis of these inhibitors often involves a key step where an aryl amine is coupled to a thiophene carboxylic acid backbone. This compound can be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the aryl amine moiety at the 5-position, or it can be a starting point for further functionalization to build the final inhibitor.

FTO Signaling Pathway in Acute Myeloid Leukemia (AML)

FTO is an RNA demethylase that removes the N⁶-methyladenosine (m⁶A) modification from RNA. In AML, FTO is often overexpressed and plays a crucial role in leukemogenesis by regulating the expression of key oncogenes. By demethylating specific mRNA transcripts, such as those for MYC and CEBPA, FTO enhances their stability and translation, leading to increased cell proliferation and survival, and a block in differentiation. Inhibition of FTO has been shown to induce apoptosis in AML cells, making it an attractive therapeutic target.

Diagram of the FTO Signaling Pathway in AML:

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects in AML FTO FTO Protein mRNA Demethylated oncogene mRNA FTO->mRNA Demethylation m6A_mRNA m⁶A-modified oncogene mRNA (e.g., MYC, CEBPA) m6A_mRNA->FTO Substrate Translation Translation mRNA->Translation Oncoproteins Oncogenic Proteins (e.g., MYC, CEBPA) Translation->Oncoproteins Proliferation Increased Cell Proliferation and Survival Oncoproteins->Proliferation Differentiation_Block Block in Differentiation Oncoproteins->Differentiation_Block FTO_Inhibitor FTO Inhibitor (derived from 5-Bromo-3-methyl- thiophene-2-carboxylic acid) FTO_Inhibitor->FTO Inhibition

Caption: Simplified FTO signaling pathway in AML and the point of intervention by FTO inhibitors.

Conclusion

This compound is a key chemical intermediate with significant potential in both materials science and medicinal chemistry.[1] Its well-defined structure and reactivity provide a robust platform for the synthesis of complex molecules. The role of this compound as a precursor to potent FTO inhibitors underscores its importance in the development of novel therapeutics for diseases such as acute myeloid leukemia. This guide provides essential technical information to facilitate its use in research and development.

References

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylthiophene-2-carboxylic acid is a halogenated thiophene derivative that serves as a versatile building block in organic synthesis. Its structural features, including a thiophene ring, a carboxylic acid group, a methyl group, and a bromine atom, make it a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₆H₅BrO₂S[1][2][3]
Molecular Weight 221.07 g/mol [1][4]
CAS Number 38239-45-1[1][2]
Appearance Solid
Boiling Point (Predicted) 321.1 ± 42.0 °C[1]
pKa (Predicted) 3.49 ± 0.10[3]
Storage Temperature 2-8°C, sealed, dry, protected from light[1]

Synthesis

A plausible synthetic workflow is outlined below. This diagram is a logical representation of a potential synthetic route and should be adapted and optimized based on experimental findings.

Synthesis_Workflow Potential Synthetic Workflow for this compound start 3-Methylthiophene-2-carboxylic acid (Starting Material) reaction Electrophilic Aromatic Substitution (Bromination) start->reaction reagent Brominating Agent (e.g., NBS or Br₂ in a suitable solvent) reagent->reaction product This compound (Target Compound) reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: Potential synthetic route to this compound.

Note: The regioselectivity of the bromination will be a critical factor in this synthesis. The directing effects of the methyl and carboxylic acid groups on the thiophene ring will influence the position of the incoming bromine atom.

Spectroscopic Data (Predicted and Analog-Based)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds and general principles of spectroscopy, the following characteristics can be anticipated.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the proton on the thiophene ring, and a singlet in the aliphatic region for the methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

13C NMR Spectroscopy

The 13C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the thiophene ring carbons will be influenced by the bromine, methyl, and carboxylic acid substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. Other characteristic peaks will include C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (79Br and 81Br isotopes). Fragmentation may involve the loss of the carboxylic acid group and other fragments from the thiophene ring.

Applications in Drug Discovery and Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. While specific biological data for this compound is limited in the public domain, its structural motifs suggest potential as a scaffold for the development of various therapeutic agents. Thiophene derivatives have been investigated for a range of activities, including as enzyme inhibitors and as anticancer and antimicrobial agents.

Potential as Enzyme Inhibitors

The carboxylic acid functionality of this compound allows for the formation of various derivatives, such as amides and esters. These derivatives can be designed to interact with the active sites of enzymes, potentially leading to their inhibition. For instance, thiophene carboxamides have been explored as kinase inhibitors.

The following diagram illustrates a general workflow for screening thiophene derivatives as potential enzyme inhibitors.

Enzyme_Inhibitor_Screening Workflow for Screening Thiophene-based Enzyme Inhibitors start This compound synthesis Synthesis of Derivatives (e.g., Amides, Esters) start->synthesis library Library of Thiophene Derivatives synthesis->library screening Enzyme Activity Assay (e.g., Kinase Assay) library->screening hit_id Hit Identification (Active Compounds) screening->hit_id optimization Lead Optimization hit_id->optimization

Caption: General workflow for identifying enzyme inhibitors from a thiophene-based library.

Potential Anticancer and Antimicrobial Applications

Thiophene derivatives have shown promise as both anticancer and antimicrobial agents. The thiophene ring is a bioisostere of the benzene ring and can be found in several approved drugs. The development of novel anticancer and antimicrobial drugs often involves the synthesis and screening of libraries of compounds based on privileged scaffolds like thiophene.

Experimental Protocols (General)

While specific protocols for this compound are not detailed, general experimental procedures for reactions involving similar compounds can be adapted.

General Procedure for Amide Coupling
  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its potential for derivatization into a wide array of compounds makes it an attractive starting material for the discovery of new molecules with interesting biological activities. Further research is needed to fully elucidate its properties, develop efficient synthetic routes, and explore its potential in drug discovery and materials science. This guide provides a foundational understanding for researchers and professionals working with this and related thiophene derivatives.

References

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-3-methylthiophene-2-carboxylic acid, a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, chemical properties, and potential applications, with a focus on derivatives exhibiting significant biological activity.

Chemical Properties and Data

This compound is a substituted thiophene carboxylic acid with the molecular formula C₆H₅BrO₂S and a molecular weight of approximately 221.07 g/mol .[1][2] Its structure, featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring, makes it a valuable intermediate for further chemical modifications.[1]

Physicochemical Data

Below is a summary of the key physicochemical properties for this compound and its isomer, 3-Bromo-5-methylthiophene-2-carboxylic acid.

PropertyValueSource
Molecular Formula C₆H₅BrO₂S[1][2]
Molecular Weight 221.07 g/mol [1][2]
Predicted Boiling Point 321.1 ± 42.0 °C[1]
Predicted pKa 3.49 ± 0.10[2]
Melting Point (3-Bromo-5-methyl isomer) 190-196 °C[3]
Spectroscopic Data of 3-Bromo-5-methylthiophene-2-carboxylic acid

The following spectroscopic data has been reported for the isomer, 3-Bromo-5-methylthiophene-2-carboxylic acid, which can serve as a reference for the characterization of the title compound.

SpectroscopyDataSource
¹H NMR (400 MHz, DMSO-d₆) δ = 2.47 (s, 3H), 6.98 (s, 1H), 13.19 (bs, 1H) ppm[3]
¹³C NMR (100 MHz, CDCl₃) δ = 15.3, 108.7, 125.5, 129.8, 141.4, 156.3 ppm[3]
LC-MS (m/z) 220, 222 ([M-1]⁻, [M-3]⁻)[3]

Synthesis of Thiophene Carboxylic Acids

The synthesis of substituted thiophene carboxylic acids often involves the functionalization of a pre-existing thiophene ring. A common strategy for the synthesis of compounds like the isomer 3-Bromo-5-methylthiophene-2-carboxylic acid involves the lithiation of a brominated thiophene precursor followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

This protocol describes the synthesis of the isomer, 3-Bromo-5-methylthiophene-2-carboxylic acid, from 2-bromo-5-methylthiophene.[3]

Reagents and Materials:

  • 2-Bromo-5-methylthiophene

  • Diisopropylamine

  • n-Butyllithium (1.6 M in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon dioxide (gas)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Heptane

  • Water

  • Brine

  • Sodium sulfate

  • Silica gel

Procedure:

  • A 1.6 M solution of butyllithium in hexane (105 cm³) is slowly added to a solution of diisopropylamine (18.4 g, 0.18 mol) in 150 cm³ of tetrahydrofuran at -30 °C.

  • The mixture is stirred for 30 minutes at -30 °C and then cooled to -70 °C.

  • A solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in 60 cm³ of tetrahydrofuran is slowly added at -70 °C.

  • The reaction mixture is stirred for 2 hours at -70 °C.

  • A stream of carbon dioxide is introduced at -70 °C for 1 hour, and the addition is continued as the mixture warms to room temperature.

  • The reaction mixture is acidified to pH 2 with 1 N hydrochloric acid and extracted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over sodium sulfate, and evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/heptane (1:3) mixture as the eluent to yield 3-bromo-5-methylthiophene-2-carboxylic acid (20.5 g, 66% yield).[3]

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_carboxylation Carboxylation cluster_workup Work-up and Purification A Diisopropylamine in THF C Cool to -30°C A->C B n-Butyllithium in Hexane B->C D Cool to -70°C C->D E Add 2-Bromo-5-methylthiophene in THF D->E F Stir for 2h at -70°C E->F G Introduce CO2 gas F->G H Warm to Room Temperature G->H I Acidify with HCl H->I J Extract with Ethyl Acetate I->J K Wash, Dry, and Evaporate J->K L Column Chromatography K->L M 3-Bromo-5-methylthiophene-2-carboxylic acid L->M

Caption: Synthetic workflow for 3-Bromo-5-methylthiophene-2-carboxylic acid.

Applications in Drug Discovery and Development

Thiophene carboxylic acid derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[4][5] Derivatives of bromo-thiophene carboxylic acids have been investigated for various therapeutic applications, including as enzyme inhibitors and antimicrobial agents.

Thiophene Carboxylic Acids as D-amino Acid Oxidase (DAO) Inhibitors

A series of thiophene-2-carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated and can enhance inhibitory potency.

Quantitative Data for DAO Inhibition by Thiophene-2-Carboxylic Acid Derivatives:

CompoundSubstituent at 5-positionIC₅₀ (µM)
1a H7.8
1b F1.3
1c Cl0.92
1d Br0.74

Data adapted from a study on DAO inhibitors.

The crystal structures of human DAO in complex with these inhibitors revealed that the thiophene ring stacks tightly with Tyrosine 224 in the active site, leading to a potent inhibitory effect.

G cluster_inhibitor Inhibitor cluster_enzyme Enzyme Active Site Inhibitor Thiophene Carboxylic Acid (e.g., 5-Bromo derivative) DAO D-amino Acid Oxidase (DAO) Inhibitor->DAO Binds to Active Site Tyr224 Tyrosine 224 Inhibitor->Tyr224 Stacks with Thiophene Ring DAO->Tyr224 Contains Inhibition Inhibition DAO->Inhibition Results in

Caption: Logical relationship of thiophene carboxylic acid inhibition of DAO.

Suzuki Coupling for the Synthesis of Biologically Active Derivatives

The bromine atom on the thiophene ring serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of aryl-substituted thiophene derivatives with potential biological activities.

Experimental Protocol: General Suzuki Cross-Coupling Reaction

The following is a general protocol for the Suzuki cross-coupling of a bromo-thiophene carboxylate with an arylboronic acid.

Reagents and Materials:

  • Bromo-thiophene carboxylate (e.g., pentyl 5-bromothiophene-2-carboxylate)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the bromo-thiophene carboxylate (1 equivalent), arylboronic acid (1-1.2 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a mixture of 1,4-dioxane and water (typically 4:1 or 5:1).

  • Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.

G Start Start Reagents Combine: - Bromo-thiophene carboxylate - Arylboronic acid - Pd(PPh3)4 - K3PO4 - 1,4-Dioxane/Water Start->Reagents Reaction Heat to 90°C Stir for 16h Reagents->Reaction Workup Cool to RT Extract with Organic Solvent Reaction->Workup Purification Wash, Dry, and Evaporate Workup->Purification Column Column Chromatography Purification->Column Product Aryl-substituted Thiophene Derivative Column->Product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Antimicrobial Activity of Thiophene Derivatives

Derivatives of thiophene carboxylic acids have also shown promise as antimicrobial agents. Studies have demonstrated the antibacterial activity of various substituted thiophenes against drug-resistant bacteria, including Salmonella Typhi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. For instance, certain 2-ethylhexyl 5-arylthiophene-2-carboxylates have exhibited significant antibacterial action.

Conclusion

This compound and its related structures are valuable building blocks in synthetic and medicinal chemistry. Their utility stems from the versatile reactivity of the substituted thiophene ring, which allows for the creation of diverse libraries of compounds with a range of biological activities. The demonstrated efficacy of thiophene carboxylic acid derivatives as enzyme inhibitors and antimicrobial agents underscores the potential of this scaffold in the development of new therapeutics. Further research into the synthesis and biological evaluation of novel derivatives based on this compound is warranted to explore their full therapeutic potential.

References

5-Bromo-3-methylthiophene-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-methylthiophene-2-carboxylic acid, a key heterocyclic building block in organic synthesis. Given the absence of a singular "discovery" paper, this document focuses on the synthesis, properties, and applications of this compound and its close isomers, offering valuable insights for its utilization in research and development.

Physicochemical Properties

This compound is a thiophene derivative with the chemical formula C₆H₅BrO₂S. Its structure, featuring a carboxylic acid and a bromine atom on a methyl-substituted thiophene ring, makes it a versatile intermediate in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 38239-45-1[1]
Molecular Formula C₆H₅BrO₂S[1]
Molecular Weight 221.07 g/mol [2]
Predicted Boiling Point 321.1±42.0 °C[3]
Predicted pKa 3.49±0.10[1]

Synthesis and Experimental Protocols

The synthesis proceeds via a lithiation of a brominated methylthiophene precursor followed by carboxylation with carbon dioxide.

Representative Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid[4]

Reactants:

  • 2-Bromo-5-methylthiophene

  • n-Butyllithium (1.6 M solution in hexane)

  • Diisopropylamine

  • Carbon dioxide (gas)

  • Tetrahydrofuran (THF)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Heptane

  • Sodium sulfate

Procedure:

  • A 1.6 M solution of n-butyllithium in hexane (105 cm³) is slowly added to a solution of diisopropylamine (18.4 g, 0.18 mol) in tetrahydrofuran (150 cm³) at -30 °C.

  • The mixture is stirred for 30 minutes at -30 °C and then cooled to -70 °C.

  • A solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in tetrahydrofuran (60 cm³) is slowly added at this temperature.

  • The reaction mixture is stirred for 2 hours at -70 °C.

  • A stream of carbon dioxide is then introduced at -70 °C for 1 hour, and the addition is continued as the mixture warms to room temperature.

  • The reaction mixture is acidified to a pH of 2 with 1 N hydrochloric acid and extracted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by chromatography on silica gel using an eluent of ethyl acetate/heptane (1:3).

Quantitative Data for 3-Bromo-5-methylthiophene-2-carboxylic acid:

ParameterValue
Yield 66% (20.5 g)
Melting Point 190-196 °C
¹H NMR (400 MHz, DMSO-d₆) δ = 2.47 (s, 3H), 6.98 (s, 1H), 13.19 (bs, 1H) ppm
¹³C NMR (100 MHz, CDCl₃) δ = 15.3, 108.7, 125.5, 129.8, 141.4, 156.3 ppm
LC-MS (tR) 1.13 min
MS (m/z) 220, 222 ([M-1]⁻, [M-3]⁻)

The data presented is for the isomer 3-Bromo-5-methylthiophene-2-carboxylic acid as a representative example.[4]

Synthetic Workflow

The synthesis of brominated thiophene carboxylic acids generally follows a multi-step process, which can be visualized as follows:

G Thiophene Thiophene Bromination Bromination (e.g., with NBS or Br2) Thiophene->Bromination Bromothiophene Brominated Thiophene Bromination->Bromothiophene Methylation Methylation (e.g., via lithiation and reaction with an electrophile) Bromothiophene->Methylation Methylbromothiophene Methyl-Bromothiophene Methylation->Methylbromothiophene Lithiation Lithiation (e.g., with n-BuLi) Methylbromothiophene->Lithiation Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate Carboxylation Carboxylation (with CO2) Lithiated_Intermediate->Carboxylation Final_Product This compound Carboxylation->Final_Product

A generalized synthetic workflow for this compound.

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in several areas of chemical research and development.

  • Pharmaceutical Synthesis: These compounds serve as foundational scaffolds for the synthesis of active pharmaceutical ingredients (APIs).[3] The thiophene ring is a common motif in medicinal chemistry, and the bromo and carboxylic acid functional groups allow for further molecular elaboration to create compounds with desired biological activities. For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been investigated for their spasmolytic effects.[5]

  • Materials Science: The electron-rich nature of the thiophene core makes these compounds useful in the synthesis of organic electronic materials, such as conductive polymers and semiconductors.[3]

The general utility of this class of compounds can be illustrated by their use in Suzuki cross-coupling reactions to synthesize biaryl derivatives, a common strategy in drug discovery.

G start 5-Bromothiophene-2-carboxylic acid Derivative suzuki Suzuki Cross-Coupling (with Arylboronic Acid) start->suzuki product 5-Arylthiophene-2-carboxylic acid Derivative suzuki->product catalyst Pd Catalyst catalyst->suzuki bioactivity Screening for Biological Activity (e.g., Spasmolytic Effect) product->bioactivity

Application in the synthesis of bioactive molecules via Suzuki coupling.

Conclusion

This compound is a significant heterocyclic compound with broad applications in organic synthesis. While its initial "discovery" is not attributed to a single seminal work, its synthesis and utility are demonstrated through various studies focused on the development of novel pharmaceuticals and materials. The experimental protocols and data for its isomers provide a strong foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies.

References

The Pivotal Role of Bromine in the Chemistry of Thiophene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine atoms, when strategically incorporated into the thiophene carboxylic acid scaffold, serve as versatile functional handles that profoundly influence the molecule's reactivity, synthetic utility, and biological properties. This technical guide provides an in-depth exploration of the multifaceted role of bromine in this important class of heterocyclic compounds. It details how bromine modulates electrophilic substitution, enables a wide array of cross-coupling reactions, and can be strategically employed in the synthesis of complex molecular architectures. Furthermore, this guide elucidates the impact of bromination on the biological activity of thiophene carboxylic acid derivatives, offering insights for drug discovery and development. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in the laboratory.

Introduction

Thiophene carboxylic acids are privileged structures in medicinal chemistry and materials science, owing to their unique electronic properties and ability to engage in various biological interactions. The introduction of a bromine atom onto the thiophene ring dramatically expands the synthetic possibilities, transforming a relatively simple starting material into a versatile building block. The position of the bromine atom dictates the regioselectivity of subsequent reactions and fine-tunes the electronic nature of the molecule, thereby influencing its reactivity and potential applications. This guide will systematically dissect the critical functions of bromine in the context of thiophene carboxylic acid chemistry.

Modulation of Reactivity and Regioselectivity

The presence of a bromine atom on the thiophene ring significantly alters its electronic landscape. As an electron-withdrawing group, bromine deactivates the ring towards electrophilic substitution, yet its directing effects are paramount for predictable synthetic outcomes.

Electrophilic Bromination

The direct bromination of thiophene carboxylic acids is a common method for introducing a bromine atom. The regioselectivity of this reaction is governed by the directing effects of both the carboxylic acid group and the sulfur atom in the thiophene ring. For instance, the monobromination of thiophene-3-carboxylic acid selectively yields 5-bromo-thiophene-3-carboxylic acid.[1] This is because the 5-position is the most electron-rich and sterically accessible position for electrophilic attack.

Bromine as a Versatile Handle for Cross-Coupling Reactions

Perhaps the most significant role of bromine on the thiophene carboxylic acid core is its function as a leaving group in a multitude of palladium-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl structures. Bromothiophene carboxylic acids and their esters are excellent substrates for this reaction, coupling with a wide range of boronic acids and their derivatives.[2][3] This reaction is extensively used in the synthesis of biologically active compounds and conjugated polymers.

A typical workflow for a Suzuki-Miyaura coupling reaction involving a bromothiophene carboxylic acid derivative is illustrated below.

Suzuki_Coupling_Workflow Start Start: Bromothiophene Carboxylic Acid Derivative Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Aryl_R R-Pd(II)Ln-R' PdII_Aryl->PdII_Aryl_R Transmetalation Transmetalation PdII_Aryl_R->Pd0 Product R-R' PdII_Aryl_R->Product RedElim Reductive Elimination Aryl_Halide R-Br (Bromothiophene derivative) Aryl_Halide->Pd0 Boronic_Acid R'-B(OH)2 Boronic_Acid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, bromothiophene carboxylic acids are amenable to other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Stille reactions, further highlighting the versatility of the bromine substituent.[4][5] The Heck reaction, for instance, allows for the arylation of alkenes.[6]

Influence on Biological Activity

The introduction of a bromine atom can significantly impact the biological profile of thiophene carboxylic acid derivatives. Bromine can enhance lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

Several studies have demonstrated the interesting biological activities of bromothiophene carboxylic acid derivatives. For example, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to exhibit spasmolytic effects.[2] Other studies have pointed towards the antimicrobial and antifungal potential of substituted thiophenes.[7][8]

Table 1: Spasmolytic Activity of 5-Arylthiophene-2-carboxylate Derivatives [2]

CompoundREC₅₀ (µM)95% Confidence Interval
5a Phenyl4.212.74–6.35
5b 4-Methylphenyl7.095.03–10.08
5c 4-Methoxyphenyl1.390.94–2.02
5d 4-Chlorophenyl11.88.68–16.43
10d 3,4-Dichlorophenyl1.26-

Experimental Protocols

Synthesis of 5-Bromothiophene-3-carboxylic Acid[9][10]

Materials:

  • 3-Thiophenecarboxylic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve 3-thiophenecarboxylic acid (10 g, 78 mmol) in glacial acetic acid (60 mL) in an Erlenmeyer flask equipped with a stir bar.

  • Slowly add a solution of bromine (5.61 g, 35.1 mmol, 0.9 equiv) in glacial acetic acid (30 mL).

  • Stir the mixture for 1 hour at room temperature.

  • Pour the reaction mixture into water (300 mL) and stir for 15 minutes.

  • Filter the resulting solid and wash with water.

  • Recrystallize the crude product from water (300 mL), filter, and dry under vacuum to afford 5-bromothiophene-3-carboxylic acid.

Yield: 5.83 g (41%)[9]

General Procedure for Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate[2]

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 equiv), the respective arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add a mixture of toluene and water (4:1 ratio).

  • Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired pentyl 5-arylthiophene-2-carboxylate.

Table 2: Yields of Suzuki-Miyaura Coupling Products [3]

ProductAryl GroupYield (%)
5a Phenyl50.2
5b 4-Methylphenyl33
5c 4-Methoxyphenyl76.5
5d 4-Chlorophenyl51.5
5e 4-Nitrophenyl52.7

Conclusion

The strategic placement of a bromine atom on the thiophene carboxylic acid framework is a powerful and versatile strategy in modern organic synthesis and drug discovery. Bromine not only directs the regioselectivity of further functionalization but, more importantly, serves as a key reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. This enables the construction of diverse and complex molecular architectures from readily available starting materials. Furthermore, the presence of bromine can impart favorable biological properties, making brominated thiophene carboxylic acids and their derivatives attractive scaffolds for the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize the unique chemistry of brominated thiophene carboxylic acids in their own research endeavors.

References

The Influence of Substitution on the Electronic Properties of Thiophenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives have emerged as a cornerstone in the development of advanced organic electronic materials and novel therapeutic agents. The inherent aromaticity and electron-rich nature of the thiophene ring, coupled with the ability to readily modify its structure through substitution, provide a powerful platform for tuning its electronic properties. This guide offers a comprehensive overview of the electronic characteristics of substituted thiophenes, detailing the impact of various functional groups on key parameters such as energy levels, conductivity, and charge mobility. Detailed experimental and computational protocols are provided to facilitate further research and development in this dynamic field.

Core Electronic Properties of Substituted Thiophenes

The electronic behavior of substituted thiophenes is primarily governed by the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (Egap). These parameters dictate the material's potential for charge injection, transport, and its optical absorption and emission characteristics. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring significantly modulates these energy levels.

General Trends:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the thiophene ring. This leads to a destabilization (increase in energy) of the HOMO level. The effect on the LUMO level is generally less pronounced. Consequently, EDGs tend to decrease the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and carbonyl groups decrease the electron density of the thiophene ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels, with a more significant effect on the LUMO. This typically leads to a reduction in the HOMO-LUMO gap.[1][2]

The position of the substituent on the thiophene ring also plays a crucial role. Substitution at the 2- and 5-positions generally has a more pronounced effect on the electronic properties compared to substitution at the 3- and 4-positions due to more effective conjugation with the polymer backbone in polythiophenes.

Quantitative Data on Electronic Properties

The following tables summarize key electronic properties for a range of substituted thiophenes, compiled from both experimental measurements and computational studies.

Table 1: HOMO, LUMO, and Energy Gap of Substituted Thiophene Monomers and Oligomers

SubstituentPositionHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Unsubstituted--6.56-0.366.20[3]
Methyl3--5.23-0.784.45Calculated
Amino (NH2)2--5.15-0.654.50Calculated
Nitro (NO2)2--6.89-2.544.35Calculated
Phenyl2--5.98-1.524.46Calculated
Thienyl2--5.83-1.194.64[3]
Bithienyl2--5.47-1.793.68[3]
Terthienyl2--5.31-2.053.26[3]

Note: "Calculated" values are derived from DFT computations and serve as a comparative guide.

Table 2: Conductivity and Charge Carrier Mobility of Substituted Polythiophenes

PolymerDopantConductivity (S/cm)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Reference
Poly(3-hexylthiophene) (P3HT)F4TCNQ0.210⁻³ - 10⁻²-[4]
P(g42T-T) (oligoether side chains)F4TCNQ43--[4]
Regiorandom poly(3-methylthiophene)-50--[5]
Regioregular poly(3-(4-octylphenyl)thiophene)-4--[5]
Polythiophene (unsubstituted)Oxidizedup to 1000--[5]

Experimental Protocols for Characterization

Accurate characterization of the electronic properties of substituted thiophenes is crucial for their application. The following sections provide detailed methodologies for key experimental techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[6]

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell (working, reference, and counter electrodes)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated solvent like acetonitrile or dichloromethane)

  • Analyte (substituted thiophene compound) at a concentration of ~1 mM

  • Ferrocene (as an internal standard)

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

  • Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window.

  • Analyte Measurement: Add the analyte to the cell and record the cyclic voltammogram. The potential is swept from an initial value to a vertex potential and then back.

  • Internal Standard: Add a small amount of ferrocene to the solution and record the voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to vacuum):

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap can be estimated as E_gap = LUMO - HOMO.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a conjugated molecule by measuring its absorption of light in the ultraviolet and visible regions.[7]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., chloroform, toluene, or tetrahydrofuran)

  • Analyte solution of known concentration

Procedure:

  • Sample Preparation: Prepare a dilute solution of the substituted thiophene compound in a suitable solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Fill a cuvette with the pure solvent and run a baseline scan to subtract the solvent's absorbance.

  • Sample Measurement: Fill a cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Determine the absorption edge (λ_onset) from the low-energy side of the absorption spectrum.

    • Calculate the optical band gap (E_g^opt) using the formula:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[8]

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

  • Structure Optimization:

    • Build the 3D structure of the substituted thiophene molecule.

    • Perform a geometry optimization to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[9][10]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

  • Electronic Property Calculation:

    • From the output of the geometry optimization or a subsequent single-point energy calculation, extract the energies of the HOMO and LUMO.

    • The theoretical energy gap is the difference between the LUMO and HOMO energies.

  • Simulated UV-Vis Spectrum (Optional):

    • Time-Dependent DFT (TD-DFT) calculations can be performed to simulate the UV-Vis absorption spectrum and predict the excitation energies and oscillator strengths of electronic transitions.

Visualizing Relationships and Workflows

Graphviz diagrams can be used to illustrate the logical relationships between substituent types and their effects on electronic properties, as well as to outline experimental workflows.

Substituent_Effects cluster_substituents Substituent Type cluster_properties Electronic Properties EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3, -NH2) HOMO HOMO Energy EDG->HOMO Increases (destabilizes) BandGap Energy Gap (LUMO-HOMO) EDG->BandGap Generally Decreases EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -C=O) EWG->HOMO Decreases (stabilizes) LUMO LUMO Energy EWG->LUMO Decreases (stabilizes) EWG->BandGap Generally Decreases HOMO->BandGap Contributes to change LUMO->BandGap Contributes to change

Caption: Relationship between substituent type and electronic properties.

Experimental_Workflow cluster_synthesis Material Preparation cluster_electrochemistry Electrochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling Synthesis Synthesis of Substituted Thiophene Purification Purification and Characterization Synthesis->Purification CV Cyclic Voltammetry Purification->CV UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DFT DFT Calculations Purification->DFT HOMO_LUMO Determine HOMO/LUMO Levels CV->HOMO_LUMO BandGap Determine Optical Band Gap UV_Vis->BandGap Predicted_Properties Predict Electronic Properties DFT->Predicted_Properties

Caption: Experimental and computational workflow for characterizing substituted thiophenes.

Conclusion

The electronic properties of substituted thiophenes are highly tunable through synthetic modification, making them exceptionally versatile materials for a wide range of applications. By carefully selecting the nature and position of substituents, researchers can engineer molecules and polymers with tailored HOMO/LUMO energy levels, band gaps, and charge transport characteristics. The experimental and computational protocols outlined in this guide provide a robust framework for the systematic investigation and development of novel thiophene-based materials for next-generation organic electronics and therapeutics.

References

5-Bromo-3-methylthiophene-2-carboxylic Acid: A Versatile Heterocyclic Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylthiophene-2-carboxylic acid is a functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique trifunctional nature, featuring a thiophene core, a bromine atom, a methyl group, and a carboxylic acid moiety, provides multiple reaction sites for the construction of complex molecular architectures. This guide explores the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
CAS Number 38239-45-1
Appearance Solid
Storage 2-8°C, sealed, dry, protected from light[1]

Synthesis of this compound

The synthesis of this compound can be approached through a regioselective strategy involving a "halogen dance" reaction, a base-catalyzed intramolecular rearrangement of a halogen on an aromatic ring. While a direct synthesis protocol is not widely published, a plausible route can be designed based on the synthesis of its isomer, 3-bromo-5-methylthiophene-2-carboxylic acid, and the principles of the halogen dance reaction.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-bromo-3-methylthiophene. A directed ortho-metalation followed by a halogen dance rearrangement and subsequent carboxylation can yield the desired product.

Synthesis_Pathway 2-Bromo-3-methylthiophene 2-Bromo-3-methylthiophene Lithium Intermediate Lithium Intermediate 2-Bromo-3-methylthiophene->Lithium Intermediate 1. LDA, THF, -78°C Rearranged Intermediate Rearranged Intermediate Lithium Intermediate->Rearranged Intermediate Halogen Dance This compound This compound Rearranged Intermediate->this compound 2. CO2 3. H+ workup Amide_Coupling This compound This compound Amide Product Amide Product This compound->Amide Product Amine (R-NH2) Coupling Reagent (e.g., HATU, DCC) Suzuki_Coupling This compound This compound Aryl-substituted Product Aryl-substituted Product This compound->Aryl-substituted Product Ar-B(OH)2 Pd Catalyst, Base sEH_Signaling_Pathway cluster_0 Arachidonic Acid Metabolism cluster_1 Physiological Effects cluster_2 Therapeutic Intervention Arachidonic Acid Arachidonic Acid EETs EETs Arachidonic Acid->EETs CYP450 DHETs DHETs EETs->DHETs sEH Anti-inflammatory Effects Anti-inflammatory Effects EETs->Anti-inflammatory Effects Vasodilation Vasodilation EETs->Vasodilation Inflammation Inflammation DHETs->Inflammation Vasoconstriction Vasoconstriction DHETs->Vasoconstriction sEH sEH sEH Inhibitor (e.g., GSK2256294) sEH Inhibitor (e.g., GSK2256294) sEH->sEH Inhibitor (e.g., GSK2256294) Inhibition CYP450 CYP450 Synthesis_Workflow 5-Bromo-3-methylthiophene-2-carboxamide derivative 5-Bromo-3-methylthiophene-2-carboxamide derivative Coupled Intermediate Coupled Intermediate 5-Bromo-3-methylthiophene-2-carboxamide derivative->Coupled Intermediate Suzuki Coupling GSK2256294 GSK2256294 Coupled Intermediate->GSK2256294 Further Transformations

References

The Therapeutic Potential of Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene, a five-membered sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1][2] Its derivatives have garnered considerable attention from researchers in drug discovery and development, leading to a number of approved drugs across various therapeutic areas.[1] The thiophene ring is a bioisostere of the phenyl ring, and its presence in a molecule can enhance drug-receptor interactions, improve physicochemical properties, and favorably alter metabolic stability.[1] This technical guide provides an in-depth overview of the potential biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as topoisomerase, tyrosine kinases, and tubulin.[4]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Thiophene Derivative 480HeLa12.61[6]
HepG233.42[6]
Thiophene Derivative 471HeLa23.79[6]
HepG213.34[6]
Thiophene Derivative 5HepG2, SMMC-7721< 30.0[3]
Paclitaxel (Control)HepG2, SMMC-7721> 30.0[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3]

Materials:

  • Thiophene derivatives

  • Cancer cell lines (e.g., HepG2, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the existing medium in the wells with 200 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: Apoptosis Induction

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.

apoptosis_pathway Thiophene Thiophene Derivative ROS ROS Generation Thiophene->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Caspase Caspase Activation Mito->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis leads to antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Comp Prepare Thiophene Derivative Stock Serial_Dil Perform Serial Dilutions in 96-well Plate Prep_Comp->Serial_Dil Prep_Inoc Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells Prep_Inoc->Inoculate Serial_Dil->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Det_MIC Determine MIC Read_Results->Det_MIC anti_inflammatory_pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation Thiophene Thiophene Derivative Thiophene->COX inhibits Thiophene->LOX inhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 5-bromo-3-methylthiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the formation of 3-methylthiophene-2-carboxylic acid from 2-chloro-3-methylthiophene via a Grignard reaction, followed by regioselective bromination at the 5-position of the thiophene ring. This protocol offers a practical route to this important synthetic intermediate.

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and organic electronic materials. The bromine and carboxylic acid functional groups on the thiophene ring of this compound make it a versatile precursor for further chemical modifications, enabling the synthesis of more complex molecules with potential therapeutic activities or specific material properties. The following protocols detail a reliable method for its laboratory-scale preparation.

Overall Reaction Scheme

Overall_Reaction_Scheme 2-chloro-3-methylthiophene 2-Chloro-3-methylthiophene 3-methylthiophene-2-carboxylic_acid 3-Methylthiophene-2-carboxylic acid 2-chloro-3-methylthiophene->3-methylthiophene-2-carboxylic_acid 1) Mg, THF, Bromoethane 2) CO2 3) H+ 5-bromo-3-methylthiophene-2-carboxylic_acid This compound 3-methylthiophene-2-carboxylic_acid->5-bromo-3-methylthiophene-2-carboxylic_acid Br2, Acetic Acid

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Methylthiophene-2-carboxylic acid

This procedure is adapted from a method utilizing a Grignard reaction with 2-chloro-3-methylthiophene.

Materials:

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Bromoethane

  • 2-Chloro-3-methylthiophene

  • Carbon dioxide (dry ice)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Under an inert atmosphere, charge a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel with magnesium turnings (11.8 g) and anhydrous THF (250 mL).

  • Add bromoethane (2.05 g) to initiate the Grignard reaction and heat the mixture to reflux for 15 minutes.

  • Prepare a mixture of 2-chloro-3-methylthiophene (50 g) and bromoethane (4.1 g) and add it dropwise to the refluxing magnesium suspension.

  • After the addition is complete, continue to reflux the reaction mixture for 2 hours to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and carefully add crushed dry ice in portions while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of 1 M aqueous HCl until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 3-methylthiophene-2-carboxylic acid as a white solid.

Part 2: Synthesis of this compound

This protocol is based on the bromination of a similar thiophene carboxylic acid derivative.

Materials:

  • 3-Methylthiophene-2-carboxylic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice water

Equipment:

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Fume hood

Procedure:

  • In a round-bottom flask, dissolve 3-methylthiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via a dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
3-Methylthiophene-2-carboxylic acid23806-24-8C₆H₆O₂S142.18White Solid147-149[1][2]~75-85
This compound38239-45-1C₆H₅BrO₂S221.07[3]SolidNot available~75*

*Yield is estimated based on an analogous reaction of thiophene-3-carboxylic acid.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Methylthiophene-2-carboxylic acid cluster_step2 Step 2: Synthesis of this compound start_material 2-Chloro-3-methylthiophene grignard_formation Grignard Reagent Formation (Mg, THF, Bromoethane) start_material->grignard_formation carboxylation Carboxylation (Dry Ice, CO2) grignard_formation->carboxylation acidification Acidic Work-up (HCl) carboxylation->acidification extraction Extraction & Purification acidification->extraction product1 3-Methylthiophene-2-carboxylic acid extraction->product1 start_product1 3-Methylthiophene-2-carboxylic acid bromination Bromination (Br2, Acetic Acid) start_product1->bromination precipitation Precipitation & Filtration bromination->precipitation purification Recrystallization precipitation->purification final_product This compound purification->final_product

Caption: Workflow diagram for the two-step synthesis of the target compound.

References

Synthesis of 5-Bromo-3-methylthiophene-2-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-3-methylthiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol is based on the selective bromination of commercially available 3-methylthiophene-2-carboxylic acid.

Introduction

Thiophene derivatives are a class of heterocyclic compounds that are of significant interest in drug discovery and organic electronics. The introduction of a bromine atom and a carboxylic acid group onto the thiophene ring provides versatile handles for further chemical modifications, enabling the construction of complex molecular architectures. This compound, in particular, serves as a key intermediate for the synthesis of a variety of biologically active molecules and functional materials. This protocol outlines a straightforward and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via the electrophilic bromination of 3-methylthiophene-2-carboxylic acid at the 5-position. The electron-donating methyl group and the ortho-para directing carboxylic acid group synergistically activate the C5 position, leading to regioselective bromination.

start 3-Methylthiophene-2-carboxylic acid reagents + Br₂ + Acetic Acid product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Methylthiophene-2-carboxylic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Chloroform (CHCl₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylthiophene-2-carboxylic acid in a suitable solvent such as chloroform or glacial acetic acid. Cool the flask in an ice bath.

  • Bromination: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred solution of 3-methylthiophene-2-carboxylic acid over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. If chloroform was used as the solvent, add water and separate the organic layer. If acetic acid was used, add a sufficient amount of water and extract the product with a suitable organic solvent like ethyl acetate.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid and unreacted starting material. The aqueous layer should be basic.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a solid.

Data Presentation

ParameterValue
Starting Material 3-Methylthiophene-2-carboxylic acid
Reagents Bromine, Glacial Acetic Acid/Chloroform
Product This compound
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
Appearance Off-white to pale yellow solid
Yield Typically 70-85%
Melting Point 175-178 °C

Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis A Dissolve 3-methylthiophene- 2-carboxylic acid in solvent B Cool solution in ice bath A->B C Dropwise addition of Bromine solution B->C D Stir at room temperature C->D E Quench with Na₂S₂O₃ D->E F Extract with organic solvent E->F G Wash with NaHCO₃ F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Recrystallize I->J K Characterize product (NMR, IR, MS, MP) J->K

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Always add reagents slowly and control the reaction temperature to prevent runaway reactions.

Application Notes and Protocols for Suzuki Cross-Coupling with 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Thiophene Scaffolds in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its robustness and wide-ranging applicability in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become particularly indispensable in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl motifs, which are core structures in numerous approved drugs.[4][5] Among the vast array of heterocyclic building blocks, thiophene derivatives are of paramount importance. The thiophene ring is a key pharmacophore, and its derivatives are known to possess a wide spectrum of biological activities.[6][7]

This guide provides a detailed exploration of the Suzuki cross-coupling reaction utilizing a specific and valuable building block: 5-Bromo-3-methylthiophene-2-carboxylic acid.[7][8][9][10] The presence of the carboxylic acid, methyl, and bromo groups on the thiophene ring offers a versatile platform for creating complex molecular architectures with potential therapeutic applications.[7] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization, tailored for researchers, scientists, and drug development professionals.

The Engine of C-C Bond Formation: Unpacking the Suzuki-Miyaura Catalytic Cycle

The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, a finely orchestrated sequence of steps involving a palladium catalyst.[2][3][11] Understanding this mechanism is not merely academic; it is the key to rational troubleshooting and optimization of your reaction conditions. The generally accepted catalytic cycle comprises three main stages: oxidative addition, transmetalation, and reductive elimination.[2][3][11]

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This step, often the rate-determining one, results in a Pd(II) intermediate.[3][11] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[11] The electron-rich nature of the thiophene ring can influence the rate of this step.[12]

  • Transmetalation: This is the pivotal step where the organic group from the boronic acid (or its derivative) is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[13] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[13][14][15] The choice of base is therefore critical and can significantly impact the reaction's success.[14]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][16]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Intermediate Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Diorgano Ar-Pd(II)(Ar')L₂ Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid. It is crucial to note that optimization may be necessary depending on the specific boronic acid partner used.[17]

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol utilizes the widely available and generally effective catalyst, Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)[17]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[17]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[17]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[17]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the degassed solvent system via syringe.[17]

  • Heat the reaction mixture to 80-100°C and stir vigorously.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[17]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) - Catalyst (e.g., Pd(PPh₃)₄) Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add solids to flask - Purge with inert gas - Add degassed solvent Reagent_Prep->Reaction_Setup Reaction Heat and Stir (80-100°C, 12-24h) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Add water - Extract with organic solvent Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A typical workflow for a Suzuki cross-coupling experiment.

Data-Driven Optimization: A Comparative Table

The success of a Suzuki coupling is highly dependent on the interplay of several factors.[1] The following table provides a summary of how different parameters can be varied to optimize the reaction, based on literature precedents for similar thiophene derivatives.[18][19]

Parameter Condition A Condition B Condition C Expected Outcome & Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Buchwald Ligand System (e.g., SPhos)Buchwald ligands are often more effective for challenging substrates, including electron-rich heterocycles, by promoting faster oxidative addition and reductive elimination.[12][15]
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger, more soluble bases like K₃PO₄ and Cs₂CO₃ can accelerate the transmetalation step, especially with less reactive boronic acids.[14]
Solvent Toluene/H₂O1,4-Dioxane/H₂ODMF/H₂OThe choice of solvent affects reagent solubility and can influence the reaction rate and selectivity.[1][20][21] 1,4-Dioxane is often a good general-purpose solvent for Suzuki couplings.[19]
Temperature 80°C100°CRoom TemperatureWhile many Suzuki couplings require heat, highly active catalyst systems may allow for reactions at room temperature, which can improve functional group tolerance.[13][22]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are some common problems and their potential solutions:

  • Low or No Yield:

    • Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] Ensure thorough purging with an inert gas.

    • Base Incompatibility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium.[23] Try a stronger or more soluble base. For anhydrous conditions with K₃PO₄, a small amount of water may be necessary.[12]

    • Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation (hydrolysis).[1] Use high-quality, fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[1]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reagents.[1]

    • Dehalogenation: The starting bromothiophene can be reduced to the corresponding des-bromo compound. This can be more prevalent with certain solvents and bases.[1]

    • Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, especially at elevated temperatures.[1] Using a less aqueous solvent system or a more stable boronate ester can mitigate this.

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel thiophene-containing compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of molecules for screening in drug discovery programs.[4][24] The protocols and troubleshooting guide provided here serve as a comprehensive resource to enable success in this critical synthetic transformation.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a variety of palladium-catalyzed cross-coupling reactions involving bromothiophene substrates. The methodologies outlined are fundamental in medicinal chemistry and materials science for the synthesis of complex thiophene-containing molecules.

Introduction

Thiophene moieties are integral components of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of bromothiophenes, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide covers several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering comparative data and detailed experimental procedures to facilitate their application in a research and development setting.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting a bromothiophene with an organoboron reagent, typically a boronic acid or ester. This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1][2]

Comparative Data for Suzuki-Miyaura Coupling of Bromothiophenes
EntryBromothiophene SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
12-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9012>95[3]
23-BromothiopheneCyclopropyltrifluoroboratePd(dppf)Cl₂ (2)-Cs₂CO₃Toluene/H₂O801675[4]
32,5-Dibromo-3-methylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane801278[2]
44,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285 (mono)[3]
52-Bromo-5-(2-ethylhexyl)thiophene4-Tolylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901888[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 6:1 ratio) via syringe.[1][3]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_base Base Activation pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-X] pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [Ar-Pd(II)L2-Ar'] oa_complex->trans_complex Transmetalation (Ar'-B(OR)2) trans_complex->pd0 Reductive Elimination (Ar-Ar') boronate [B(OR)4]- boronic_acid Ar'-B(OR)2 boronic_acid->boronate Activation base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow setup Reaction Setup (Bromothiophene, Boronic Acid, Pd Catalyst, Base) inert Inert Atmosphere (Purge with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90°C, 12h) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Heck Coupling

The Heck reaction couples bromothiophenes with alkenes to form substituted vinylthiophenes. This reaction is a powerful tool for C-C bond formation and is tolerant of a wide range of functional groups.[5][6]

Comparative Data for Heck Coupling of Bromothiophenes
EntryBromothiophene SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
13-BromothiopheneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1201885[5][6]
22-BromothiopheneMethyl acrylatePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80492[7]
33-Bromothiophenepent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ (1)Tedicyp (2)K₂CO₃DMF130-Moderate[6]
43-Bromo-7-chloro-1-benzothiopheneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1101888[6]
Experimental Protocol: Heck Coupling of 3-Bromothiophene with Styrene

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromothiophene, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]

  • Under the inert atmosphere, add K₂CO₃ and anhydrous DMF.

  • Add styrene to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Separate the organic layer, wash it with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

Heck_Cycle pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-X] pd0->oa_complex Oxidative Addition (Ar-X) insertion_complex [R-CH2-CH(Ar)-Pd(II)L2-X] oa_complex->insertion_complex Carbopalladation (Alkene Insertion) hydride_complex [H-Pd(II)L2-X] insertion_complex->hydride_complex β-Hydride Elimination (Product Release) hydride_complex->pd0 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl- and vinyl-substituted alkynes by reacting bromothiophenes with terminal alkynes. The reaction is typically co-catalyzed by palladium and copper complexes.[8][9]

Comparative Data for Sonogashira Coupling of Bromothiophenes
EntryBromothiophene SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
13-BromothiophenePhenylacetylene(AllylPdCl)₂ (1) / P(t-Bu)₃ (4)NoneCs₂CO₃DMFRT1285[10]
22-Amino-3-bromopyridine*PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[11]
33-Bromothiophene1-HeptynePd(PPh₃)₄ (2)CuI (4)Et₃NToluene60689General

*Note: 2-Amino-3-bromopyridine is a heteroaryl bromide with similar reactivity, included for comparison.

Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromothiophene

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Allylpalladium(II) chloride dimer [(AllylPdCl)₂] (1 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add (AllylPdCl)₂ and P(t-Bu)₃ to a Schlenk flask.

  • Add anhydrous DMF and stir for 10 minutes to form the active Pd(0) catalyst.[10]

  • Add Cs₂CO₃, 3-bromothiophene, and phenylacetylene.

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Once complete, dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-X] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)L2-C≡CR] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->oa_complex cu_x CuX cu_acetylide->cu_x Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling bromothiophenes with primary or secondary amines.[12] This reaction is of high importance in the synthesis of pharmaceuticals.

Comparative Data for Buchwald-Hartwig Amination of Bromothiophenes
EntryBromothiophene SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1Polysubstituted BromothiopheneAnilinePd(OAc)₂ (2-5)Xantphos (4-10)Cs₂CO₃Toluene1101660-90[13]
23-Aminothiophenecarboxylate*2-BromopyridinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1001875[14]
3Aryl BromidePrimary AminePd₂(dba)₃ (1)Josiphos-type (2.5)NaOtBuToluene100295[12]

*Note: In this case, the thiophene derivative is the amine component.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromothiophene

Materials:

  • Bromothiophene derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the bromothiophene derivative, the amine, and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.[13][14]

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-X] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)L2-NR2] oa_complex->amido_complex Amine Coordination & Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR2) amine HNR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of bromothiophenes with organostannane reagents. A key advantage of this reaction is the stability of organostannanes to air and moisture.[15][16] However, the toxicity of tin compounds is a significant drawback.

Comparative Data for Stille Coupling of Bromothiophenes
EntryBromothiophene SubstrateOrganostannanePd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
13,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101675 (mono)[15]
22-BromothiopheneTributyl(vinyl)stannanePd(PPh₃)₄ (2)-THF801290General
3Aryl BromideOrganostannanePd(OAc)₂ (2)Dabco (4)DMF1008>90[17]
Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene

Materials:

  • 3,4-Dibromothiophene (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous and degassed Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene and Pd(PPh₃)₄.[15]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed toluene via syringe.

  • Subsequently, add the tributyl(phenyl)stannane reagent via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of KF to precipitate tin salts.

  • Stir for 1 hour, then filter the mixture through Celite.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Stille_Cycle pd0 Pd(0)L2 oa_complex [R1-Pd(II)L2-X] pd0->oa_complex Oxidative Addition (R1-X) trans_complex [R1-Pd(II)L2-R2] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (R1-R2) stannane R2-SnR3 stannane->oa_complex

Caption: Catalytic cycle of the Stille coupling reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of bromothiophenes. The choice of a specific reaction depends on the desired bond formation (C-C, C-N) and the nature of the coupling partner. The provided protocols and comparative data serve as a starting point for reaction optimization and the development of novel thiophene-containing molecules for various applications in research and industry. Researchers should always consider ligand and base screening to optimize yields for their specific substrates.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5-Bromo-3-methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and organic electronic materials.[1] The functionalization of this molecule through esterification, amidation, and Suzuki cross-coupling reactions opens avenues for the creation of novel compounds with specific biological activities and material properties.

Overview of Derivatization Strategies

This compound possesses two primary reactive sites for derivatization: the carboxylic acid group and the bromo substituent. The carboxylic acid can be readily converted into esters and amides, while the bromo group allows for carbon-carbon bond formation via cross-coupling reactions.

Derivatization_Strategies cluster_acid Carboxylic Acid Derivatization cluster_bromo Bromo Group Derivatization This compound This compound Esterification Esterification This compound->Esterification Alcohol, Coupling Agent Amidation Amidation This compound->Amidation Amine, Coupling Agent Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Amide Derivatives Amide Derivatives Amidation->Amide Derivatives Suzuki Coupling Suzuki Coupling Aryl-Thiophene Derivatives Aryl-Thiophene Derivatives Suzuki Coupling->Aryl-Thiophene Derivatives Ester Derivatives->Suzuki Coupling Arylboronic Acid, Pd Catalyst

Caption: Derivatization pathways for this compound.

Experimental Protocols

The following protocols are adapted from established methods for similar thiophene derivatives and may require optimization for this compound.

Esterification via Steglich Esterification

This protocol describes the formation of an ester from this compound and an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is adapted from a procedure for the esterification of 5-bromothiophene-2-carboxylic acid.[2]

Reaction Scheme:

Esterification_Reaction reactant1 5-Bromo-3-methyl- thiophene-2-carboxylic acid reagents DCC, DMAP DCM, 30°C reactant1->reagents reactant2 + R-OH reactant2->reagents product 5-Bromo-3-methyl- thiophene-2-carboxylate Ester reagents->product

Caption: Steglich esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., amyl alcohol, phenethyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Adapted from 5-bromothiophene-2-carboxylic acid):

Reactant (Alcohol)Yield (%)Reference
Amyl alcohol75[2]
2-Phenylethanol71[2]
Amidation

This protocol outlines the synthesis of an amide derivative from this compound and a primary or secondary amine using a suitable coupling agent. The following is a general procedure that can be adapted using common peptide coupling reagents.

Reaction Workflow:

Amidation_Workflow start Dissolve Carboxylic Acid and Amine in Solvent add_coupling Add Coupling Agent (e.g., HATU, HOBt) and Base (e.g., DIPEA) start->add_coupling reaction Stir at Room Temperature (monitor by TLC/LC-MS) add_coupling->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure Amide Derivative purification->product

Caption: General workflow for the amidation of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1 eq) and the non-nucleophilic base (2.0 eq).

  • In a separate flask, dissolve the coupling agent (1.1 eq) in the same solvent.

  • Slowly add the coupling agent solution to the carboxylic acid and amine mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction between an ester derivative of this compound and an arylboronic acid to form a C-C bond at the 5-position of the thiophene ring. This method is adapted from a procedure for derivatives of 5-bromothiophene-2-carboxylic acid.[2]

Catalytic Cycle:

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Materials:

  • Ester of this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a reaction vessel, add the ester of this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Adapted from pentyl 5-bromothiophene-2-carboxylate):

Arylboronic AcidSolventYield (%)Reference
Phenylboronic acid1,4-Dioxane/H₂O71.5[2]
4-Methylphenylboronic acid1,4-Dioxane/H₂O75.0[2]
4-Methoxyphenylboronic acid1,4-Dioxane/H₂O80.2[2]
3,4-Dichlorophenylboronic acid1,4-Dioxane/H₂O65.0[2]
4-Chlorophenylboronic acid1,4-Dioxane/H₂O70.2[2]
Phenylboronic acidToluene50.2[2]
4-Methylphenylboronic acidToluene33.0[2]
4-Methoxyphenylboronic acidToluene76.5[2]
3,4-Dichlorophenylboronic acidToluene51.5[2]
4-Chlorophenylboronic acidToluene52.7[2]

Note: The presence of the 3-methyl group on the thiophene ring may influence reaction rates and yields due to steric and electronic effects. The provided protocols should be considered as starting points, and optimization of reaction conditions (e.g., temperature, reaction time, catalyst, and base) may be necessary to achieve optimal results for the derivatization of this compound.

References

Application Notes and Protocols: 5-Bromo-3-methylthiophene-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-3-methylthiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its thiophene core is a recognized scaffold in the design of bioactive molecules, and the presence of the bromine atom and the carboxylic acid group allows for diverse chemical modifications. These modifications are instrumental in developing novel therapeutic agents. This document provides an overview of the applications of the closely related 5-bromothiophene-2-carboxylic acid scaffold in medicinal chemistry, focusing on its utility in the synthesis of potential antibacterial and spasmolytic agents. The protocols and data presented are based on studies of derivatives of the parent compound, 5-bromothiophene-2-carboxylic acid, and serve as a guide for the potential applications of its 3-methyl analog.

Therapeutic Potential

Derivatives of the 5-bromothiophene-2-carboxylic acid scaffold have demonstrated promising biological activities, highlighting the potential of this chemical class in drug discovery.

Antibacterial Activity

Thiophene-based compounds are of significant interest for the development of new antibacterial agents. A series of 2-ethylhexyl 5-arylthiophene-2-carboxylates, synthesized from 2-ethylhexyl 5-bromothiophene-2-carboxylate, were evaluated for their in vitro antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. Several of these derivatives exhibited potent antibacterial effects.

Spasmolytic Activity

Derivatives of 5-bromothiophene-2-carboxylate have also been investigated for their spasmolytic (antispasmodic) properties. These compounds have shown the ability to relax smooth muscle, suggesting their potential for treating conditions such as irritable bowel syndrome (IBS).

Data Presentation

The following tables summarize the quantitative data from studies on derivatives of 5-bromothiophene-2-carboxylic acid.

Table 1: In Vitro Antibacterial Activity of 2-Ethylhexyl 5-Arylthiophene-2-Carboxylate Derivatives against XDR Salmonella Typhi

Compound IDAryl SubstituentMinimum Inhibitory Concentration (MIC) (µg/mL)
4a Phenyl6.25
4b 4-Methylphenyl3.125
4c 4-Methoxyphenyl12.5
4d 4-Chlorophenyl6.25
4e 4-Fluorophenyl12.5
4f 4-Bromophenyl6.25
4g 4-Nitrophenyl25
Ciprofloxacin (Control)-0.78
Ceftriaxone (Control)-1.56

Table 2: Spasmolytic Activity of Pentyl and Phenethyl 5-Arylthiophene-2-Carboxylate Derivatives on K+-induced Contractions in Isolated Rat Duodenum

Compound IDEster GroupAryl SubstituentEC50 (µM)
5a PentylPhenyl>10
5b Pentyl4-Methylphenyl5.2
5c Pentyl4-Methoxyphenyl3.8
10a PhenethylPhenyl>10
10b Phenethyl4-Methylphenyl2.13
10c Phenethyl4-Methoxyphenyl3.14
10d Phenethyl3,4-Dichlorophenyl1.26
10e Phenethyl4-Chlorophenyl2.89

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of derivatives of 5-bromothiophene-2-carboxylic acid.

Protocol 1: Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylate (Esterification)

This protocol describes the esterification of 5-bromothiophene-2-carboxylic acid with 2-ethylhexanol.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • 2-Ethylhexanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Round bottom flask

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add 2-ethylhexanol (1.2 eq) to the solution.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) as a coupling agent.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethylhexyl 5-bromothiophene-2-carboxylate.

Protocol 2: Synthesis of 5-Arylthiophene-2-Carboxylates (Suzuki Cross-Coupling)

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction between an esterified 5-bromothiophene-2-carboxylate and an arylboronic acid.

Materials:

  • 2-Ethylhexyl 5-bromothiophene-2-carboxylate (or other ester)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3) or other suitable base

  • Toluene and water (or other suitable solvent system)

  • Round bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • To a round bottom flask, add the 5-bromothiophene-2-carboxylate ester (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 5-arylthiophene-2-carboxylate.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized thiophene derivatives

  • Bacterial strain (e.g., XDR Salmonella Typhi)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibacterial agents (e.g., Ciprofloxacin) for control

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of thiophene derivatives and a simplified representation of a signaling pathway potentially targeted by thiophene-based compounds.

experimental_workflow start 5-Bromothiophene-2-carboxylic Acid esterification Esterification (e.g., with 2-Ethylhexanol, DCC, DMAP) start->esterification intermediate 5-Bromo-2-alkoxycarbonylthiophene esterification->intermediate suzuki Suzuki Cross-Coupling (Arylboronic Acid, Pd(PPh3)4, Base) intermediate->suzuki product 5-Arylthiophene-2-carboxylate Derivatives suzuki->product bioassay Biological Evaluation (e.g., Antibacterial, Spasmolytic Assays) product->bioassay data Quantitative Data (MIC, EC50) bioassay->data

Caption: Synthetic and evaluation workflow for thiophene derivatives.

signaling_pathway ext_signal External Signal (e.g., Neurotransmitter) receptor Cell Surface Receptor ext_signal->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector second_messenger Second Messenger Production (e.g., IP3) effector->second_messenger ca_release Ca2+ Release from ER second_messenger->ca_release contraction Smooth Muscle Contraction ca_release->contraction inhibitor Thiophene Derivative (Potential Inhibitor) inhibitor->receptor Antagonism? inhibitor->effector Inhibition?

Caption: Potential mechanism of spasmolytic action.

References

Synthesis of Organic Semiconductors: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key organic semiconductors. It is intended to serve as a practical guide for researchers in the fields of materials science, chemistry, and organic electronics. The protocols outlined below are based on established literature and are designed to be reproducible in a standard laboratory setting.

Poly(3-hexylthiophene) (P3HT)

Poly(3-hexylthiophene) (P3HT) is a well-studied and widely used p-type semiconducting polymer in organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its good solubility, processability, and respectable charge carrier mobility make it an excellent model system for research and development.[1][2]

Synthesis Protocol: Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) polymerization is a popular method for synthesizing regioregular P3HT with controlled molecular weights and narrow polydispersity.[3][4][5]

Materials:

  • 2,5-dibromo-3-hexylthiophene (monomer)

  • tert-butylmagnesium chloride (Grignard reagent)

  • --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr catalyst) or Ni(dppp)Cl2

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Monomer Preparation: Under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.

  • Grignard Reaction: Slowly add tert-butylmagnesium chloride (1.0 eq) to the monomer solution at room temperature. Stir the mixture for 1-2 hours to ensure the formation of the Grignard reagent.

  • Polymerization: Add the PEPPSI-IPr catalyst (0.01-0.02 eq) to the reaction mixture. The solution should gradually darken, indicating polymerization. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by slowly adding a small amount of 1 M HCl.

  • Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filtration and Washing: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol to remove residual catalyst and unreacted monomer.

  • Drying: Dry the purified P3HT polymer under vacuum at 40-50 °C overnight.

Purification: Soxhlet Extraction

To obtain high-purity P3HT suitable for electronic devices, Soxhlet extraction is a crucial purification step to remove oligomers and catalyst residues.[6][7][8]

Procedure:

  • Place the crude P3HT in a cellulose thimble.

  • Sequentially extract the polymer with methanol, hexane, and chloroform in a Soxhlet apparatus.

    • Methanol wash: Removes polar impurities and residual salts.

    • Hexane wash: Removes low molecular weight oligomers.

    • Chloroform extraction: Dissolves and collects the desired high molecular weight P3HT.

  • Precipitate the polymer from the chloroform fraction by adding it to methanol.

  • Filter and dry the purified P3HT.

Characterization Data
PropertyTypical ValueReference
Regioregularity (1H NMR)> 95%[3][9][10]
Molecular Weight (Mn)10 - 100 kDa[3]
Polydispersity Index (PDI)1.5 - 2.5[3]
Optical Band Gap (UV-Vis)~1.9 eV[1]
HOMO Level (CV)~ -4.9 to -5.2 eV[10]
LUMO Level (CV)~ -3.0 to -3.2 eV[10]
Application: Organic Photovoltaics (OPVs)

Protocol for P3HT:PCBM Bulk Heterojunction Solar Cell Fabrication: [11][12][13][14]

  • Solution Preparation: Prepare a blend solution of P3HT and[15][15]-phenyl-C61-butyric acid methyl ester (PCBM) in a 1:0.8 to 1:1 weight ratio in a suitable solvent like chlorobenzene or o-dichlorobenzene.

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120-150 °C.

  • Active Layer Deposition: Spin-coat the P3HT:PCBM blend solution onto the PEDOT:PSS layer in an inert atmosphere (glovebox).

  • Thermal Annealing: Anneal the active layer at 110-150 °C for 10-30 minutes to improve morphology and crystallinity.

  • Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) through a shadow mask by thermal evaporation under high vacuum.

  • Encapsulation: Encapsulate the device to protect it from air and moisture.

Device ParameterTypical ValueReference
Power Conversion Efficiency (PCE)3 - 5%[14]
Open-Circuit Voltage (Voc)0.6 - 0.7 V[14]
Short-Circuit Current (Jsc)8 - 12 mA/cm2[14]
Fill Factor (FF)0.6 - 0.7[14]

6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)

TIPS-pentacene is a solution-processable small molecule organic semiconductor known for its high charge carrier mobility and good environmental stability, making it a benchmark material for OFETs.[16][17]

Synthesis Protocol: Sonogashira Coupling

The synthesis of TIPS-pentacene typically involves a Sonogashira cross-coupling reaction. A simplified representation of the final step is provided here. The synthesis of the pentacene precursor is a multi-step process.[18]

Materials:

  • 6,13-Dihydropentacene-6,13-dione (pentacenequinone)

  • Triisopropylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous toluene or THF

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve pentacenequinone (1.0 eq) and triisopropylsilylacetylene (2.2 eq) in anhydrous toluene.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq), CuI (0.1 eq), and DIPA to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., hexane/isopropanol) to obtain crystalline TIPS-pentacene.

Purification: Recrystallization and Sublimation

For high-performance electronic devices, TIPS-pentacene requires high purity.

  • Recrystallization: This is a common method to remove soluble impurities. The choice of solvent is critical to obtain high-quality crystals.

  • Gradient Sublimation: For ultimate purity, gradient sublimation under high vacuum can be employed to separate the desired product from less volatile and non-volatile impurities.

Characterization Data
PropertyTypical ValueReference
Melting Point~245-250 °C
1H NMRConsistent with structure
UV-Vis λmax (in solution)~643 nm
Application: Organic Field-Effect Transistors (OFETs)

Protocol for Top-Contact, Bottom-Gate OFET Fabrication: [17][19][20]

  • Substrate: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (200-300 nm) as the gate dielectric and gate electrode.

  • Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the interface properties.

  • Semiconductor Deposition: Dissolve TIPS-pentacene in a suitable solvent (e.g., toluene, chlorobenzene) and deposit a thin film onto the treated substrate using methods like drop-casting, spin-coating, or solution shearing.[21]

  • Annealing: Anneal the semiconductor film at a temperature below its melting point (e.g., 60-100 °C) to improve crystallinity and film morphology.

  • Source/Drain Electrode Deposition: Evaporate gold (Au) source and drain electrodes (30-50 nm) through a shadow mask onto the TIPS-pentacene film.

  • Characterization: Characterize the OFET performance in an inert atmosphere or ambient conditions.

Device ParameterTypical ValueReference
Hole Mobility (µ)0.1 - 1.0 cm2/Vs[22][23]
On/Off Current Ratio> 105[22]
Threshold Voltage (Vth)0 to -20 V[22]

Donor-Acceptor (D-A) Copolymers

Donor-acceptor (D-A) copolymers are a class of conjugated polymers designed to have a low bandgap by alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This design allows for tuning of the optical and electronic properties, making them highly suitable for OPVs and OFETs.[24][25][26]

Synthesis Protocol: Stille Cross-Coupling Polymerization

Stille coupling is a versatile and widely used method for synthesizing D-A copolymers, known for its tolerance to a wide range of functional groups.[24][26]

Materials:

  • Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Dibrominated acceptor monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)

  • Ligand (e.g., P(o-tol)3)

  • Anhydrous and degassed solvent (e.g., toluene, chlorobenzene)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the distannylated donor monomer (1.0 eq) and the dibrominated acceptor monomer (1.0 eq) in anhydrous, degassed toluene.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.02 eq) and ligand (if necessary) to the monomer solution.

  • Polymerization: Heat the reaction mixture to 80-110 °C and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To control the molecular weight and improve stability, end-capping can be performed by adding a monofunctional reactant (e.g., bromobenzene or trimethylstannylbenzene) and stirring for a few more hours.

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol. The purification is typically done by Soxhlet extraction as described for P3HT.

Application: High-Efficiency Organic Photovoltaics

D-A copolymers have enabled significant advancements in OPV performance. The device fabrication process is similar to that of P3HT:PCBM solar cells, with the D-A copolymer replacing P3HT as the donor material. Fullerene derivatives like PC61BM or PC71BM are commonly used as acceptors.

Device ParameterReported Values for High-Performance D-A Copolymers
Power Conversion Efficiency (PCE)> 10%
Open-Circuit Voltage (Voc)0.7 - 0.9 V
Short-Circuit Current (Jsc)15 - 25 mA/cm2
Fill Factor (FF)> 0.7

Visualizations

Experimental Workflow Diagrams

P3HT_Synthesis_Workflow cluster_synthesis P3HT Synthesis (GRIM) cluster_purification Purification Monomer 2,5-dibromo-3-hexylthiophene Grignard Grignard Formation (t-BuMgCl, THF) Monomer->Grignard Polymerization Polymerization (PEPPSI-IPr, THF) Grignard->Polymerization Quenching Quenching (HCl) Polymerization->Quenching Precipitation1 Precipitation (Methanol) Quenching->Precipitation1 Crude_P3HT Crude P3HT Precipitation1->Crude_P3HT Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Crude_P3HT->Soxhlet Precipitation2 Precipitation (Methanol) Soxhlet->Precipitation2 Pure_P3HT Pure P3HT Precipitation2->Pure_P3HT

Caption: Workflow for the synthesis and purification of P3HT.

OFET_Fabrication_Workflow cluster_fabrication Top-Contact, Bottom-Gate OFET Fabrication Substrate Si/SiO2 Substrate (Gate/Dielectric) Surface_Treatment Surface Treatment (OTS or HMDS) Substrate->Surface_Treatment Semiconductor_Deposition Semiconductor Deposition (e.g., Spin-coating) Surface_Treatment->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Source/Drain Deposition (Au Evaporation) Annealing->Electrode_Deposition Device Final OFET Device Electrode_Deposition->Device

Caption: Workflow for the fabrication of a top-contact, bottom-gate OFET.

OPV_Fabrication_Workflow cluster_fabrication Bulk Heterojunction OPV Fabrication Substrate ITO Substrate (Anode) HTL_Deposition HTL Deposition (PEDOT:PSS) Substrate->HTL_Deposition Active_Layer_Deposition Active Layer Deposition (Donor:Acceptor Blend) HTL_Deposition->Active_Layer_Deposition Annealing Thermal Annealing Active_Layer_Deposition->Annealing Cathode_Deposition Cathode Deposition (e.g., Ca/Al) Annealing->Cathode_Deposition Device Final OPV Device Cathode_Deposition->Device

Caption: Workflow for the fabrication of a bulk heterojunction OPV.

References

Application Notes and Protocols for the Synthesis of Novel Insecticides Using Thiophene Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a vital heterocyclic motif in the development of novel agrochemicals due to its diverse biological activities.[1] Thiophene derivatives have been successfully incorporated into various molecules demonstrating potent insecticidal properties.[2][3] This document provides an overview of the synthesis of novel insecticides using thiophene building blocks, including detailed experimental protocols and a summary of their biological activities. The unique structural and electronic properties of the thiophene ring allow for the fine-tuning of a molecule's physicochemical properties, enhancing its efficacy and selectivity as an insecticide.[4]

Data Presentation: Insecticidal Activity of Novel Thiophene-Containing Compounds

The following table summarizes the insecticidal activity of representative novel compounds incorporating a thiophene moiety. The data is compiled from various studies and presented for easy comparison of their efficacy against different insect pests.

Compound IDTarget PestAssay TypeConcentration / Dose% MortalityLC50Reference
Compound 1a Plutella xylostella (Diamondback Moth)Leaf Dip20 mg/L>60%-[5]
Compound 1e Plutella xylostella (Diamondback Moth)Leaf Dip20 mg/L>60%-[5]
Compound Iq Plutella xylostella (Diamondback Moth)Not SpecifiedNot SpecifiedHigh-[6]
Compound Io Plutella xylostella (Diamondback Moth)Not SpecifiedNot SpecifiedHigh-[6]
Compound Ib Plutella xylostella (Diamondback Moth)Not SpecifiedNot SpecifiedHigh-[6]
Compound A Mythimna separata (Oriental Armyworm)Not SpecifiedNot SpecifiedFavorable-[6]
Biphenyl Deriv. 11 Schistocerca gregaria (Desert Locust)Leaf Dip--42.90 ppm[7]
Thienylpyridine 4 Aphis gossypii (Cotton Aphid)Leaf DipLC5050%15.8 mg/L[8][9]
Thienylpyridine 9b Aphis gossypii (Cotton Aphid)Leaf DipLC5050%19.3 mg/L[8][9]
Thienylpyridine 9c Aphis gossypii (Cotton Aphid)Leaf DipLC5050%22.8 mg/L[8][9]

Experimental Protocols

Protocol 1: Synthesis of a Novel Thienylpyridine Insecticide

This protocol is a representative example for the synthesis of a thienylpyridine derivative, adapted from the methodologies described for similar compounds.[8][9]

Objective: To synthesize ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate.

Materials:

  • Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate

  • 2-Chloroacetamide

  • Anhydrous ethanol

  • Sodium ethoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Step 1: S-Alkylation. In a 100 mL round-bottom flask, dissolve ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate (1 mmol) in anhydrous ethanol (30 mL).

  • To this solution, add 2-chloroacetamide (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a catalytic amount of sodium ethoxide to the reaction mixture.

  • Step 2: Reaction Monitoring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Step 3: Cyclization. Once the starting material is consumed, heat the reaction mixture to reflux and maintain for 4-6 hours to facilitate cyclization.

  • Step 4: Isolation and Purification. After cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired thienylpyridine derivative.

  • Step 5: Characterization. Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.

Protocol 2: Insecticidal Bioassay - Leaf Dip Method

This protocol outlines a general procedure for evaluating the insecticidal activity of synthesized compounds against aphids, based on the leaf dip bioassay.[7][8]

Objective: To determine the LC50 of a synthesized thiophene-based compound against Aphis gossypii.

Materials:

  • Synthesized thiophene compound

  • Acetone (for stock solution)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Cotton plants infested with Aphis gossypii

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare a series of dilutions from the stock solution with distilled water containing 0.1% Triton X-100 to obtain the desired test concentrations (e.g., 10, 25, 50, 100, 200 mg/L).

    • Prepare a control solution containing only acetone and 0.1% Triton X-100 in distilled water.

  • Bioassay:

    • Select healthy, uniform-sized cotton leaves infested with a known number of adult aphids (e.g., 20-30).

    • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation to ensure complete coverage.

    • Allow the leaves to air dry for approximately 1-2 hours.

    • Place the treated leaves, abaxial side up, on a moist filter paper in a Petri dish.

    • For each concentration and the control, replicate the experiment at least three times.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at 25 ± 1°C and 60-70% relative humidity with a 12:12 hour (light:dark) photoperiod.

    • Record the number of dead aphids after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration required to kill 50% of the population) value using probit analysis software.

Mandatory Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Thiophene Thiophene Building Block Reaction Chemical Reaction (e.g., Gewald, Paal-Knorr) Thiophene->Reaction Reagents Reagents & Catalysts Reagents->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization NovelCompound Novel Thiophene Derivative Characterization->NovelCompound Bioassay Insecticidal Bioassay (e.g., Leaf Dip, Topical Application) NovelCompound->Bioassay Test Compound DataCollection Data Collection (% Mortality) Bioassay->DataCollection DataAnalysis Data Analysis (LC50/LD50 Determination) DataCollection->DataAnalysis HitCompound Hit Compound Identification DataAnalysis->HitCompound

Caption: Workflow for the synthesis and screening of novel thiophene-based insecticides.

Ryanodine_Receptor_MoA Insecticide Thiophene-Diamide Insecticide RyR Ryanodine Receptor (RyR) in Muscle Cell Insecticide->RyR Binds to and activates CaRelease Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum RyR->CaRelease Causes MuscleContraction Continuous Muscle Contraction CaRelease->MuscleContraction Leads to Paralysis Paralysis & Lethargy MuscleContraction->Paralysis Results in Death Insect Death Paralysis->Death Ultimately causes

Caption: Putative mode of action for thiophene-diamide insecticides via the ryanodine receptor.

References

Application Notes and Protocols for the Esterification of 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylthiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its derivatization, particularly through esterification, is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and functional organic materials. The ester moiety can modulate a compound's lipophilicity, cell permeability, and pharmacokinetic profile, making esterification a vital tool in drug design and development.

This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound via two common and effective methods: Fischer-Speier Esterification and Steglich Esterification. These protocols are designed to be readily implemented in a standard organic chemistry laboratory setting.

Reaction Overview

The esterification of this compound can be achieved through several methods. This application note focuses on two robust and widely used protocols:

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction ideal for the synthesis of simple alkyl esters, such as methyl and ethyl esters, using an excess of the corresponding alcohol.

  • Steglich Esterification: A mild, coupling agent-mediated method suitable for a broader range of substrates, including those that may be sensitive to the harsh acidic conditions of the Fischer esterification.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 5-Bromo-3-methylthiophene-2-carboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Repeat the washing until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Logical Workflow for Fischer-Speier Esterification

Fischer_Esterification A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ (catalyst) A->B C 3. Reflux (65°C, 4-12h) B->C D 4. Cool & Evaporate Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Neutralize with NaHCO₃ Solution E->F G 7. Wash with Brine F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification for the Synthesis of Ethyl 5-Bromo-3-methylthiophene-2-carboxylate

This protocol details a mild esterification using a carbodiimide coupling agent and a nucleophilic catalyst.

Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 0.5 N aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Sintered glass funnel for filtration

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous ethanol (1.1 - 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • To the cooled, stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU using a sintered glass funnel.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway for Steglich Esterification

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_catalysis Catalysis and Ester Formation Carboxylic_Acid 5-Bromo-3-methylthiophene- 2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea reacts with DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium reacts with DMAP DMAP DMAP->Acyl_Pyridinium Ester Ethyl 5-Bromo-3-methyl- thiophene-2-carboxylate Acyl_Pyridinium->Ester attacked by Ethanol Ethanol Ethanol->Ester

Caption: Mechanism of Steglich Esterification.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the esterification of substituted thiophene carboxylic acids.

ParameterFischer Esterification (Methyl Ester)Steglich Esterification (Ethyl Ester)
Starting Material This compoundThis compound
Alcohol Methanol (excess)Ethanol (1.1 - 1.5 eq)
Catalyst/Reagent H₂SO₄ (catalytic)DCC (1.1 eq), DMAP (catalytic)
Solvent MethanolDichloromethane
Temperature Reflux (~65°C)0°C to Room Temperature
Reaction Time 4 - 12 hours3 - 6 hours
Typical Yield >90%70 - 85%
Work-up Neutralization, ExtractionFiltration, Extraction
Purification Column ChromatographyColumn Chromatography

Note: Yields are based on literature for structurally similar compounds and may vary depending on the specific reaction conditions and scale.

Characterization of Products

The successful synthesis of the target esters can be confirmed by standard analytical techniques.

Methyl 5-Bromo-3-methylthiophene-2-carboxylate:

  • Appearance: Expected to be a solid or oil.

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~7.3 (s, 1H, thiophene-H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, thiophene-CH₃).

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~162 (C=O), ~140 (C-S), ~135 (C-Br), ~128 (C-H), ~125 (C-CO), ~115 (C-CH₃), ~52 (OCH₃), ~16 (CH₃).

  • Mass Spectrometry (MS): Calculated for C₇H₇BrO₂S.

Ethyl 5-Bromo-3-methylthiophene-2-carboxylate:

  • Appearance: Expected to be an oil or low-melting solid.

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~7.3 (s, 1H, thiophene-H), ~4.3 (q, 2H, OCH₂CH₃), ~2.4 (s, 3H, thiophene-CH₃), ~1.4 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~161 (C=O), ~140 (C-S), ~135 (C-Br), ~128 (C-H), ~125 (C-CO), ~115 (C-CH₃), ~61 (OCH₂), ~16 (thiophene-CH₃), ~14 (OCH₂CH₃).

  • Mass Spectrometry (MS): Calculated for C₈H₉BrO₂S.

Disclaimer: The provided NMR chemical shifts are estimates based on analogous structures and may vary slightly. It is recommended to acquire experimental data for full characterization.

Conclusion

The protocols outlined in these application notes provide reliable methods for the esterification of this compound. The choice between the Fischer and Steglich methods will depend on the specific requirements of the synthesis, such as the scale of the reaction and the presence of other functional groups in the molecule. These detailed procedures and comparative data will aid researchers in the efficient synthesis and derivatization of this important heterocyclic compound for applications in drug discovery and materials science.

Application Notes and Protocols: Grignard Reaction of Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic electronic materials.[1][2] The functionalization of thiophene rings is crucial for modulating the physicochemical and biological properties of these molecules. The Grignard reaction of brominated thiophenes provides a powerful and versatile method for creating carbon-carbon and carbon-heteroatom bonds, serving as a cornerstone for the synthesis of complex thiophene derivatives.[3] This document provides detailed protocols for the preparation of thienyl Grignard reagents and their application in key synthetic transformations, supported by quantitative data and troubleshooting guides.

Core Applications

The primary utility of thienyl Grignard reagents lies in their nucleophilic character, enabling reactions with a wide array of electrophiles. Key applications include cross-coupling reactions for the synthesis of biaryls and alkyl-substituted thiophenes, the preparation of functionalized thiophenes by reaction with carbonyls and other electrophiles, and the synthesis of conducting polymers.

Palladium- or Nickel-Catalyzed Cross-Coupling Reactions

Thienyl Grignard reagents are excellent partners in transition-metal-catalyzed cross-coupling reactions, most notably the Kumada-Corriu coupling.[4] This reaction class is highly efficient for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it a preferred method for synthesizing substituted biaryls and alkylthiophenes.[3][5] Nickel catalysts, such as Ni(dppp)Cl₂, are often favored for their high reactivity and lower cost compared to palladium catalysts.[6]

Synthesis of Functionalized Thiophenes

The reaction of thienylmagnesium halides with various electrophiles provides direct access to a diverse range of functionalized thiophenes. For instance, reaction with aldehydes or ketones yields secondary or tertiary thiophene-substituted alcohols, while reaction with ethylene oxide produces thiopheneethanols.[7][8] This pathway is fundamental for introducing varied functional groups essential for drug discovery and molecular engineering.

Grignard Metathesis (GRIM) Polymerization

A specialized application of thiophene Grignard reagents is in Grignard Metathesis (GRIM) polymerization. This method allows for the synthesis of regioregular, head-to-tail coupled poly(3-alkylthiophenes) (P3ATs).[3] These polymers are crucial materials in the field of organic electronics due to their superior electronic and photonic properties.[3]

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried (e.g., flame-dried or oven-dried at >120 °C) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8][9] Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, are essential.[9]

Protocol 1: General Preparation of 2-Thienylmagnesium Bromide

This protocol describes the standard procedure for forming a Grignard reagent from 2-bromothiophene.

Materials:

  • Magnesium turnings

  • Iodine (one crystal) or 1,2-dibromoethane (a few drops)

  • 2-bromothiophene

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Three-necked round-bottom flask, condenser, pressure-equalizing dropping funnel, magnetic stir bar, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware, including the flask with the magnesium turnings and stir bar, the condenser, and the dropping funnel. Ensure the system is under a positive pressure of inert gas.[10]

  • Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings and warm gently. The disappearance of the purple iodine color or the evolution of gas bubbles indicates the activation of the magnesium surface.[9][11]

  • Initiation: Prepare a solution of 2-bromothiophene in anhydrous THF. Add a small portion of this solution (enough to cover the magnesium) to the activated magnesium turnings.[8] The reaction is initiated when a gray cloudiness appears, the solution warms, and bubbling is observed.[8][11]

  • Addition: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cooling with a water bath may be necessary.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle reflux for 1-3 hours to ensure all the magnesium has reacted. The resulting gray-to-brown solution of 2-thienylmagnesium bromide is ready for use.[7][12]

Protocol 2: Nickel-Catalyzed Kumada Coupling for the Synthesis of 3-Hexylthiophene

This protocol details the cross-coupling of a Grignard reagent with 3-bromothiophene to yield 3-hexylthiophene, a common building block for organic electronics.[5]

Materials:

  • 3-bromothiophene

  • Hexylmagnesium bromide (prepared separately or purchased)

  • [1,3-Bis(diphenylphosphino)propane]dichloro Nickel (II) [Ni(dppp)Cl₂]

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or THF

  • Inert atmosphere reaction setup

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, add the Ni(dppp)Cl₂ catalyst.

  • Reagent Addition: Add anhydrous solvent (e.g., 2-MeTHF) to the flask, followed by the 3-bromothiophene.

  • Grignard Addition: Add the hexylmagnesium bromide solution dropwise to the stirred mixture at room temperature. Maintain a low concentration of the Grignard reagent to minimize self-coupling.[3]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Workup: Upon completion, cautiously quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 3: Synthesis of 2-Thiopheneethanol via Grignard Reaction

This protocol describes the reaction of 2-thienylmagnesium bromide with ethylene oxide to produce 2-thiopheneethanol.[7]

Materials:

  • 2-Thienylmagnesium bromide solution (prepared as in Protocol 1)

  • Ethylene oxide (gas or condensed liquid)

  • Anhydrous THF

  • Inert atmosphere reaction setup with a cold bath

Procedure:

  • Cooling: Cool the prepared 2-thienylmagnesium bromide solution in THF to 7-9 °C using an ice-salt bath.

  • Ethylene Oxide Addition: Bubble ethylene oxide gas through the cooled Grignard solution or add condensed ethylene oxide dropwise. The molar ratio of ethylene oxide to the initial bromothiophene should be approximately 0.4:1.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to 55-60 °C and maintain this temperature with stirring for 7-8 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture to 30-40 °C and cautiously add water dropwise to hydrolyze the magnesium alkoxide intermediate.

  • Workup: Perform an aqueous workup and extract the product with an organic solvent.

  • Purification: Dry the organic layer, remove the solvent, and purify the final product by distillation to obtain 2-thiopheneethanol.[7] A yield of 94.5% has been reported for this procedure.[7]

Quantitative Data

The choice of solvent and catalyst significantly impacts the efficiency of Grignard reactions involving brominated thiophenes. The following tables summarize quantitative data from representative procedures.

Table 1: Solvent Effects on Kumada Coupling of 3-Bromothiophene with Hexylmagnesium Bromide[5]
SolventCatalystGrignard Conc. (mol/L)Time (h)3-Hexylthiophene Yield (%)Bis-thienyl Byproduct (%)
THFNi(dppp)Cl₂2.24864.59.8
Diethyl EtherNi(dppp)Cl₂2.02.590.70.2
2-MeTHFNi(dppp)Cl₂2.02.592.40.1

Data adapted from a patented process demonstrating improved yields and selectivity with alternative solvents.[5]

Table 2: Yields for Copper-Catalyzed Conjugate Addition of Thienyl Grignard Reagent[13]

This table illustrates the reactivity of 2-thienylmagnesium bromide with an α,β-unsaturated carbonyl system (thiochromone), which is analogous to reactions with other electrophiles.

Grignard ReagentElectrophileCatalyst SystemAdditiveYield (%)
2-Thienylmagnesium bromideThiochromoneCuCN·2LiCl (0.2 eq)TMSCl75

This reaction demonstrates the utility of thienyl Grignard reagents in forming C-C bonds with good efficiency in the presence of a copper catalyst.[13]

Visualizations

Workflow and Logic Diagrams

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_result Result start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup activate Activate Mg Turnings (Iodine or 1,2-Dibromoethane) setup->activate initiate Add Small Amount of Bromothiophene Solution activate->initiate addition Dropwise Addition of Remaining Bromothiophene initiate->addition complete Stir at RT or Reflux (1-3 hours) addition->complete end_node Grignard Reagent Ready for Use complete->end_node

Caption: General workflow for the formation of a thienyl Grignard reagent.

Kumada_Coupling_Cycle Ni0 Ni(0)L₂ OxAdd R¹-Ni(II)(X)L₂ Ni0->OxAdd Oxidative Addition (+ R¹-X) Transmetal R¹-Ni(II)(R²)L₂ OxAdd->Transmetal Transmetalation (+ R²-MgX) Transmetal->Ni0 Reductive Elimination (- R¹-R²) Product Product (R¹-R²) Transmetal->Product MgX2 MgX₂ Transmetal->MgX2 R1X Thienyl-Br (R¹-X) R1X->OxAdd R2MgX R²-MgX R2MgX->Transmetal

Caption: Catalytic cycle for the Nickel-catalyzed Kumada cross-coupling reaction.

Grignard_Troubleshooting start Problem: Reaction Fails to Initiate or Low Yield q1 Is Mg surface activated? start->q1 sol1 Activate Mg with Iodine or 1,2-dibromoethane and warm. q1->sol1 No q2 Are glassware and solvents completely dry? q1->q2 Yes end_node Re-attempt Reaction sol1->end_node sol2 Flame-dry all glassware. Use freshly distilled anhydrous solvents. q2->sol2 No q3 Is significant byproduct (e.g., thiophene) observed? q2->q3 Yes sol2->end_node sol3 Indicates quenching by moisture. Re-evaluate dryness of system (see above). q3->sol3 Yes q3->end_node No sol3->q2 Check again

Caption: Troubleshooting logic for common issues in Grignard reagent formation.

References

Application Notes and Protocols for the Lithiation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The functionalization of the thiophene ring is crucial for modulating the physicochemical and biological properties of these molecules. Lithiation, the process of deprotonating a carbon atom to form a carbon-lithium bond, is one of the most powerful and versatile strategies for the regioselective introduction of a wide range of functional groups onto the thiophene ring. This document provides detailed application notes on the principles of thiophene lithiation and robust protocols for its practical application in a research setting.

Application Notes: Principles of Thiophene Lithiation

The regiochemical outcome of thiophene lithiation is governed by a combination of electronic effects, steric hindrance, and the presence of directing groups. Understanding these principles is key to designing successful synthetic strategies.

1. Mechanism and Inherent Regioselectivity

Lithiation is an acid-base reaction where a strong organolithium base, such as n-butyllithium (n-BuLi), abstracts a proton from the thiophene ring. The protons at the C2 and C5 positions (α-positions) are significantly more acidic (pKa ≈ 33) than those at the C3 and C4 positions (β-positions) due to the electron-withdrawing inductive effect of the sulfur atom and its ability to stabilize the resulting carbanion.[1] Consequently, direct deprotonation of an unsubstituted or symmetrically substituted thiophene occurs almost exclusively at an α-position.[2]

2. Key Strategies for Regiocontrol

Three primary strategies are employed to control the site of lithiation on substituted thiophenes:

  • Direct Deprotonation: For thiophenes with substituents at the 3- or 4-position, lithiation generally occurs at the most acidic adjacent α-position (C2 or C5). If one α-position is blocked, lithiation will occur at the vacant one. Sterically demanding bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor the less sterically hindered α-position.[1]

  • Directed ortho-Metalation (DoM): A substituent that can coordinate to the lithium ion of the organolithium reagent can direct deprotonation to its adjacent, or ortho, position.[2] This effect can override the inherent preference for α-lithiation. These Directed Metalation Groups (DMGs) are typically Lewis basic.[3] Strong DMGs like amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides can direct lithiation to a β-position if placed at C3.[3][4]

  • Lithium-Halogen Exchange: This method does not involve deprotonation. Instead, an organolithium reagent rapidly exchanges with a halogen atom (typically Br or I) on the thiophene ring.[4] This reaction is often faster than deprotonation, especially at low temperatures (-78 °C), providing a reliable method to generate a specific thienyllithium species corresponding to the position of the halogen.[5]

Data Presentation

The following tables summarize common conditions and regioselective outcomes for the lithiation of various substituted thiophenes.

Table 1: Regioselectivity and Yields of Substituted Thiophene Lithiation

Thiophene SubstrateLithiation Reagent / ConditionsPosition of LithiationElectrophileProductYield (%)Reference
3-Bromothiophenen-BuLi, THF, -78 °C3 (via Li-Br Exchange)DMF3-Thiophenecarboxaldehyde>90%[6]
3-Bromothiophene2.0 eq. t-BuLi, THF, -78 °C3 (via Li-Br Exchange)Generic3-Substituted ThiopheneHigh[6]
3-MethylthiopheneLiTMP, THF, -78 °C5Various2-Substituted-4-methylthiopheneHigh[1]
2-Methoxythiophenen-BuLi, THF, 0 °C5CO₂5-Methoxythiophene-2-carboxylic acid85%
N,N-Diethylthiophene-2-carboxamides-BuLi/TMEDA, THF, -78 °C3 (DoM)MeIN,N-Diethyl-3-methylthiophene-2-carboxamide97%[7]
3-BromothiopheneLDA, THF, -78 °C2 (Deprotonation)N-formylpiperidine3-Bromo-2-thiophenecarboxaldehyde80%[8]
2-(Methylthio)thiophenen-BuLi, THF, -78 °C5TMSCl2-(Methylthio)-5-(trimethylsilyl)thiophene92%
3,4-Dibromothiophenen-BuLi, THF, -78 °C3 (via Li-Br Exchange)PhC≡CH3-Bromo-4-(phenylethynyl)thiophene58%[8]

Table 2: Common Reagents and Parameters for Thiophene Lithiation

ParameterReagent/ConditionPurpose and Key Considerations
Lithiating Agent n-BuLi, s-BuLi, t-BuLiStandard strong bases for deprotonation and Li-Halogen exchange. Basicity: t-BuLi > s-BuLi > n-BuLi.[9]
LDA, LiTMPHindered, non-nucleophilic bases. Excellent for selective deprotonation, avoiding nucleophilic attack on sensitive groups.[7]
Solvent Tetrahydrofuran (THF), Diethyl ether (Et₂O)Aprotic ethereal solvents that solvate the lithium cation, preventing excessive aggregation of the organolithium reagent.[2] Must be anhydrous.
Temperature -78 °C (Dry ice/acetone bath)Critical for controlling reactivity, preventing side reactions (e.g., reaction with THF), and ensuring the stability of the thienyllithium intermediate.[4]
Additive TMEDA (N,N,N',N'-Tetramethylethylenediamine)A bidentate ligand that breaks up organolithium aggregates, increasing basicity and accelerating the rate of lithiation.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Organolithium reagents are pyrophoric and react violently with oxygen and moisture. A strictly inert atmosphere is mandatory.

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All procedures must be carried out by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using flame-dried or oven-dried glassware and anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and fire-retardant gloves.

Protocol 1: Regioselective Lithiation of 3-Bromothiophene via Lithium-Halogen Exchange

This protocol describes the generation of 3-thienyllithium and its subsequent reaction with a generic electrophile.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3-bromothiophene (1.0 eq.).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF via cannula or syringe to achieve a concentration of 0.3–0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Slowly add the electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 2-3 hours.

  • Work-up: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted thiophene.

Protocol 2: Directed ortho-Metalation of N,N-Diethylthiophene-2-carboxamide

This protocol demonstrates the use of a powerful directing group to achieve lithiation at the C3 position.

Materials:

  • N,N-Diethylthiophene-2-carboxamide

  • sec-Butyllithium (s-BuLi, typically 1.4 M in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane (MeI))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N,N-diethylthiophene-2-carboxamide (1.0 eq.) and anhydrous THF (to 0.2 M).

  • Additive: Add freshly distilled TMEDA (1.2 eq.) via syringe.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath and stir for 15 minutes.

  • Lithiation: Add s-BuLi (1.2 eq.) dropwise, keeping the internal temperature below -70 °C. A deep color change is typically observed.

  • Stirring: Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (e.g., MeI, 1.5 eq.) dropwise.

  • Warming: Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction & Purification: Follow steps 9-11 from Protocol 1, using ethyl acetate for the extraction.

Visualizations

Workflow for Thiophene Lithiation

The following diagram outlines the general experimental workflow for a typical thiophene lithiation and quench reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Solvents & Reagents start->reagents glassware Flame-Dry Glassware Under Vacuum reagents->glassware setup Assemble Reaction Under Inert Atmosphere glassware->setup add_substrate Add Substituted Thiophene & Solvent setup->add_substrate cool Cool to -78 °C add_substrate->cool add_BuLi Add Organolithium Reagent Dropwise cool->add_BuLi lithiation Stir for 1h (Lithiation) add_BuLi->lithiation add_electrophile Add Electrophile at -78 °C lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench Reaction (e.g., aq. NH4Cl) warm->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for thiophene lithiation.

Logic Diagram for Regioselectivity

This diagram illustrates the decision-making process for predicting the site of lithiation on a substituted thiophene.

G start Substituted Thiophene q1 Halogen (Br, I) at desired site? start->q1 q2 Strong DMG present? q1->q2 No r1 Lithium-Halogen Exchange q1->r1 Yes r2 Directed ortho-Metalation (DoM) q2->r2 Yes r3 Direct Deprotonation at most acidic C-H q2->r3 No out1 Lithiation at Halogen Position r1->out1 out2 Lithiation ortho to DMG r2->out2 out3 Lithiation at vacant, least hindered α-position (C2/C5) r3->out3

Caption: Logic diagram for predicting lithiation regioselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-3-methylthiophene-2-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Route A: Bromination followed by Carboxylation. This route involves the initial bromination of 3-methylthiophene to introduce the bromine atoms, followed by a selective carboxylation step.

  • Route B: Carboxylation followed by Bromination. This approach begins with the synthesis of 3-methylthiophene-2-carboxylic acid, which is then subjected to bromination.

The choice of route can significantly impact the overall yield and purity of the final product due to differences in regioselectivity and reaction efficiency at each step.

Q2: Which synthetic route is generally preferred for higher yield and purity?

Route A, involving the bromination of 3-methylthiophene followed by carboxylation, is often the more strategic approach. This is primarily due to the directing effects of the substituents on the thiophene ring. Introducing the bromine atom at the desired 5-position can be more readily controlled in the initial bromination of 3-methylthiophene. Subsequent carboxylation via lithiation or a Grignard reaction can then be selectively performed. In contrast, the bromination of 3-methylthiophene-2-carboxylic acid (Route B) may lead to a mixture of isomers, complicating purification and potentially lowering the yield of the desired 5-bromo isomer.

Q3: What are the key challenges in the synthesis of this compound?

Common challenges that can lead to low yields include:

  • Lack of Regioselectivity: During the bromination step, achieving substitution at the desired 5-position without side reactions at other positions on the thiophene ring is critical.

  • Inefficient Carboxylation: Incomplete conversion during the carboxylation step, whether through a Grignard reagent or a lithiated intermediate, is a frequent issue.

  • Side Reactions: The formation of byproducts, such as di-brominated species or debrominated starting material during carboxylation, can significantly reduce the yield.

  • Product Purification: Separating the desired product from unreacted starting materials, isomers, and other byproducts can be challenging and may lead to product loss.

Troubleshooting Guides

Low Yield in Bromination Step (Route A)

Problem: The bromination of 3-methylthiophene results in a low yield of the desired 2,5-dibromo-3-methylthiophene or a mixture of mono- and di-brominated products.

Potential Cause Recommended Solution
Inappropriate Brominating Agent N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of thiophenes.
Suboptimal Reaction Conditions Control of reaction time and temperature is crucial. For the synthesis of 2,5-dibromo-3-methylthiophene, a longer reaction time at reflux may be necessary to drive the reaction to completion.
Formation of Isomers The use of a suitable solvent and controlling the addition of the brominating agent can help improve regioselectivity.
Low Yield in Carboxylation Step (Route A)

Problem: The conversion of 2,5-dibromo-3-methylthiophene to this compound via lithiation or Grignard reaction is inefficient.

Potential Cause Recommended Solution
Incomplete Lithiation/Grignard Formation Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. For Grignard formation, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Protonation of the Organometallic Intermediate The presence of moisture or other protic sources will quench the highly reactive organolithium or Grignard reagent. Ensure all reagents and solvents are scrupulously dry.
Low Reactivity of the Bromide For Grignard formation from aryl bromides, the use of an activating agent or an entrainment method with a more reactive halide like ethyl bromide can be beneficial.
Inefficient Quenching with CO2 Ensure a sufficient excess of dry carbon dioxide (gas or solid) is used to quench the organometallic intermediate. Maintain a low temperature during the addition of CO2.
Side Reactions (e.g., Debromination) Slow, controlled addition of the organolithium reagent at very low temperatures (e.g., -78 °C) is critical to minimize side reactions.

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps in Analogous Reactions

Reaction Step Starting Material Reagents and Conditions Product Reported Yield
Bromination 3-methylthiopheneNBS, reflux, 11 h2,5-dibromo-3-methylthiophene78%
Carboxylation (via Lithiation) 2-bromo-5-methylthiophene1. n-BuLi, diisopropylamine, THF, -70 °C; 2. CO23-bromo-5-methylthiophene-2-carboxylic acid66%[1]
Carboxylation (via Grignard) 2-bromo-3-methylthiophene1. Mg, alkyl halide; 2. CO23-methyl-2-thiophenecarboxylic acidGenerally low yields reported[2]

Note: The yields presented are from analogous reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromo-3-methylthiophene (Precursor for Route A)

This protocol is adapted from a procedure for the bromination of 3-methylthiophene.

Materials:

  • 3-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

  • Radical initiator (e.g., benzoyl peroxide or AIBN) - optional, for side-chain bromination which should be avoided here.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq.) in the chosen anhydrous solvent.

  • Add N-Bromosuccinimide (2.2 eq. for di-bromination) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for approximately 11 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2,5-dibromo-3-methylthiophene.

Protocol 2: Synthesis of this compound via Lithiation (Route A)

This protocol is a general procedure for the carboxylation of a di-brominated thiophene, with regioselectivity being key.

Materials:

  • 2,5-Dibromo-3-methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry carbon dioxide (solid or gas)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2,5-dibromo-3-methylthiophene (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. The more acidic proton at the 5-position is expected to be preferentially lithiated.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding an excess of crushed dry ice or by bubbling dry carbon dioxide gas through the solution, while maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_route_a Route A: Bromination then Carboxylation cluster_route_b Route B: Carboxylation then Bromination start_A 3-Methylthiophene step1_A Bromination (NBS, reflux) start_A->step1_A intermediate_A 2,5-Dibromo-3-methylthiophene step1_A->intermediate_A step2_A Selective Lithiation (n-BuLi, -78°C) intermediate_A->step2_A step3_A Carboxylation (CO2) step2_A->step3_A product 5-Bromo-3-methylthiophene- 2-carboxylic acid step3_A->product start_B 3-Methylthiophene step1_B Carboxylation (e.g., Grignard, CO2) start_B->step1_B intermediate_B 3-Methylthiophene-2-carboxylic acid step1_B->intermediate_B step2_B Bromination (e.g., Br2, AcOH) intermediate_B->step2_B product_B 5-Bromo-3-methylthiophene- 2-carboxylic acid step2_B->product_B troubleshooting_lithiation problem Low Yield in Carboxylation cause1 Moisture Contamination problem->cause1 cause2 Incomplete Lithiation problem->cause2 cause3 Side Reactions (e.g., Debromination) problem->cause3 cause4 Inefficient CO2 Quench problem->cause4 solution1 Flame-dry glassware Use anhydrous solvents cause1->solution1 solution2 Ensure accurate n-BuLi titration Allow sufficient reaction time cause2->solution2 solution3 Maintain very low temperature (-78°C) Slow, dropwise addition of n-BuLi cause3->solution3 solution4 Use excess dry CO2 Maintain low temperature during quench cause4->solution4

References

Technical Support Center: Purification of 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromo-3-methylthiophene-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. For removal of baseline impurities and obtaining high-purity material, column chromatography is often preferred. Recrystallization is a simpler method suitable for removing smaller amounts of impurities.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, side-products of the synthesis, or degradation. Common impurities may include:

  • Isomeric Species: Depending on the synthetic route, isomers such as 4-Bromo-3-methylthiophene-2-carboxylic acid or dibrominated species could be present.[1]

  • Unreacted Starting Materials: Residual 3-methylthiophene-2-carboxylic acid or brominating agents.

  • Solvent Residues: Traces of solvents used in the reaction or purification steps.

  • Colored Impurities: Often resulting from side reactions or degradation, leading to a yellowish or brownish tint in the final product.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. It is recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system. Common solvent systems to evaluate for substituted thiophene carboxylic acids include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).

Q4: My compound streaks on the silica gel TLC plate. How can I resolve this for column chromatography?

A4: Streaking of carboxylic acids on silica gel is a common issue due to the interaction of the acidic proton with the silica surface. This can lead to a mixture of protonated and deprotonated forms with varying polarities. To address this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will keep the compound in its less polar, protonated form, resulting in sharper bands on the TLC plate and better separation during column chromatography.

Q5: Can I use a stationary phase other than silica gel for column chromatography?

A5: Yes. While silica gel is the most common stationary phase, neutral alumina can be an effective alternative, particularly if your compound is sensitive to the acidic nature of silica gel.

Q6: How can I assess the purity of my final product?

A6: The purity of the final product is typically assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Experiment with different solvent systems to find one with lower solubility at cold temperatures.2. Use the minimum amount of hot solvent necessary to dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Select a solvent with a lower boiling point.2. Attempt a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Compound Won't Elute from Chromatography Column 1. The eluent is not polar enough.2. The compound is strongly adsorbing to the stationary phase.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture).2. Add 0.1-1% acetic acid to the eluent to suppress ionization and reduce strong interactions with the silica gel.
Poor Separation of Compound and Impurities on Column 1. The chosen eluent system has a polarity that is too high or too low.2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC to achieve a target Rf value of 0.2-0.4 for this compound.2. Ensure the column is packed uniformly without any air bubbles. Apply the sample as a concentrated band in a minimal amount of solvent.
Final Product is Colored (Yellow/Brown) 1. Presence of colored, polar impurities.2. Degradation of the compound.1. Treat a solution of the crude product with activated carbon before the final purification step.2. If the compound is known to be sensitive to air or light, handle it under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of your compound from impurities. For carboxylic acids on silica, an eluent containing 0.1-1% acetic acid is recommended to prevent streaking. An ideal Rf value for the target compound is between 0.2 and 0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A protocol for a similar compound utilized an ethyl acetate/heptane (1:3) eluent system.[2]

Quantitative Data

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Solubility (RT)Solubility (Hot)Crystal Formation on CoolingPurity (HPLC)
Ethanol/Water (8:2)Sparingly SolubleSolubleGood>98%
Ethyl Acetate/Hexane (1:4)Sparingly SolubleSolubleGood>97%
Acetone/Hexane (1:5)Sparingly SolubleSolubleFair~96%
TolueneInsolubleSparingly SolublePoorN/A

Table 2: Column Chromatography Conditions and Outcomes

Stationary PhaseMobile Phase (v/v)AdditiveTypical YieldPurity (HPLC)
Silica GelHexane/Ethyl Acetate (4:1)0.5% Acetic Acid80-90%>99%
Silica GelHeptane/Ethyl Acetate (3:1)0.5% Acetic Acid85-95%>99%
Neutral AluminaDichloromethane/Methanol (98:2)None75-85%>98%

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_final Final Product crude Crude 5-Bromo-3-methylthiophene- 2-carboxylic acid recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr mp Melting Point nmr->mp pure_product Pure Product (>98%) mp->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Encountered low_recovery Low Recovery start->low_recovery oiling_out Oiling Out start->oiling_out no_elution No Elution start->no_elution poor_separation Poor Separation start->poor_separation change_solvent Change Solvent System low_recovery->change_solvent preheat_glassware Pre-heat Glassware low_recovery->preheat_glassware oiling_out->change_solvent optimize_eluent Optimize Eluent (TLC) no_elution->optimize_eluent add_acid Add Acetic Acid to Eluent no_elution->add_acid poor_separation->optimize_eluent

Caption: Troubleshooting logic for common purification issues.

References

Bromothiophene Synthesis: A Technical Support Guide to Common Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during the synthesis of bromothiophenes. Understanding and controlling these byproducts is critical for achieving high purity and yield in the synthesis of these important intermediates for pharmaceuticals and functional materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the direct bromination of thiophene to synthesize 2-bromothiophene?

The direct electrophilic bromination of thiophene is highly regioselective for the 2-position. However, several byproducts can form, primarily due to over-bromination and substitution at the less reactive positions. The most common byproducts include:

  • 3-Bromothiophene: Formation of the 3-isomer is a common issue, and its separation from 2-bromothiophene can be challenging due to their close boiling points. The ratio of 2- to 3-bromothiophene is influenced by the reaction conditions.

  • 2,5-Dibromothiophene: As a result of polybromination, where a second bromine atom is added to the thiophene ring, 2,5-dibromothiophene is a frequent byproduct.[1]

  • 2,3,5-Tribromothiophene: Further bromination can lead to the formation of this trisubstituted thiophene.[1]

  • Polybrominated thiophenes: In some cases, even tetrabromothiophene can be formed, especially with an excess of the brominating agent.

Q2: I am synthesizing 3-bromothiophene via the debromination of 2,3,5-tribromothiophene. What byproducts should I expect?

The synthesis of 3-bromothiophene often proceeds through a multi-step process involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reduction. The common byproducts in this process are:

  • 2-Bromothiophene: Incomplete debromination or side reactions can lead to the formation of the 2-isomer, which is a common impurity.[2][3]

  • Thiophene: The starting material for the initial bromination may be present if the initial reaction or the purification of the tribromothiophene intermediate was incomplete.

  • Remaining Polybrominated Thiophenes: Unreacted 2,3,5-tribromothiophene and partially debrominated intermediates can contaminate the final product.

  • 3,4-Dibromothiophene: In some instances, particularly when starting from tetrabromothiophene, 3,4-dibromothiophene can be a byproduct.[2]

Q3: My attempt to isomerize 2-bromothiophene to 3-bromothiophene resulted in a difficult-to-separate mixture. What is the main byproduct?

The isomerization of 2-bromothiophene to 3-bromothiophene is a known method, but it often results in an equilibrium mixture. The primary "byproduct" or impurity in this case is unreacted 2-bromothiophene . The separation of these two isomers is notoriously difficult due to their very similar physical properties.

Troubleshooting Guides

Issue 1: High Levels of Polybrominated Byproducts in 2-Bromothiophene Synthesis

Symptoms:

  • GC-MS analysis shows significant peaks corresponding to dibromo- and tribromothiophenes.

  • Lower than expected yield of 2-bromothiophene.

  • Difficulty in purifying the desired product by distillation.

Possible Causes and Solutions:

CauseRecommended Action
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). Use of a slight excess may be necessary, but a large excess will promote polybromination.
High Reaction Temperature Perform the reaction at a lower temperature to decrease the rate of subsequent brominations. For example, when using bromine in acetic acid, maintaining the temperature below 10°C is often recommended.[4]
Prolonged Reaction Time Monitor the reaction progress by GC to determine the optimal reaction time. Stop the reaction once the desired conversion of the starting material is achieved to prevent further bromination.
Inefficient Mixing Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and avoid localized high concentrations of the brominating agent.
Issue 2: Poor Regioselectivity (High 3-Bromothiophene Content) in 2-Bromothiophene Synthesis

Symptoms:

  • GC-MS analysis indicates a significant percentage of 3-bromothiophene in the product mixture.

  • The yield of pure 2-bromothiophene is low after purification.

Possible Causes and Solutions:

CauseRecommended Action
Choice of Brominating Agent The choice of brominating agent and solvent system can significantly impact regioselectivity. For instance, using N-bromosuccinimide (NBS) in a suitable solvent can sometimes offer better selectivity compared to elemental bromine.
Reaction Temperature Higher temperatures can sometimes lead to decreased regioselectivity. It is advisable to conduct the reaction at the lowest practical temperature.
Catalyst/Additive Effects Certain additives or catalysts can influence the regioselectivity. For instance, a patented method suggests that the presence of L-valine methyl ester can improve the selectivity for the 2-position.[5]
Issue 3: Incomplete Debromination in 3-Bromothiophene Synthesis

Symptoms:

  • The presence of 2,3,5-tribromothiophene or other polybrominated species in the final product.

  • A complex mixture of products is observed by GC-MS.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reducing Agent Ensure that a sufficient molar excess of the reducing agent (e.g., zinc dust) is used to drive the reaction to completion.
Inactive Reducing Agent The activity of the reducing agent is crucial. Use freshly activated zinc dust or a high-quality commercial source.
Inadequate Reaction Time or Temperature Ensure the reaction is refluxed for a sufficient amount of time to allow for complete debromination. Monitor the reaction progress by TLC or GC.

Quantitative Data on Byproduct Formation

The following tables summarize typical byproduct distributions in different synthetic routes to bromothiophenes. Please note that these values can vary depending on the specific reaction conditions.

Table 1: Byproduct Distribution in Direct Bromination of Thiophene

Brominating Agent/Conditions2-Bromothiophene (%)3-Bromothiophene (%)2,5-Dibromothiophene (%)Reference
Br₂ in acetic acid (prior art)50-60PresentPresent[4]
H₂O₂/HBr in dichloroethane>95 (relative content)Not specifiedNot specified[4]
NaBr/H₂SO₄/H₂O₂ with L-valine methyl esterNot specified0.27Not specified[5]

Table 2: Byproduct Profile in the Synthesis of 3-Bromothiophene

Synthetic RouteDesired ProductKey ByproductsTypical Byproduct ContentReference
Debromination of 2,3,5-tribromothiophene3-Bromothiophene2-Bromothiophene, Thiophene~0.5% 2-bromothiophene[3]
Isomerization of 2-bromothiophene3-Bromothiophene2-Bromothiophene5-10% 2-bromothiophene

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Tribromothiophene (Intermediate for 3-Bromothiophene)

This procedure details the exhaustive bromination of thiophene.

Materials:

  • Thiophene

  • Bromine

  • Chloroform

  • 2N Sodium hydroxide solution

  • 95% Ethanol

  • Potassium hydroxide

  • Calcium chloride

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Gas outlet for hydrogen bromide

  • Cooling bath

Procedure:

  • In a 5-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

  • Place the flask in a cooling bath to manage the exothermic reaction.

  • Over a period of 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. Direct the evolved hydrogen bromide gas to a suitable scrubbing system.

  • After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

  • The next day, heat the mixture to 50°C for several hours.

  • Wash the reaction mixture with a 2N sodium hydroxide solution to neutralize any remaining acid.

  • Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

  • After reflux, pour the mixture into water.

  • Separate the organic layer, wash it with water, and dry it over calcium chloride.

  • Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).[1]

Protocol 2: Synthesis of 3-Bromothiophene by Reductive Debromination

This procedure describes the selective reductive debromination of 2,3,5-tribromothiophene.

Materials:

  • 2,3,5-Tribromothiophene

  • Zinc dust

  • Acetic acid

  • 10% Sodium carbonate solution

  • Calcium chloride

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

  • Heat the mixture to reflux. Once refluxing, remove the heating mantle.

  • Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains the reflux. The addition typically takes about 70 minutes.

  • After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.

  • Arrange the condenser for downward distillation and distill the product with water until no more organic material is collected.

  • Separate the heavier organic layer in the distillate and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

  • Dry the organic layer over calcium chloride and then purify by fractional distillation. Collect the fraction corresponding to 3-bromothiophene.[1]

Visualizations

Bromothiophene_Synthesis_Byproducts Thiophene Thiophene Bromination Direct Bromination Thiophene->Bromination Product_2BT 2-Bromothiophene (Desired Product) Bromination->Product_2BT Major Byproduct_3BT 3-Bromothiophene Bromination->Byproduct_3BT Minor Byproduct_DiBT 2,5-Dibromothiophene Bromination->Byproduct_DiBT Minor Byproduct_TriBT 2,3,5-Tribromothiophene Byproduct_DiBT->Byproduct_TriBT Further Bromination Thiophene2 Thiophene Exhaustive_Bromination Exhaustive Bromination Thiophene2->Exhaustive_Bromination Intermediate_TriBT 2,3,5-Tribromothiophene (Intermediate) Exhaustive_Bromination->Intermediate_TriBT Selective_Reduction Selective Reduction Intermediate_TriBT->Selective_Reduction Product_3BT 3-Bromothiophene (Desired Product) Selective_Reduction->Product_3BT Major Byproduct_2BT_from_3BT 2-Bromothiophene Selective_Reduction->Byproduct_2BT_from_3BT Minor Byproduct_Thiophene_from_3BT Thiophene Selective_Reduction->Byproduct_Thiophene_from_3BT Trace

Caption: Byproduct formation pathways in the synthesis of 2- and 3-bromothiophene.

Troubleshooting_Bromothiophene_Synthesis Start Bromothiophene Synthesis Issue High_Polybromination High Polybromination? Start->High_Polybromination Poor_Regioselectivity Poor Regioselectivity? High_Polybromination->Poor_Regioselectivity No Control_Stoichiometry Control Stoichiometry High_Polybromination->Control_Stoichiometry Yes Incomplete_Debromination Incomplete Debromination (3-BT Synthesis)? Poor_Regioselectivity->Incomplete_Debromination No Change_Brominating_Agent Change Brominating Agent/Solvent Poor_Regioselectivity->Change_Brominating_Agent Yes Increase_Reducing_Agent Increase Reducing Agent Incomplete_Debromination->Increase_Reducing_Agent Yes Improved_Purity Improved Purity and Yield Incomplete_Debromination->Improved_Purity No Lower_Temperature Lower Reaction Temperature Control_Stoichiometry->Lower_Temperature Optimize_Time Optimize Reaction Time Lower_Temperature->Optimize_Time Use_Additive Consider Additive/Catalyst Lower_Temperature->Use_Additive Optimize_Time->Improved_Purity Change_Brominating_Agent->Lower_Temperature Use_Additive->Improved_Purity Activate_Reducer Activate Reducing Agent Increase_Reducing_Agent->Activate_Reducer Activate_Reducer->Improved_Purity

Caption: Troubleshooting workflow for common issues in bromothiophene synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 5-Bromo-3-methylthiophene-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

  • Question: My Suzuki coupling reaction with this compound is showing little to no product formation. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion in a Suzuki coupling reaction can stem from several factors, particularly when dealing with a substituted heteroaromatic substrate.[1] The electron-withdrawing nature of the carboxylic acid group and the steric hindrance from the adjacent methyl group can make the C-Br bond more challenging to activate.[1] Here are the primary areas to investigate:

    • Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can degrade.

      • Solution: Use a fresh, high-quality palladium catalyst and ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]

    • Inappropriate Ligand: Standard phosphine ligands may not be effective for this sterically hindered and electron-deficient substrate.

      • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which are known to facilitate the oxidative addition of challenging substrates.[1][2]

    • Insufficiently Strong or Inappropriate Base: The choice of base is critical for the transmetalation step and can significantly impact yield.

      • Solution: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1][3] However, for substrates with base-sensitive groups like carboxylic acids, milder bases such as potassium fluoride (KF) or cesium fluoride (CsF) might be necessary to prevent side reactions.[1][4] It's also worth noting that for anhydrous couplings with K₃PO₄, a small amount of water may be required to facilitate the reaction.[5]

    • Low Reaction Temperature: The activation energy for the oxidative addition step might not be reached at lower temperatures.

      • Solution: Gradually increase the reaction temperature, for example, from 80°C to 100°C or higher, while carefully monitoring for any signs of decomposition.[1] Microwave-assisted heating can also be a valuable tool to accelerate the reaction.[1]

    • Carboxylic Acid Interference: The carboxylic acid group can coordinate with the palladium catalyst, potentially deactivating it.[4]

      • Solution: One strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction and then deprotect it afterward.[4][6][7]

Issue 2: Significant Dehalogenation of the Starting Material

  • Question: I am observing a significant amount of 3-methylthiophene-2-carboxylic acid as a byproduct. What causes this dehalogenation and how can I minimize it?

  • Answer: Dehalogenation is a common side reaction where the aryl bromide is reduced, replacing the bromine with a hydrogen atom.[8] This side reaction consumes your starting material and reduces the yield of the desired coupled product.

    • Causes of Dehalogenation:

      • Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[8]

      • Choice of Base: Some bases can act as hydride donors or promote pathways that lead to dehalogenation.[8]

      • Solvent: The solvent can influence the reaction pathway, and the presence of water can sometimes contribute to dehalogenation.[9]

      • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[8]

    • Solutions to Minimize Dehalogenation:

      • Optimize Temperature and Time: Use the lowest temperature and shortest reaction time necessary for efficient coupling. Monitor the reaction progress closely by TLC or GC-MS.

      • Screen Different Bases: Consider using milder bases that are less prone to promoting dehalogenation, such as potassium fluoride (KF).[1]

      • Ligand Selection: Screen different bulky, electron-rich phosphine ligands that can accelerate the desired cross-coupling pathway over the dehalogenation pathway.

      • Control Water Content: While some water is often beneficial for Suzuki couplings, excessive amounts can sometimes lead to increased dehalogenation.[9] Experiment with different solvent ratios, such as varying the proportion of water in a dioxane/water mixture.[6][7][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: Based on successful couplings of similar thiophene derivatives, a robust starting point would be:[1][6][7]

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a more advanced system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos).[1]

  • Base: K₃PO₄ (2-3 equivalents).[1]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/H₂O.[1][6][7] The use of aqueous media often enhances the reaction rate.

  • Temperature: 90-100°C.[6][7]

  • Atmosphere: Inert (Argon or Nitrogen).[1]

Q2: How do the methyl and carboxylic acid groups on the thiophene ring affect the Suzuki coupling reaction?

A2: The substituents on the thiophene ring have significant electronic and steric effects:

  • Carboxylic Acid (-COOH): This is a strong electron-withdrawing group, which deactivates the thiophene ring. This can make the oxidative addition step of the catalytic cycle more challenging, potentially requiring more forcing conditions (higher temperature, more active catalyst).[1] It can also coordinate with the palladium catalyst, as mentioned earlier.[4]

  • Methyl Group (-CH₃): This is an electron-donating group, which can help to activate the C-Br bond for oxidative addition. However, its position adjacent to the carboxylic acid group can introduce steric hindrance, which may slow down the reaction.

Q3: Should I protect the carboxylic acid group before the Suzuki coupling?

A3: While direct coupling is possible, protecting the carboxylic acid as an ester is a common and often successful strategy to avoid potential complications.[6][7] Esterification can prevent the carboxylate from interfering with the catalyst and may improve the solubility of the substrate in common organic solvents.[4] After a successful coupling, the ester can be easily hydrolyzed back to the carboxylic acid.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of similar bromothiophene derivatives, which can serve as a guide for optimizing your reaction.

Table 1: Comparison of Solvent Systems for the Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate [6][7]

Arylboronic AcidSolvent SystemYield (%)
4-methoxyphenylboronic acidToluene50.2
1,4-Dioxane/H₂O (4:1)71.5
4-chlorophenylboronic acidToluene33
1,4-Dioxane/H₂O (4:1)75
4-(trifluoromethyl)phenylboronic acidToluene76.5
1,4-Dioxane/H₂O (4:1)80.2

Table 2: General Comparison of Catalyst Systems for Aryl Bromides [2]

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/EtOH/H₂O80-10060-85
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O80-11085-98
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-9070-90
NiCl₂(dppp)-K₃PO₄Dioxane10075-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Esterified this compound

This protocol is adapted from procedures used for similar thiophene derivatives.[3][6][7]

Materials:

  • Ester of this compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine the ester of this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition + R-X Aryl-Pd(II)-Br R-Pd(II)L2-X Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation + R'-B(OR)2 Aryl-Pd(II)-Aryl R-Pd(II)L2-R' Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Coupled_Product R-R' Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Catalyst->Start No, Use Fresh Catalyst Check_Ligand Is Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Check_Ligand->Start No, Use Bulky Ligand Check_Base Is Base Strong/Suitable? Check_Ligand->Check_Base Yes Check_Base->Start No, Screen Bases Check_Temp Is Temperature Sufficient? Check_Base->Check_Temp Yes Check_Temp->Start No, Increase Temp Consider_Protection Consider Ester Protection Check_Temp->Consider_Protection Yes Success Reaction Optimized Consider_Protection->Success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Regioselectivity in Thiophene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective bromination of thiophene and its derivatives. The information is tailored for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the electrophilic bromination of unsubstituted thiophene?

A1: The electrophilic bromination of unsubstituted thiophene predominantly occurs at the C2 position.[1] This high degree of regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) when the electrophile attacks the C2 carbon compared to the C3 carbon. The sulfur atom can more effectively stabilize the positive charge through resonance at the C2 position.

Q2: What are the most common reagents used for the bromination of thiophenes?

A2: Common reagents for thiophene bromination include:

  • N-Bromosuccinimide (NBS): This is the most widely used reagent due to its mild nature, high selectivity for monobromination at the most reactive position, and operational simplicity.[1][2] It is often used in solvents like tetrahydrofuran (THF), acetonitrile, or chloroform.

  • Elemental Bromine (Br₂): Can be used directly, often dissolved in a solvent like glacial acetic acid.[1][3] It is a stronger brominating agent and can lead to polybromination if not carefully controlled.

  • N-Bromosuccinimide in Fluorinated Alcohols: This system has been shown to provide good yields and high regioselectivity for the halogenation of various arenes, including thiophenes.[4]

Q3: How do substituents on the thiophene ring affect the regioselectivity of bromination?

A3: Substituents significantly influence the position of bromination through their electronic effects:

  • Electron-Donating Groups (EDGs) like alkyl, alkoxy, or amino groups activate the thiophene ring towards electrophilic substitution. They generally direct bromination to the adjacent vacant alpha (C2 or C5) position.

  • Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or carbonyl groups deactivate the ring. Bromination, if it occurs, will be directed to the available position that is least deactivated, which is often the C4 or C5 position, away from the EWG.

Q4: Is it possible to achieve bromination at the C3 position of a thiophene ring?

A4: Yes, achieving bromination at the C3 (or C4) position is possible but typically requires strategies other than direct electrophilic substitution on an unsubstituted or C2-substituted thiophene. One common method is to use a directing group or a lithiation-bromination sequence. For instance, starting with a 3-substituted thiophene, bromination often proceeds at the C2 position. To brominate a specific, less reactive position, one can employ methods like directed ortho-metalation (DoM) where a lithium source like n-butyllithium (n-BuLi) selectively deprotonates a specific carbon, followed by quenching with a bromine source.[5][6]

Troubleshooting Guide

Q1: My bromination reaction with NBS shows no conversion of the starting material. What could be the issue?

A1: Several factors could lead to a lack of reactivity:

  • Reagent Quality: The NBS might have degraded. It is advisable to use freshly recrystallized NBS.

  • Reaction Temperature: While many NBS brominations proceed at room temperature, some less reactive substrates may require gentle heating.[3]

  • Solvent Choice: The reaction's success can be solvent-dependent. Ensure you are using a suitable solvent like THF, acetonitrile, or chloroform.[2][7]

  • Initiation: Some reactions, particularly those following a radical pathway with NBS, may require a radical initiator (like AIBN or light), although electrophilic substitution is more common for thiophenes. For difficult reactions, sonication (ultrasonic irradiation) has been shown to improve yields and reaction times.[4]

Q2: My reaction is producing a mixture of mono-, di-, and polybrominated thiophenes. How can I improve the selectivity for monobromination?

A2: The formation of multiple brominated products is a common issue, especially with highly activated thiophene substrates or strong brominating agents.

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.1 equivalents of NBS for monobromination.[7]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or below) can increase selectivity by reducing the reaction rate and minimizing over-bromination.

  • Slow Addition: Add the brominating agent dropwise or in small portions over time to maintain a low concentration in the reaction mixture.

  • Purification: These mixtures can often be challenging to separate. Purification via flash column chromatography is typically required to isolate the desired monobrominated product.[7]

Q3: The crude NMR of my reaction shows that the starting material was consumed, but the desired brominated product is not present. What might have happened?

A3: This outcome suggests that the starting material reacted but formed unstable or undesired products.

  • Side Reactions: Thiophene derivatives, especially those with sensitive functional groups like esters and amides, can undergo side reactions under certain bromination conditions (e.g., Br₂ in acetic acid).[3] Consider switching to a milder reagent like NBS in THF.

  • Product Instability: The brominated product might be unstable under the reaction or work-up conditions. Analyze the reaction mixture by TLC or LC-MS before work-up to check for product formation.

  • Incorrect Work-up: Ensure the work-up procedure is appropriate. For instance, a quench with an aqueous solution of sodium thiosulfate is often used to remove excess bromine.[5]

Q4: I need to brominate a 3-alkylthiophene selectively at the C2 position. What is the best method?

A4: For selective bromination of 3-alkylthiophene at the C2 position, a directed lithiation followed by bromination is a highly effective and regioselective method.[5][8]

  • Cool the 3-alkylthiophene in a dry solvent like THF to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (n-BuLi) dropwise. The lithium selectively replaces the most acidic proton, which is at the C2 position.

  • After stirring for a period to ensure complete lithiation, add a bromine source (e.g., a solution of Br₂ in THF).

  • The reaction is then quenched, often at low temperature. This method provides excellent control over the position of bromination.

Experimental Protocols

Protocol 1: General Monobromination using NBS

This protocol describes a general procedure for the selective monobromination of an activated thiophene derivative at its most reactive position.

  • Preparation: Dissolve the thiophene derivative (1.0 eq.) in a suitable solvent (e.g., THF or acetonitrile, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 30 minutes to 24 hours depending on the substrate's reactivity.[7]

  • Work-up: Once the starting material is consumed, quench the reaction with water or an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure brominated thiophene.[7]

Protocol 2: Regiocontrolled Bromination via Lithiation

This protocol is for the selective bromination of a 3-alkylthiophene at the C2 position.

  • Setup: To a dry, three-neck flask under an argon atmosphere, add dry THF. Cool the flask to -78°C using a dry ice/acetone bath.

  • Lithiation: Add the 3-alkylthiophene (1.0 eq.) to the cold THF. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq.) dropwise over 1.5 hours. Stir the resulting solution at -78°C for an additional hour to ensure complete lithiation.[5]

  • Bromination: In a separate flask, prepare a solution of elemental bromine (Br₂) (1.1 eq.) in dry THF. Add this bromine solution dropwise to the lithiated thiophene solution at -78°C over 15-20 minutes.

  • Quenching: After stirring for another 20 minutes at -78°C, quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate.[5]

  • Work-up and Purification: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product using column chromatography.

Data Summary

The following table summarizes various reaction conditions for thiophene bromination found in the literature, highlighting the regioselectivity and yields.

SubstrateBrominating Agent (eq.)SolventTemperatureTimeProductYield (%)Reference
3-(Thiazol-2-yl)thiophene DerivativeNBS (1.1)THFRoom Temp.20 h2-Bromo-3-(thiazol-2-yl)thiophene Derivative83[7]
3-Alkyl-2,2'-bithiophene DerivativeNBS (1.1)THFRoom Temp.50 min (sonication)5'-Bromo-3-alkyl-2,2'-bithiophene Derivative95[7]
2-Methylbenzo[b]thiopheneNBS (1.03)Acetonitrile0°C to RT30 min3-Bromo-2-methylbenzo[b]thiophene99
Unsubstituted ThiopheneNBS (2.0)Hexafluoroisopropanol (HFIP)Room Temp.30 min2,5-Dibromothiophene89[4]
3-Butylthiophenen-BuLi (1.6), then Br₂ (1.0)THF-78°C~2.5 h2-Bromo-3-butylthiopheneHigh (not specified)[5]

Visual Guides

The following diagrams illustrate key workflows and concepts in thiophene bromination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Thiophene Derivative in Solvent cool Cool to 0°C start->cool add_nbs Add NBS (1.05 eq) cool->add_nbs stir Stir and Warm to Room Temp. add_nbs->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench Reaction (e.g., with water) monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Pure Brominated Product purify->end G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Problem: Low or No Yield q1 Is NBS fresh? start->q1 q2 Is the reaction temperature adequate? q1->q2 Yes s1 Recrystallize NBS q1->s1 No q3 Is the solvent appropriate? q2->q3 Yes s2 Gently heat the reaction q2->s2 No q4 Is the substrate very deactivated? q3->q4 Yes s3 Try a different solvent (e.g., ACN, THF) q3->s3 No s4 Use stronger conditions or sonication q4->s4 Yes

References

Technical Support Center: Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted thiophenes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted thiophenes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or No Reaction

Question: My reaction to synthesize a substituted thiophene is resulting in a very low yield or appears to have failed completely. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting is recommended. Key factors to consider include the quality of starting materials and reagents, reaction conditions, and the choice of synthetic method.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield or No Reaction check_reagents Verify Starting Material and Reagent Quality start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Purity of starting materials? (NMR, GC-MS) check_reagents->sub_reagents1 sub_reagents2 Activity of reagents? (e.g., fresh sulfurizing agent) check_reagents->sub_reagents2 reassess_method Re-evaluate Synthetic Method check_conditions->reassess_method Conditions Correct sub_conditions1 Anhydrous/inert atmosphere maintained? check_conditions->sub_conditions1 sub_conditions2 Correct temperature and reaction time? check_conditions->sub_conditions2 sub_conditions3 Appropriate solvent and concentration? check_conditions->sub_conditions3 solution Improved Yield reassess_method->solution Method Optimized sub_method1 Is the chosen method suitable for the substrate? reassess_method->sub_method1 sub_method2 Are there known limitations or common side reactions? reassess_method->sub_method2

Caption: A workflow for troubleshooting low yields in thiophene synthesis.

Issue 2: Formation of Furan Byproduct in Paal-Knorr Synthesis

Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr thiophene synthesis. How can I improve the selectivity for the thiophene product?

Answer: The formation of a furan byproduct is a common competing pathway in the Paal-Knorr synthesis, as the sulfurizing agents can also act as dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl starting material to a furan.[1] Several factors can be adjusted to favor thiophene formation.

ParameterRecommendation for Thiophene SynthesisRationale
Sulfurizing Agent Use Lawesson's reagent instead of Phosphorus Pentasulfide (P₄S₁₀).Lawesson's reagent is often a milder and more efficient thionating agent, leading to better selectivity.[1]
Reaction Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures can favor the dehydration pathway leading to furan formation.[1]
Solvent Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene.These solvents are effective for this reaction and can help maintain anhydrous conditions.[1]

Issue 3: Poor Regioselectivity in Electrophilic Substitution

Question: I am trying to introduce a substituent at the 3- or 4-position (β-position) of the thiophene ring, but I am primarily getting substitution at the 2- or 5-position (α-position). How can I control the regioselectivity?

Answer: Thiophene is an electron-rich aromatic heterocycle, and electrophilic substitution reactions preferentially occur at the α-positions due to the greater stabilization of the cationic intermediate.[2] Directing substitution to the β-position requires specific strategies.

Strategies for Achieving β-Substitution

RegioselectivityStrategies start Desired β-Substituted Thiophene strategy1 Ring Formation Strategy start->strategy1 strategy2 Functionalization of Pre-formed Ring start->strategy2 method1a Gewald Synthesis strategy1->method1a method1b Fiesselmann Synthesis strategy1->method1b method2a Halogenation followed by Metal-Halogen Exchange and reaction with an electrophile strategy2->method2a method2b Directed Ortho-Metalation (using a directing group at C2) strategy2->method2b method2c Suzuki-Miyaura Coupling with a 3-thienylboronic acid strategy2->method2c

Caption: Synthetic strategies for obtaining β-substituted thiophenes.

Issue 4: Difficulty in Product Purification

Question: I am struggling to purify my substituted thiophene product from the crude reaction mixture. What are the recommended purification techniques?

Answer: The purification of substituted thiophenes can be challenging due to the presence of starting materials, byproducts, and potentially regioisomers with similar polarities. A combination of techniques is often necessary.

  • Aqueous Workup: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities.[1]

  • Column Chromatography: This is the most common and effective method for separating thiophene derivatives. A systematic approach to solvent system screening using thin-layer chromatography (TLC) is recommended. Start with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an excellent purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted thiophenes?

A1: Several methods are widely used, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common methods include the Paal-Knorr synthesis, Gewald aminothiophene synthesis, and Fiesselmann synthesis.[3]

Q2: How do I choose between Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) for the Paal-Knorr synthesis?

A2: While both are effective sulfurizing agents, Lawesson's reagent is generally considered milder and can provide better selectivity for the thiophene product over the furan byproduct.[1] P₄S₁₀ is a stronger dehydrating agent and may lead to a higher proportion of furan. However, the choice can be substrate-dependent, and optimization may be required.

Q3: My Suzuki-Miyaura coupling reaction with a thienylboronic acid is not working well. What are the common issues?

A3: Suzuki-Miyaura couplings involving thienylboronic acids can be problematic. Common issues include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, especially under basic conditions, is a major side reaction.[4]

  • Catalyst deactivation: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, leading to deactivation.

  • Poor solubility: The boronic acid or the halide partner may have poor solubility in the reaction solvent.

To troubleshoot, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃), a highly active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos), and a solvent system that ensures the solubility of all reactants (e.g., THF/water or dioxane/water).[5]

Q4: Can I perform a Friedel-Crafts acylation on a thiophene ring?

A4: Yes, Friedel-Crafts acylation is a common method for introducing acyl groups onto a thiophene ring. The reaction is highly regioselective for the α-position.[2] However, due to the acid-sensitive nature of the thiophene ring, milder Lewis acids (e.g., SnCl₄, ZnCl₂) are often preferred over stronger ones like AlCl₃ to minimize side reactions and polymerization.

Experimental Protocols

Protocol 1: Gewald Aminothiophene Synthesis

This protocol describes the synthesis of a polysubstituted 2-aminothiophene from a ketone, an activated nitrile, and elemental sulfur.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Activated nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1 equivalent) and the activated nitrile (1 equivalent) in the chosen solvent.

  • Add the base (0.1-0.2 equivalents) to the mixture.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Fiesselmann Thiophene Synthesis

This protocol outlines the synthesis of a 3-hydroxy-2-thiophenecarboxylate derivative from an α,β-acetylenic ester and methyl thioglycolate.

Materials:

  • α,β-acetylenic ester (e.g., methyl propiolate)

  • Methyl thioglycolate

  • Base (e.g., sodium methoxide)

  • Solvent (e.g., methanol)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-acetylenic ester (1 equivalent) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the base (1.1 equivalents) in the same solvent to the reaction mixture.

  • Add methyl thioglycolate (1 equivalent) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling of a Thienylboronic Acid

This protocol describes a general procedure for the cross-coupling of a thienylboronic acid with an aryl halide.

Materials:

  • Thienylboronic acid (e.g., 2-thienylboronic acid) (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To a Schlenk flask, add the aryl halide, thienylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Dehalogenation in Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address dehalogenation side reactions in common cross-coupling chemistries.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation, also known as hydrodehalogenation or reductive dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling chemistry. In this process, the halide (Cl, Br, I) on the aryl or vinyl halide starting material is replaced by a hydrogen atom, leading to the formation of an undesired arene or alkene byproduct. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and can complicate purification.

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents (especially alcohols), or trace amounts of water. The Pd-H species can then react with the aryl palladium halide intermediate (Ar-Pd-X) in a process called reductive elimination to form the dehalogenated product (Ar-H) and regenerate the active palladium catalyst, which can re-enter the catalytic cycle.

Q3: Which types of organic halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction, while aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrroles, indoles) are particularly susceptible to dehalogenation.[1] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which may influence the reaction outcome. In some cases, protecting the N-H group can suppress this side reaction.[1]

Q5: How does the choice of coupling partner (e.g., boronic acid in Suzuki coupling) affect dehalogenation?

A5: While the organic halide is the primary driver, a slow transmetalation step with the coupling partner can provide a larger window for the competing dehalogenation side reaction to occur. Therefore, using highly active and stable coupling partners, such as fresh and pure boronic acids or their esters in Suzuki coupling, can help minimize dehalogenation by promoting a faster forward reaction.[1]

Troubleshooting Guides

Issue 1: Significant formation of dehalogenated byproduct observed in a Suzuki-Miyaura coupling.

Possible Causes and Solutions:

  • Inappropriate Ligand: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium center. A ligand that is not sufficiently electron-rich or sterically bulky may not promote the desired reductive elimination of the coupled product efficiently, allowing the dehalogenation pathway to compete.

    • Solution: Switch to a bulkier, more electron-rich phosphine ligand. For many Suzuki couplings, biaryl phosphine ligands such as SPhos or XPhos are effective at minimizing dehalogenation.[1]

  • Incorrect Base: The choice of base is critical. Strong bases, especially alkoxides, can act as hydride sources or promote pathways that lead to the formation of Pd-H species.

    • Solution: Screen different bases. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) when dehalogenation is an issue.[1]

  • Suboptimal Solvent: Protic solvents like alcohols can be a direct source of hydrides. Some polar aprotic solvents like DMF have also been observed to promote dehalogenation more than non-polar aprotic solvents.[2]

    • Solution: Switch to a non-polar aprotic solvent such as toluene or dioxane. If an alcohol is necessary, consider using it as a co-solvent in minimal amounts.[2]

  • High Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling reaction.

    • Solution: Attempt the reaction at a lower temperature. Running the reaction at room temperature or slightly elevated temperatures (e.g., 50-80 °C) may suppress the side reaction.

Issue 2: Dehalogenation is the major product in a Buchwald-Hartwig amination of an aryl chloride.

Possible Causes and Solutions:

  • Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides, often requiring more forcing conditions (higher temperatures, stronger bases, more active catalysts), which can also favor dehalogenation.[3]

    • Solution 1: If synthetically feasible, consider preparing the analogous aryl bromide or iodide, which will react under milder conditions.[3]

    • Solution 2: Employ a catalyst system specifically designed for aryl chlorides. This often involves using highly active, sterically hindered biaryl phosphine ligands like XPhos or BrettPhos in combination with a strong base like NaOtBu or LHMDS.[4]

  • Catalyst System: The choice of palladium precursor and ligand is critical for activating aryl chlorides.

    • Solution: Use a palladium precatalyst, as they often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[3] The use of bidentate phosphine ligands can sometimes offer better stability and reactivity for challenging substrates.[5]

  • Base Selection: While strong bases are often necessary for aryl chloride amination, they can also contribute to dehalogenation.

    • Solution: A careful screening of bases is warranted. While NaOtBu is common, other bases like K₃PO₄ or Cs₂CO₃ in combination with the right ligand and solvent might offer a better outcome.

Data on Dehalogenation Side Reactions

The following tables summarize the impact of various reaction parameters on the extent of dehalogenation in different coupling reactions. The data is compiled from literature sources and should be considered as a guide for optimization. Actual results will vary depending on the specific substrates and conditions.

Table 1: Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling

LigandAryl HalideBaseSolventTemperature (°C)Dehalogenation (%)Desired Product Yield (%)
PPh₃4-BromotolueneK₂CO₃Toluene/H₂O10015-2570-80
P(o-tol)₃4-BromotolueneK₂CO₃Toluene/H₂O10010-2075-85
XPhos4-BromotolueneK₃PO₄Toluene/H₂O80<5>95
SPhos4-ChlorobenzonitrileK₃PO₄Dioxane/H₂O1105-1085-95

Table 2: Effect of Base on Dehalogenation in Heck Coupling

BaseAryl HalideOlefinSolventTemperature (°C)Dehalogenation (%)Desired Product Yield (%)
Et₃N4-IodoanisoleStyreneDMF10010-1580-90
K₂CO₃4-IodoanisoleStyreneDMF1005-1085-95
NaOAc4-IodoanisoleStyreneNMP120<5>95
DBU4-Bromoacetophenonen-Butyl acrylateToluene11015-2070-80

Table 3: Effect of Solvent on Dehalogenation in Stille Coupling

SolventAryl HalideStannaneLigandTemperature (°C)Dehalogenation (%)Desired Product Yield (%)
Dioxane4-IodotolueneVinyltributyltinPPh₃10020-3060-70
Toluene4-IodotolueneVinyltributyltinPPh₃1105-1085-95
DMF4-IodotolueneVinyltributyltinPPh₃10025-3555-65
THF4-IodotolueneVinyltributyltinAsPh₃65<5>90

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Quantification of Dehalogenation Byproduct by GC-MS

This protocol provides a general method for the quantitative analysis of the desired coupled product and the dehalogenated byproduct using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Materials:

  • Crude reaction mixture

  • Internal standard (e.g., dodecane, tetradecane, or another stable compound with a retention time that does not overlap with the product or byproduct)

  • Solvent for dilution (e.g., ethyl acetate, dichloromethane)

  • GC-MS instrument with a suitable column (e.g., HP-5MS or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture into a vial.

    • Add a known amount of the internal standard. The amount should be chosen to give a peak area comparable to the expected product and byproduct peaks.

    • Dilute the mixture with a suitable solvent to a known final volume.

  • GC-MS Analysis:

    • Method:

      • Injector Temperature: 250 °C

      • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).

  • Data Analysis:

    • Identify the peaks corresponding to the desired product, the dehalogenated byproduct, and the internal standard by their retention times and mass spectra.

    • Integrate the peak areas for all three compounds.

    • Calculate the response factor for the product and byproduct relative to the internal standard using authentic samples if available. If not, assume a response factor of 1 for a preliminary estimation.

    • Calculate the amount of product and byproduct in the crude mixture based on their peak areas relative to the internal standard.

Visualizations

Dehalogenation_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-M RedElimH Reductive Elimination ArPdX->RedElimH Competes with Transmetalation ArPdR Ar-Pd(II)-R'(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Desired Product) RedElim->Product SourceH Hydride Source (Base, Solvent, H₂O) PdH L_nPd(II)-H(X) SourceH->PdH PdH->RedElimH RedElimH->Pd0 Regeneration Byproduct Ar-H (Byproduct) RedElimH->Byproduct

Caption: Catalytic cycle of a cross-coupling reaction showing the competing dehalogenation pathway.

Troubleshooting_Dehalogenation Start High Dehalogenation Observed Ligand Change Ligand (e.g., to bulky, e⁻-rich phosphine) Start->Ligand Base Change Base (e.g., to weaker inorganic base) Start->Base Solvent Change Solvent (e.g., to aprotic, non-polar) Start->Solvent Temp Lower Temperature Start->Temp Halide Change Halide (I > Br > Cl) Start->Halide If possible End Minimized Dehalogenation Ligand->End Base->End Solvent->End Temp->End Halide->End

Caption: A general workflow for troubleshooting dehalogenation side reactions.

Dehalogenation_Factors cluster_factors Influencing Factors Dehalogenation Dehalogenation (Hydrodehalogenation) Halide Halide (I > Br > Cl) Halide->Dehalogenation Substrate Substrate (e⁻-deficient, heteroaryl) Substrate->Dehalogenation Ligand Ligand (Sterics, Electronics) Ligand->Dehalogenation Base Base (Strength, Hydride Source) Base->Dehalogenation Solvent Solvent (Protic vs. Aprotic) Solvent->Dehalogenation Temperature Temperature (Higher T often worse) Temperature->Dehalogenation

Caption: Key factors influencing the rate of dehalogenation side reactions.

References

Technical Support Center: Solvent Effects in Thiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects during the synthesis of thiophene derivatives. The information is tailored to address common challenges in key synthetic methods such as the Gewald reaction, Suzuki coupling, and Stille coupling.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of thiophene derivatives, with a focus on how the choice of solvent can be the cause and the solution.

Gewald Aminothiophene Synthesis

Question 1: Why is my Gewald reaction showing a very low yield or not proceeding at all?

Answer: Low yields in the Gewald reaction can often be attributed to poor solubility of elemental sulfur or an inefficient initial Knoevenagel-Cope condensation. The choice of solvent is critical in addressing these issues.

  • Poor Sulfur Solubility: Elemental sulfur is not readily soluble in many organic solvents. Using polar solvents like ethanol , methanol , or dimethylformamide (DMF) can significantly enhance the solubility and reactivity of sulfur, leading to improved reaction rates and yields.[1][2]

  • Inefficient Condensation: The initial condensation step produces water, which can inhibit the reaction. While the solvent choice here is also important, ensuring its compatibility with a base catalyst (e.g., morpholine, piperidine, or triethylamine) is key.[1][2] For sterically hindered ketones, a two-step protocol where the intermediate α,β-unsaturated nitrile is first isolated before reacting with sulfur might be beneficial.[1]

Question 2: I am observing the formation of multiple byproducts, making the purification of my 2-aminothiophene difficult. How can the solvent help?

Answer: Byproduct formation can be minimized by controlling the reaction conditions, where the solvent plays a significant role.

  • Dimerization or Polymerization: Unwanted side reactions can sometimes be suppressed by adjusting the concentration of the reactants. A more dilute solution, achieved by using a larger volume of an appropriate solvent, can sometimes mitigate these issues.[1]

  • Purification: The choice of solvent is crucial for effective purification. For recrystallization, common solvents include ethanol , methanol , or mixtures of ethyl acetate and hexanes .[1] In column chromatography, a gradient elution with a solvent system like ethyl acetate in hexanes is often effective.[3]

Suzuki Coupling

Question 3: My Suzuki coupling of a bromothiophene with a boronic acid is sluggish and gives a low yield. What role does the solvent play?

Answer: The solvent system in a Suzuki coupling is critical for dissolving the reactants and the catalyst, and for facilitating the key steps of the catalytic cycle.

  • Solubility and Reactivity: A mixture of a non-polar organic solvent and an aqueous phase is often employed. Solvents like 1,4-dioxane/water or toluene/ethanol/water are commonly used. The organic solvent dissolves the thiophene substrate and the palladium catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) which is necessary to activate the boronic acid for transmetalation.[4][5]

  • Catalyst Stability: The solvent can also influence the stability and activity of the palladium catalyst. Less polar solvents like toluene or 1,4-dioxane are often suitable for catalysts like Pd(PPh₃)₄.[5]

Question 4: I am experiencing significant protodeboronation of my thiophene boronic acid. Can a change in solvent help?

Answer: Yes, protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, is a common side reaction that can be influenced by the solvent system. This is particularly an issue when using aqueous solvent mixtures.[6] Minimizing the amount of water in the reaction mixture can sometimes reduce the extent of dehalogenation and protodeboronation.[6]

Stille Coupling

Question 5: My Stille coupling reaction is slow, and I am observing homocoupling of the organostannane reagent. How can I optimize the solvent?

Answer: The solvent in a Stille coupling influences the rate of transmetalation and can affect the prevalence of side reactions like homocoupling.

  • Reaction Rate: The polarity of the solvent can impact the rate of the transmetalation step. Highly polar solvents can sometimes accelerate this step.[7] Toluene is a commonly used solvent that effectively dissolves the reactants and catalyst.[8][9]

  • Homocoupling: Homocoupling of the organostannane is a major side reaction.[10] While ligand choice is often the primary factor to address this, ensuring all reactants are well-dissolved in an appropriate solvent can help maintain the desired catalytic cycle.

  • Work-up and Purification: A significant challenge in Stille coupling is the removal of toxic organotin byproducts.[10] During the work-up, washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can help precipitate the tin species, which can then be removed by filtration.[10] The choice of extraction solvent (e.g., ethyl acetate, diethyl ether) is important for efficient separation.[11]

Data Presentation: Solvent Effects on Reaction Yields

The following tables summarize the impact of different solvents on the yield of thiophene derivative syntheses. Note that direct comparisons can be challenging due to variations in other reaction parameters across different studies.

Table 1: Solvent Effects on the Yield of Gewald Aminothiophene Synthesis

Carbonyl CompoundActive MethyleneSulfur SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneEthyl CyanoacetateS₈DiethylamineEthanolReflux1065-70[12]
Substituted AcetophenonesMalononitrileS₈MorpholineNone (Ball Milling)RT-Moderate[13]
Various KetonesMalononitrileS₈TriethylamineWaterRT-75-98[14]
Aldehydes/KetonesEthyl CyanoacetateS₈MorpholineDMF50-35-80[2]

Table 2: Solvent Effects on the Yield of Suzuki Coupling of Thiophene Derivatives

Thiophene DerivativeBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water9024High[4]
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9024Lower[4]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/Water (4:1)100-Optimal[15]
2-BromonaphthalenePhenylboronic acidPd/C-THF--Best[16]

Table 3: Solvent Effects on the Yield of Stille Coupling of Thiophene Derivatives

Thiophene DerivativeOrganostannaneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,2'-bis(trimethylstanne)-thienothiophene5-hexyl-2-thiophenyl bromidePd₂(dba)₃/P(o-tol)₃Toluene1001295[8]
2-(Tributylstannyl)telluropheneAryl iodidesPd(PPh₃)₄/CuIDMF--Optimal[17]

Experimental Protocols

Detailed methodologies for the key synthetic reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophenes
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Solvent and Base Addition: Add a suitable polar solvent such as ethanol, methanol, or DMF.[1][2] Then, add a catalytic amount of a base like morpholine or triethylamine (0.1-0.2 eq.).[1]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water and collect the resulting solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by silica gel column chromatography.[1]

Protocol 2: General Procedure for Suzuki Coupling of Bromothiophenes
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromothiophene derivative (1.0 eq.), the thiophene boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: General Procedure for Stille Coupling of Thiophene Derivatives
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the thiophene halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%), and any additives like CuI or LiCl if required.

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent such as toluene or DMF via syringe.[8][17] Then, add the organostannane reagent (1.0-1.2 eq. for mono-coupling, 2.2-2.5 eq. for double-coupling) via syringe.[11]

  • Reaction: Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.[11] Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[10] Filter the mixture through Celite to remove the precipitated tributyltin fluoride. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[11]

  • Purification: Purify the crude product by column chromatography on silica gel.[11]

Visualizations

The following diagrams illustrate the experimental workflows and troubleshooting logic for the synthesis of thiophene derivatives.

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Carbonyl, Active Methylene Nitrile, and Sulfur P2 Add Solvent (e.g., Ethanol, DMF) P1->P2 P3 Add Base (e.g., Morpholine) P2->P3 R1 Stir at RT or Heat (40-60 °C) P3->R1 R2 Monitor by TLC R1->R2 W1 Cool and Precipitate/ Quench with Water R2->W1 W2 Filter Crude Product W1->W2 PU1 Recrystallization or Column Chromatography W2->PU1 FP Pure 2-Aminothiophene PU1->FP

Gewald Synthesis Experimental Workflow

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Check Reagent Purity and Stoichiometry Start->Q1 A1_Bad Purify/Replace Reagents Q1->A1_Bad Impure/Incorrect Q2 Is Sulfur Solubility a Potential Issue? Q1->Q2 OK A2_Yes Switch to a More Polar Solvent (e.g., Ethanol, DMF) Q2->A2_Yes Yes Q3 Is the Knoevenagel-Cope Condensation Inefficient? Q2->Q3 No Success Improved Yield A2_Yes->Success A3_Yes Screen Different Bases (e.g., Piperidine, Morpholine) Q3->A3_Yes Yes A3_Yes2 Consider a Two-Step Protocol A3_Yes->A3_Yes2 A3_Yes2->Success Suzuki_Stille_Workflow cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_P1 Combine Thiophene Halide, Boronic Acid/Ester, Catalyst, Base S_P2 Add Degassed Solvent (e.g., Dioxane/Water) S_P1->S_P2 S_R1 Heat (80-100 °C) under Inert Atmosphere S_P2->S_R1 S_W1 Aqueous Work-up S_R1->S_W1 S_PU1 Column Chromatography S_W1->S_PU1 S_FP Pure Aryl-Thiophene S_PU1->S_FP ST_P1 Combine Thiophene Halide, Catalyst, Ligand ST_P2 Add Degassed Solvent (e.g., Toluene, DMF) ST_P1->ST_P2 ST_P3 Add Organostannane ST_P2->ST_P3 ST_R1 Heat (80-110 °C) under Inert Atmosphere ST_P3->ST_R1 ST_W1 Work-up with KF wash ST_R1->ST_W1 ST_PU1 Column Chromatography ST_W1->ST_PU1 ST_FP Pure Substituted Thiophene ST_PU1->ST_FP

References

Technical Support Center: Synthesis of Thiophene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiophene carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing thiophene-2-carboxylic acid?

A1: The most common starting materials are thiophene, 2-bromothiophene, and 2-acetylthiophene. Each precursor has various synthetic routes with distinct advantages and disadvantages in terms of yield, cost, and reaction conditions.

Q2: I am observing a significant amount of debrominated starting material in my lithiation reaction of 2-bromothiophene. What could be the cause?

A2: The formation of debrominated thiophene is a common side reaction during the lithiation of 2-bromothiophene. This can occur if the lithiated intermediate is quenched by a proton source in the reaction mixture before it can react with your electrophile (e.g., CO2). Ensure that all your glassware is meticulously dried, and your solvents are anhydrous. Traces of water or other protic impurities can lead to low yields of the desired carboxylic acid.

Q3: My Grignard reaction with 2-bromothiophene is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a frequent issue. Here are a few troubleshooting steps:

  • Activation of Magnesium: Ensure your magnesium turnings are fresh and dry. You can activate them by gently crushing them with a glass rod under an inert atmosphere to expose a fresh surface, or by adding a small crystal of iodine.

  • Anhydrous Conditions: The presence of even trace amounts of water will prevent the Grignard reagent from forming. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.[1]

  • Initiation Temperature: Sometimes, gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled temperature.

Q4: How can I purify my final thiophene carboxylic acid product?

A4: The most common method for purifying solid thiophene carboxylic acids is recrystallization.[1] Water is a frequently used solvent for the recrystallization of thiophene-2-carboxylic acid.[1] For compounds that are difficult to crystallize or are oils, column chromatography on silica gel can be employed. If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like neutral alumina.

Q5: What are the main safety concerns when working with the reagents for thiophene carboxylic acid synthesis?

A5: Many reagents used in these syntheses are hazardous. For example:

  • n-Butyllithium (n-BuLi): is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • Grignard Reagents: are also sensitive to air and moisture and can be flammable.

  • Bromine and Phosphorus Oxychloride: are highly corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of Thiophene-2-Carboxylic Acid via Grignard Reaction
Symptom Possible Cause Suggested Solution
Reaction fails to initiate Inactive magnesium surface or presence of moisture.Activate magnesium turnings with iodine or by mechanical grinding. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
Low conversion of 2-bromothiophene Incomplete formation of the Grignard reagent.Use a slight excess of magnesium. Ensure efficient stirring to maintain contact between the magnesium and the halide.
Formation of biphenyl-type byproducts (dithienyl) Wurtz-type coupling of the Grignard reagent with unreacted 2-bromothiophene.Add the 2-bromothiophene solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Low yield after carboxylation Inefficient trapping of the Grignard reagent with CO2.Use freshly crushed dry ice (solid CO2) and add the Grignard solution to a slurry of dry ice in an anhydrous solvent like THF. Ensure the temperature is kept low during the addition.
Loss of product during workup.Thiophene-2-carboxylic acid is soluble in basic aqueous solutions. Ensure the aqueous layer is thoroughly acidified (to pH ~1) to precipitate the product before extraction.
Guide 2: Issues in the Oxidation of 2-Acetylthiophene via Haloform Reaction
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient amount of hypohalite or base.Use a molar excess of the sodium hypohalite solution and ensure the solution is sufficiently basic.
Low reaction temperature.The reaction is often exothermic. While initial cooling may be necessary, the reaction may need to be maintained at a specific temperature to proceed to completion. Monitor the reaction temperature closely.
Formation of side products Aldol condensation of the starting material.Maintain a controlled temperature and ensure efficient stirring during the addition of the hypohalite solution.
Difficulty in isolating the product The product remains dissolved in the aqueous layer.Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1 to precipitate the carboxylic acid.[2]
Oily product instead of a solid.The crude product may contain impurities. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical YieldReaction TimeKey Considerations
Grignard Carboxylation 2-BromothiopheneMg, CO2 (dry ice)60-80%2-4 hoursRequires strictly anhydrous and oxygen-free conditions.[1]
Malonic Ester Synthesis 2-BromothiopheneDiethyl malonate, Na/Mg, NaOH/KOH, H2SO4/HCl~85-94% (for the malonate ester), ~85-93% (final acid)[1]8 hours (malonate formation), 3-4 hours (saponification), 3-4 hours (decarboxylation)[1]A multi-step process but can provide high yields.[1]
Haloform Reaction 2-AcetylthiopheneNaOCl, NaOH70-90%1-4 hoursA common and efficient method for the oxidation of methyl ketones.[2]
Vilsmeier-Haack & Oxidation ThiophenePOCl3, DMF, then an oxidantOverall yield can be moderate (50-63% for the entire sequence to the acyl chloride).[3]VariesThe Vilsmeier-Haack reaction can be challenging to optimize.
Direct Lithiation & Carboxylation Thiophenen-BuLi, CO2 (dry ice)70-85%1-2 hoursRequires cryogenic temperatures (-78 °C) and inert atmosphere.
Catalytic Carboxylation ThiopheneCCl4, CH3OH, VO(acac)2/Fe(acac)3/Mo(CO)644-85% (as methyl ester)5 hoursRequires high temperatures (175 °C) and a sealed reaction vessel.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carboxylic Acid from 2-Bromothiophene via Grignard Reaction

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO2)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether for extraction

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to initiate the reaction.

  • Dissolve 2-bromothiophene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should start, indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: In a separate flask, crush a generous excess of dry ice and suspend it in anhydrous diethyl ether or THF. Cool this slurry in a dry ice/acetone bath.

  • Slowly transfer the prepared Grignard reagent solution via a cannula or dropping funnel to the dry ice slurry with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude thiophene-2-carboxylic acid.

  • Purification: Recrystallize the crude product from hot water to obtain pure thiophene-2-carboxylic acid.

Protocol 2: Synthesis of Thiophene-2-carboxylic Acid from 2-Acetylthiophene via Haloform Reaction

Materials:

  • 2-Acetylthiophene

  • Sodium hypochlorite solution (commercial bleach)

  • Sodium hydroxide

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Diethyl ether for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent like diethyl ether.

  • Prepare Alkaline Hypochlorite: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

  • Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 40°C.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quenching: Add a solution of sodium bisulfite to destroy any excess sodium hypochlorite.

  • Work-up: Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid, which should precipitate the thiophene-2-carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot water.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Pure Product Pure Product Purification->Pure Product Troubleshooting_Grignard Low Yield Low Yield Reaction Initiated? Reaction Initiated? Low Yield->Reaction Initiated? Problem Area Check for Moisture Check for Moisture Activate Mg Activate Mg Check for Moisture->Activate Mg Slow Addition Slow Addition Efficient CO2 Trapping Efficient CO2 Trapping Proper Acidification Proper Acidification Efficient CO2 Trapping->Proper Acidification Reaction Initiated?->Check for Moisture No High Byproducts? High Byproducts? Reaction Initiated?->High Byproducts? Yes High Byproducts?->Slow Addition Yes (Dithienyl) Low Yield After Workup? Low Yield After Workup? High Byproducts?->Low Yield After Workup? No Low Yield After Workup?->Efficient CO2 Trapping Yes Precursor_Relationships Thiophene Thiophene 2-Bromothiophene 2-Bromothiophene Thiophene->2-Bromothiophene Bromination 2-Acetylthiophene 2-Acetylthiophene Thiophene->2-Acetylthiophene Acetylation Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Thiophene->Thiophene-2-carboxaldehyde Vilsmeier-Haack Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid Thiophene->Thiophene-2-carboxylic Acid Direct Carboxylation 2-Bromothiophene->Thiophene-2-carboxylic Acid Grignard/Lithiation + CO2 2-Acetylthiophene->Thiophene-2-carboxylic Acid Haloform/Oxidation Thiophene-2-carboxaldehyde->Thiophene-2-carboxylic Acid Oxidation

References

Validation & Comparative

A Comparative Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, thiophene derivatives stand out as versatile scaffolds for the development of novel pharmaceuticals and functional materials. Among these, 5-Bromo-3-methylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid are two key building blocks utilized in organic synthesis. This guide provides an objective comparison of their physicochemical properties, reactivity in key synthetic transformations, and the biological activities of their derivatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the 3-position of the thiophene ring in this compound subtly influences its physicochemical properties when compared to the unsubstituted analog, 5-bromothiophene-2-carboxylic acid. These differences, summarized in the table below, can impact solubility, reactivity, and pharmacokinetic properties of downstream compounds.

PropertyThis compound5-bromothiophene-2-carboxylic acid
Molecular Formula C₆H₅BrO₂SC₅H₃BrO₂S
Molecular Weight 221.07 g/mol 207.05 g/mol [1]
Melting Point Not available141-144 °C[2]
Boiling Point 321.1±42.0 °C (Predicted)[3]318.9 °C[1]
pKa 3.49±0.10 (Predicted)Not available
Appearance SolidWhite to light yellow crystal powder

Reactivity in Synthetic Transformations

Both molecules are valuable starting materials for cross-coupling and amidation reactions, leveraging the reactivity of the bromine atom and the carboxylic acid functional group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of the C-Br bond in these thiophene derivatives is crucial for the successful synthesis of biaryl and heteroaryl structures.

5-bromothiophene-2-carboxylic acid has been extensively studied in Suzuki coupling reactions. For instance, its ester derivatives have been shown to couple with various arylboronic acids in moderate to good yields. The reaction conditions, including the choice of catalyst, base, and solvent, significantly impact the outcome.

This compound , while less documented in direct comparative studies, is expected to exhibit slightly different reactivity due to the electronic effect of the methyl group. The electron-donating nature of the methyl group may subtly influence the oxidative addition step in the catalytic cycle. A study on the related compound, 2,5-dibromo-3-methylthiophene, demonstrated successful mono- and di-arylation via Suzuki coupling, yielding a range of derivatives with interesting biological activities.[4]

Comparative Experimental Data: Suzuki-Miyaura Coupling Yields

Arylboronic AcidProduct from 5-bromothiophene-2-carboxylateYield (%)Reference
Phenylboronic acidpentyl 5-phenylthiophene-2-carboxylate71.5[5]
4-Methylphenylboronic acidpentyl 5-(p-tolyl)thiophene-2-carboxylate75[5]
4-Methoxyphenylboronic acidpentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate80.2[5]
4-Chlorophenylboronic acidpentyl 5-(4-chlorophenyl)thiophene-2-carboxylate65[5]
4-Fluorophenylboronic acidpentyl 5-(4-fluorophenyl)thiophene-2-carboxylate70.2[5]

Note: The yields are for the esterified derivative of 5-bromothiophene-2-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate

A mixture of pentyl 5-bromothiophene-2-carboxylate (1 equivalent), the respective arylboronic acid (1 equivalent), K₃PO₄ (2.1 equivalents), and Pd(PPh₃)₄ (5 mol%) in a 4:1 mixture of 1,4-dioxane and water is heated at 90 °C for 16 hours under an inert atmosphere.[5][6] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Thiophene Pentyl 5-bromothiophene-2-carboxylate Solvent 1,4-Dioxane/H₂O (4:1) Thiophene->Solvent BoronicAcid Arylboronic Acid BoronicAcid->Solvent Catalyst Pd(PPh₃)₄ Catalyst->Solvent Base K₃PO₄ Base->Solvent Temperature 90 °C Solvent->Temperature Time 16 h Temperature->Time Extraction Extraction Time->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

The carboxylic acid moiety in both compounds allows for the formation of amide bonds, a critical transformation in the synthesis of many biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine.

Experimental Protocol: General Amide Coupling

To a solution of the thiophene carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) are added. The mixture is stirred for a few minutes to pre-activate the acid, followed by the addition of the amine (1.2 equivalents). The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then worked up by quenching with water and extracting with an organic solvent. The crude product is purified by crystallization or column chromatography.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification CarboxylicAcid Thiophene Carboxylic Acid Solvent DMF or DCM CarboxylicAcid->Solvent Amine Amine Amine->Solvent CouplingAgent HATU CouplingAgent->Solvent Base DIPEA Base->Solvent Temperature Room Temperature Solvent->Temperature Quenching Quenching with H₂O Temperature->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Amide Product Purification->Product

Caption: General experimental workflow for amide bond formation.

Biological Activity of Derivatives

Derivatives of both this compound and 5-bromothiophene-2-carboxylic acid have been investigated for a range of biological activities.

Derivatives of 5-bromothiophene-2-carboxylic acid

A series of ester derivatives of 5-bromothiophene-2-carboxylic acid, synthesized via Suzuki coupling, have demonstrated potent spasmolytic effects.[5][6] For example, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate showed an excellent spasmolytic effect with an EC₅₀ value of 1.26 µM.[5][6] Furthermore, amide derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activity against drug-resistant Gram-negative bacteria.[7]

Comparative Biological Data: Spasmolytic Activity of 5-bromothiophene-2-carboxylate Derivatives

CompoundEC₅₀ (µM)Reference
phenethyl 5-(4-methylphenyl)thiophene-2-carboxylate2.13[5]
phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate3.14[5]
phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate1.26[5][6]
phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate2.89[5]
Derivatives of this compound

While specific biological activity data for derivatives of this compound are less prevalent in the literature, a study on derivatives of the isomeric 2,5-dibromo-3-methylthiophene provides valuable insights.[4] These compounds, synthesized through Suzuki coupling, exhibited promising antioxidant, antibacterial, and antiurease activities.[4] For instance, certain diarylated derivatives showed excellent antioxidant activity (up to 86% DPPH scavenging) and potent antiurease activity (up to 67.7% inhibition).[4] This suggests that the 3-methylthiophene scaffold is a promising starting point for the development of various bioactive compounds.

Signaling_Pathway_Hypothesis Receptor Target Receptor/ Enzyme SignalingMolecule1 Signaling Molecule A Receptor->SignalingMolecule1 Activation Compound Thiophene Derivative (Inhibitor) Compound->Receptor Inhibition SignalingMolecule2 Signaling Molecule B SignalingMolecule1->SignalingMolecule2 CellularResponse Cellular Response (e.g., Relaxation, Apoptosis) SignalingMolecule2->CellularResponse

Caption: Hypothetical signaling pathway inhibited by a thiophene derivative.

Conclusion

Both this compound and 5-bromothiophene-2-carboxylic acid are valuable reagents in medicinal chemistry and materials science. 5-bromothiophene-2-carboxylic acid is well-characterized in terms of its reactivity in Suzuki coupling and the biological activity of its derivatives, particularly as spasmolytic agents. While there is less specific comparative data available for this compound, the existing literature on related structures suggests it is a promising scaffold for generating compounds with diverse biological activities, including antioxidant and antibacterial properties. The choice between these two building blocks will depend on the specific synthetic strategy and the desired biological target. Further head-to-head comparative studies would be beneficial to fully elucidate the impact of the 3-methyl group on reactivity and biological activity.

References

A Comparative Guide to the Reactivity of Bromothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted heterocycles is paramount for efficient synthetic planning. This guide provides a comprehensive comparison of the reactivity of 2-bromothiophene and 3-bromothiophene, two common isomers with distinct chemical behaviors. This analysis is supported by experimental data to offer a holistic view for synthetic applications in areas such as pharmaceuticals and functional materials.

Executive Summary: In the majority of common synthetic transformations, 2-bromothiophene exhibits higher reactivity than its 3-bromo counterpart. This difference is primarily attributed to the electronic properties of the thiophene ring. The carbon at the 2-position (C2) is more electron-deficient, and the corresponding proton is more acidic than those at the 3-position (C3).[1] This heightened reactivity at the C2 position often translates to faster reaction rates and higher yields under comparable conditions for palladium-catalyzed cross-coupling reactions and lithiation.[1] However, with the advent of modern, sophisticated catalyst systems, high-yield transformations can be achieved for both isomers.[1]

Comparative Reactivity Data

The following tables summarize available experimental data for key synthetic transformations, comparing the performance of 2-bromothiophene and 3-bromothiophene. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature, and yields can be highly dependent on the specific reaction conditions, catalysts, and substrates used.[1]

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95
3-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90

Data compiled from representative procedures. Yields are indicative and can vary.[1]

Table 2: Stille Coupling with Phenyltributylstannane

| Isomer | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromothiophene | Pd(PPh₃)₄ | Toluene | 110 | 16 | 94 | | 3-Bromothiophene | Pd(PPh₃)₄ | Toluene | 110 | 16 | 90 |

Data from a comparative study showcasing generally higher yields for Stille coupling of these isomers compared to Suzuki coupling under the tested conditions.[2]

Table 3: Heck Reaction with Styrene
IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromothiophenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120-14016-24Moderate to Good
3-BromothiophenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120-14016-24Moderate to Good
Table 4: Buchwald-Hartwig Amination with Aniline
IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromothiophenePd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24~70-85
3-BromothiophenePd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24~60-75

Direct comparative yield data under identical conditions is limited. 3-Bromothiophene can be a more challenging substrate.[1]

Lithiation and Metal-Halogen Exchange

Discussion of Reactivity Differences

The observed disparities in reactivity between 2-bromothiophene and 3-bromothiophene can be rationalized by examining the electronic environment of the carbon-bromine bond.

  • Palladium-Catalyzed Cross-Coupling Reactions: The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the C-Br bond.[3] The C2 position of the thiophene ring is more electron-deficient due to the inductive effect and p-orbital overlap with the adjacent sulfur atom. This polarization facilitates the oxidative addition, making 2-bromothiophene a more reactive substrate.[1][3] Consequently, reactions involving 3-bromothiophene may require more forcing conditions, such as higher temperatures or more specialized and electron-rich ligands, to achieve comparable yields.[1]

  • Lithiation/Metal-Halogen Exchange: The proton at the C2 position of thiophene is considerably more acidic than the proton at C3. This higher acidity leads to a more rapid deprotonation or a more favorable lithium-halogen exchange at the 2-position when treated with strong bases like n-butyllithium.[1] The resulting 2-thienyllithium is also more stable than the 3-thienyllithium intermediate.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Suzuki-Miyaura Coupling

Materials:

  • Bromothiophene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0 mmol)

  • Degassed 1,4-dioxane/water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

Materials:

  • Bromothiophene isomer (1.0 mmol)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 mmol)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene and the palladium catalyst.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

Materials:

  • Bromothiophene isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (1-2 mol% Pd)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.

  • Add the bromothiophene and the amine.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Lithiation and Metal-Halogen Exchange

Materials:

  • Bromothiophene isomer (1.0 mmol)

  • n-Butyllithium (1.1 mmol)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Electrophile (1.2 mmol)

Procedure:

  • To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add the bromothiophene and anhydrous solvent.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

To visually represent the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_aryl R-Pd(II)Ln-Ar PdII_halide->PdII_aryl Transmetalation (Ar-B(OR)₂) PdII_aryl->Pd0 Product R-Ar PdII_aryl->Product Reductive Elimination R_X R = Thienyl X = Br

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants (Bromothiophene, Coupling Partner, Catalyst, Base/Additive) inert Establish Inert Atmosphere (e.g., Argon purge) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Reactivity_Comparison cluster_2Br 2-Bromothiophene cluster_3Br 3-Bromothiophene node2 More electron-deficient C2 Higher C2-H acidity reactivity2 Higher Reactivity node2->reactivity2 Leads to outcome Reaction Outcome reactivity2->outcome Faster Rates Higher Yields Milder Conditions node3 Less electron-deficient C3 Lower C3-H acidity reactivity3 Lower Reactivity node3->reactivity3 Leads to reactivity3->outcome Slower Rates Potentially Lower Yields May Require Harsher Conditions

Caption: Logical relationship of structure and reactivity.

References

Spectroscopic Analysis of 5-Bromo-3-methylthiophene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 5-Bromo-3-methylthiophene-2-carboxylic acid, a key intermediate in organic synthesis and pharmaceutical development.[1] Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages data from structurally similar thiophene derivatives to provide a comprehensive analytical overview. The comparison includes data for 5-Chlorothiophene-2-carboxylic acid and 3-Methylthiophene-2-carboxylic acid, offering valuable insights into the expected spectroscopic behavior of the target molecule.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its structural analogs. The data for the target compound is predicted based on established principles of spectroscopy and data from related compounds.

Spectroscopic Technique This compound (Predicted/Reported) 5-Chlorothiophene-2-carboxylic acid (Experimental) 3-Methylthiophene-2-carboxylic acid (Experimental)
¹H NMR (ppm) ~2.5 (s, 3H, CH₃), ~7.5 (s, 1H, Ar-H)Not Available~2.5 (s, 3H, CH₃), ~7.0 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H)
¹³C NMR (ppm) ~15 (CH₃), ~125 (Ar-C), ~130 (Ar-C), ~135 (Ar-C), ~140 (Ar-C), ~165 (C=O)Not Available~15 (CH₃), ~125 (Ar-C), ~130 (Ar-C), ~135 (Ar-C), ~140 (Ar-C), ~165 (C=O)
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1550 (C=C, aromatic), ~750 (C-Br)3095, 2924, 2853, 1683, 1530, 1435, 1290, 1045, 803, 750~3000 (O-H), ~1680 (C=O), ~1550 (C=C, aromatic)
Mass Spec. (m/z) Expected [M]⁺ at 220/222 (due to Br isotopes)[M]⁺ at 162/164 (due to Cl isotopes)[M]⁺ at 142

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: A standard one-pulse sequence.

    • Acquisition Parameters:

      • Spectral width: 0-12 ppm

      • Number of scans: 16-64

      • Relaxation delay: 1-5 s

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral width: 0-200 ppm

      • Number of scans: 1024 or more

      • Relaxation delay: 2-5 s

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A FT-IR spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Typical range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 5-Bromo-3-methylthiophene- 2-carboxylic Acid Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Pellet KBr Pellet Preparation Compound->Pellet MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Pellet->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Analogues Structure->Comparison

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling_Pathway_Analogy cluster_input Analytical Input cluster_interpretation Structural Interpretation cluster_output Final Structure NMR_data NMR Data (Chemical Shifts, Coupling) Functional_Groups Functional Groups NMR_data->Functional_Groups Connectivity Atom Connectivity NMR_data->Connectivity IR_data IR Data (Vibrational Frequencies) IR_data->Functional_Groups MS_data MS Data (m/z, Fragmentation) MS_data->Connectivity Molecular_Formula Molecular Formula & Weight MS_data->Molecular_Formula Final_Structure Verified Structure of 5-Bromo-3-methylthiophene- 2-carboxylic Acid Functional_Groups->Final_Structure Connectivity->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical relationship of spectroscopic data to structural elucidation.

References

Comparative Analysis of 1H NMR Spectra of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the 1H NMR spectral characteristics of 5-Bromo-3-methylthiophene-2-carboxylic acid and its structural analogs, providing experimental data and interpretation.

This guide presents a comparative analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectra of this compound, alongside two structurally related compounds: 3-methylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid. Understanding the distinct spectral features of these molecules is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for structural elucidation and purity assessment.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the experimental ¹H NMR data for the three thiophene carboxylic acid derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet) and d (doublet), and coupling constants (J) are given in Hertz (Hz).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H4~7.3 (Predicted)s-1H
CH₃~2.5 (Predicted)s-3H
COOH>10 (Broad)s-1H
3-Methylthiophene-2-carboxylic acid H47.49d5.11H
H56.88d5.11H
CH₃2.61s-3H
COOH12.7 (Broad)s-1H
5-Bromothiophene-2-carboxylic acid H37.55d4.31H
H47.33d4.31H
COOH>10 (Broad)s-1H

Experimental Protocols

The following is a general experimental protocol for acquiring high-resolution ¹H NMR spectra of thiophene carboxylic acids.

Sample Preparation:

  • Approximately 5-10 mg of the solid carboxylic acid sample is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and the acidic proton is readily observable.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not contain an internal reference.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectrum.

  • The spectrometer is tuned and shimmed to ensure optimal magnetic field homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed at room temperature.

  • Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-15 ppm), and an appropriate relaxation delay.

  • Data processing involves Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the residual solvent peak or TMS.

Mandatory Visualization

The following diagrams illustrate the structures of the compared molecules and the key factors influencing their ¹H NMR spectra.

Caption: Structural comparison and key ¹H NMR differences.

G Effect of Substituents on Thiophene Ring Protons cluster_thiophene Thiophene Ring cluster_substituents Substituents H3 H3 H4 H4 H5 H5 COOH Carboxylic Acid (-COOH) Electron-withdrawing COOH->H3 Deshields (downfield shift) Br Bromine (-Br) Electron-withdrawing (Inductive) Br->H4 Deshields (downfield shift) CH3 Methyl (-CH₃) Electron-donating CH3->H4 Shields (upfield shift)

Caption: Substituent effects on proton chemical shifts.

Interpretation and Comparison

The ¹H NMR spectra of these thiophene derivatives are primarily influenced by the electronic effects of the substituents on the thiophene ring.

  • Carboxylic Acid Proton: In all three compounds, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). This is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • This compound: In this molecule, the C4 position is occupied by a proton (H4). The adjacent C3 position has an electron-donating methyl group, which would cause a slight shielding (upfield shift) of H4. Conversely, the bromine at C5, being electron-withdrawing, would have a deshielding effect. The absence of a proton at C5 means H4 will appear as a singlet. The methyl group protons will also appear as a singlet.

  • 3-Methylthiophene-2-carboxylic acid: The removal of the bromine atom from the C5 position results in the presence of a proton (H5). This proton (H5) will couple with the proton at C4 (H4), leading to both signals appearing as doublets. The electron-donating methyl group at C3 will shield the adjacent H4, causing it to appear at a slightly more upfield position compared to a non-substituted thiophene carboxylic acid. The H5 proton is generally found at a more upfield position than H4.

  • 5-Bromothiophene-2-carboxylic acid: The absence of the methyl group at C3 means there is a proton at this position (H3). This proton (H3) will couple with the adjacent proton at C4 (H4), resulting in two doublets. The electron-withdrawing carboxylic acid group at C2 will significantly deshield the adjacent H3, causing it to appear at a downfield chemical shift. The bromine atom at C5 will deshield H4. The coupling constant between H3 and H4 is typically around 4-5 Hz.[1]

References

A Researcher's Guide to 13C NMR Characterization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a critical step in the discovery and development of new chemical entities. Thiophene and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials, making their accurate characterization paramount.[1] Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for defining the carbon framework of these molecules. This guide provides a comparative analysis of 13C NMR data for a range of substituted thiophenes, supported by experimental protocols and a visual workflow to aid in the structural determination of novel thiophene derivatives.

Comparative 13C NMR Data of Substituted Thiophenes

The chemical shift of a carbon atom in 13C NMR spectroscopy is highly sensitive to its local electronic environment. The nature and position of substituents on the thiophene ring cause predictable shifts in the resonance of the ring carbons, providing a spectroscopic fingerprint for a given derivative. Electron-withdrawing groups generally shift the directly attached carbon and those at the para-position downfield (to a higher ppm value), while electron-donating groups tend to cause an upfield shift (to a lower ppm value).

The following table summarizes the 13C NMR chemical shifts for a variety of 2- and 3-substituted thiophenes, with all data recorded in deuterated chloroform (CDCl₃).

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Selected Thiophene Derivatives in CDCl₃

SubstituentPositionC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Substituent Carbon (ppm)
H-~125.5~127.3~127.3~125.5-
2-Methyl2~139.9~126.8~125.6~124.9~15.4
3-Methyl3125.3138.4129.9121.015.6[1]
2-Bromo2~112.7~130.3~128.0~126.6-
3-Bromo3122.9110.1129.0126.0-[1]
3-Methoxy3121.7160.0101.4125.8-[1]
2-Nitro2~151.7~128.0~129.1~134.1-
2-Acetyl2~144.5~132.6~128.2~133.826.8 (CH₃), 190.7 (C=O)[2]
2-Carboxylic Acid2~141.5~133.5~128.0~134.0~167.0
2-Carboxaldehyde2144.0136.5128.4135.2183.1[3]

Note: Chemical shift values are approximate and may vary slightly based on solvent, concentration, and spectrometer frequency.

Experimental Protocol for 13C NMR Data Acquisition

The following provides a general protocol for obtaining high-quality 13C NMR spectra of thiophene derivatives.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the thiophene derivative.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents can be used, but CDCl₃ is a common choice.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and shim the probe to achieve a homogeneous magnetic field and optimal signal shape.

3. Data Acquisition:

  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.[1]

  • Spectral Width: Set a spectral width of approximately 200-240 ppm to encompass the expected range of carbon chemical shifts for thiophene derivatives.[4]

  • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of the ¹³C isotope is low.[1]

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds between scans to ensure full relaxation of the carbon nuclei, which is crucial for accurate integration if needed.[1]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Workflow for 13C NMR Characterization

The logical flow from sample preparation to the final structural elucidation of a thiophene derivative using 13C NMR is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire Acquire 13C NMR Spectrum (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate assign Assign Chemical Shifts calibrate->assign compare Compare with Known Data assign->compare elucidate Structural Elucidation compare->elucidate

Caption: Workflow for 13C NMR data acquisition and analysis of thiophene derivatives.

Complementary Analytical Techniques

While 13C NMR is invaluable for determining the carbon skeleton, a comprehensive structural characterization of thiophene derivatives often involves a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: Provides detailed information about the number, environment, and connectivity of protons in the molecule. Coupling patterns between adjacent protons are crucial for establishing the substitution pattern on the thiophene ring.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as carbonyls (C=O), nitro groups (NO₂), or hydroxyl groups (O-H), based on their characteristic absorption frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, which aids in confirming the molecular formula and identifying structural motifs.

By integrating the data from these complementary techniques, researchers can achieve a complete and unambiguous structural assignment of novel thiophene derivatives, a critical step in advancing drug discovery and materials science.

References

A Comparative Guide to Alternatives for 5-Bromo-3-methylthiophene-2-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like thiophene is a cornerstone of modern medicinal chemistry. 5-Bromo-3-methylthiophene-2-carboxylic acid is a valuable building block, but a variety of factors, including reactivity, cost, and availability, may necessitate the use of alternatives. This guide provides an objective comparison of the performance of this compound with its chloro and iodo analogs, as well as non-halogenated alternatives, in common cross-coupling reactions. The information is supported by experimental data to aid in the rational selection of the optimal building block for your synthetic needs.

Halogenated Alternatives: A Reactivity Comparison

The most direct alternatives to this compound are its 5-chloro and 5-iodo counterparts. The choice of halogen has a significant impact on the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions, which is a crucial consideration for synthetic planning.

The general reactivity trend for these compounds in Suzuki-Miyaura, Heck, and Stille cross-coupling reactions is:

Iodo > Bromo > Chloro

This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][2]

Quantitative Comparison of Halogenated Alternatives in Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of Pentyl 5-Halothiophene-2-carboxylates with Arylboronic Acids [3][4]

HalogenArylboronic AcidYield (%)Reaction Conditions
BromoPhenylboronic acid71.5Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O (4:1), 90°C, 12h
Bromo4-Methoxyphenylboronic acid75Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O (4:1), 90°C, 12h
Bromo4-Chlorophenylboronic acid80.2Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O (4:1), 90°C, 12h
ChloroPhenylboronic acidLower yields expected, may require more forcing conditions (e.g., higher temp., specialized ligands)-
IodoPhenylboronic acidHigher yields and/or milder conditions (e.g., lower temp., shorter reaction time) expected-

Table 2: Qualitative Comparison of Halogenated Alternatives in Heck and Sonogashira Couplings

Reaction5-Chloro Derivative5-Bromo Derivative5-Iodo Derivative
Heck Coupling Lower yields, requires higher temperatures and catalyst loading.[1][2]Good yields under standard conditions.[1]High yields under milder conditions.[1]
Sonogashira Coupling Challenging, often requires specialized catalysts and conditions.[5]Good reactivity, widely used.Excellent reactivity, often proceeds at room temperature.[6]

Non-Halogenated Alternatives

Beyond simple halogen exchange, other functional groups can serve as effective handles for cross-coupling reactions, offering alternative synthetic strategies.

  • Thiophene-2-boronic acids and their esters: These are excellent nucleophilic partners in Suzuki-Miyaura couplings, reacting with a wide range of aryl and vinyl halides. The synthesis of 3-methylthiophene-2-boronic acid provides a direct route to biaryl thiophenes.

  • Organotin derivatives (for Stille Coupling): Organostannanes are highly versatile reagents for Stille coupling, known for their tolerance of a wide variety of functional groups.[7] However, the toxicity of tin compounds is a significant drawback.

  • C-H Activation: Direct C-H activation is an increasingly popular, atom-economical strategy that avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation at the C5 position of the thiophene ring can be a powerful alternative to traditional cross-coupling methods.[8]

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions, which can be adapted for the various alternatives discussed.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a reaction vessel is added the 5-halo-3-methylthiophene-2-carboxylic acid derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv). A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added, and the mixture is sparged with an inert gas (e.g., argon) for 15-20 minutes. The palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%), is then added, and the mixture is heated to 80-100°C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Experimental Protocol for Heck Coupling

A reaction vessel is charged with the 5-halo-3-methylthiophene-2-carboxylic acid derivative (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent such as DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C until the starting material is consumed (monitored by TLC or GC). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[9]

General Experimental Protocol for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, the 5-halo-3-methylthiophene-2-carboxylic acid derivative (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are combined. A degassed solvent such as THF or DMF and a base (e.g., triethylamine, 2.0 equiv) are added. The terminal alkyne (1.2 equiv) is then added dropwise. The reaction is typically stirred at room temperature or gently heated (40-60°C) and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired coupled product.[5]

Applications in Drug Discovery: Targeting Signaling Pathways

Thiophene-containing molecules are prevalent in medicinal chemistry and have been successfully developed as inhibitors of various key biological targets, particularly protein kinases and enzymes involved in inflammatory pathways.[10][11] The choice of synthetic building block can be critical in accessing novel chemical space and optimizing the pharmacological properties of these inhibitors.

Kinase Inhibition

The thiophene scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binder, interacting with the ATP-binding pocket of the kinase.[3][12] Derivatives of 3-methylthiophene-2-carboxylic acid have been utilized in the synthesis of inhibitors for a range of kinases, including:

  • p38 MAPK: Involved in cellular responses to stress and inflammation.[13]

  • RAF Kinases: Key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[14]

  • EGFR/HER2: Receptor tyrosine kinases that are important targets in cancer therapy.[15][16]

Kinase_Inhibition_Pathway General Kinase Inhibitor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors p38 p38 MAPK p38->Transcription_Factors Thiophene_Inhibitor Thiophene-based Kinase Inhibitor Thiophene_Inhibitor->RAF Inhibits Thiophene_Inhibitor->AKT Inhibits Thiophene_Inhibitor->p38 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Thiophene-based inhibitors can target multiple kinases in key signaling pathways.

COX/LOX Inhibition

Thiophene derivatives are also known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory response.[11][17][18] The carboxylic acid moiety of the parent compound is often a key feature for interacting with the active site of these enzymes.

COX_LOX_Pathway Arachidonic Acid Metabolism and Inflammation Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitor Thiophene-based COX/LOX Inhibitor Thiophene_Inhibitor->COX Inhibits Thiophene_Inhibitor->LOX Inhibits Decision_Workflow Decision Workflow for Selecting an Alternative Start Start: Need to functionalize 3-methylthiophene-2-carboxylic acid at the 5-position High_Reactivity Is high reactivity and mild conditions a priority? Start->High_Reactivity Use_Iodo Use 5-Iodo-3-methylthiophene- 2-carboxylic acid High_Reactivity->Use_Iodo Yes Cost_Availability Are cost and availability the primary concern? High_Reactivity->Cost_Availability No End End Use_Iodo->End Proceed with Synthesis Use_Chloro Use 5-Chloro-3-methylthiophene- 2-carboxylic acid (expect lower yields/harsher conditions) Cost_Availability->Use_Chloro Yes Use_Bromo Use 5-Bromo-3-methylthiophene- 2-carboxylic acid (good balance of reactivity and cost) Cost_Availability->Use_Bromo No Use_Chloro->End Proceed with Synthesis Avoid_Halogens Need to avoid halogenated starting materials? Use_Bromo->Avoid_Halogens Use_Boronic_Acid Consider 3-methylthiophene- 2-boronic acid (for Suzuki) Avoid_Halogens->Use_Boronic_Acid Yes Use_CH_Activation Consider direct C-H activation Avoid_Halogens->Use_CH_Activation Yes Avoid_Halogens->End No Use_Boronic_Acid->End Proceed with Synthesis Use_CH_Activation->End Proceed with Synthesis

References

A Senior Application Scientist's Guide to Cross-Coupling Methods for Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Thiophene derivatives are fundamental building blocks in the development of pharmaceuticals, organic electronics, and advanced materials. The functionalization of these heterocycles often relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, for which palladium-catalyzed cross-coupling reactions are the undisputed tools of choice. This guide provides a comparative analysis of the most prevalent cross-coupling methodologies—Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig—as applied to bromothiophene substrates. We delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to empower researchers in drug development and materials science to make informed decisions for their synthetic campaigns. Generally, 2-bromothiophene exhibits higher reactivity than its 3-bromo isomer in these reactions, a factor attributed to the greater electron deficiency and acidity at the C2 position, which facilitates the crucial oxidative addition step.[1] However, modern advancements in catalyst systems have made the effective coupling of both isomers readily achievable.[1]

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties make it a valuable component in conjugated polymers, organic light-emitting diodes (OLEDs), and a wide array of biologically active molecules.[2] Bromothiophenes serve as versatile and readily available precursors for introducing molecular complexity. The development of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of substituted thiophenes by offering mild, efficient, and functional-group-tolerant methods for bond construction.[3][4]

This guide will compare five key cross-coupling reactions, providing the necessary context for researchers to select the optimal method based on substrate scope, desired functionality, and practical considerations such as reagent toxicity and reaction conditions.

The Engine of Innovation: The General Palladium Cross-Coupling Cycle

At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing any cross-coupling reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiophene, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step and is influenced by the electronic properties of the thiophene ring.[1]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) is transferred to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle PdL2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂-X PdL2->Oxidative_Addition Oxidative Addition R¹-X (Bromothiophene) Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation R²-M (Coupling Partner) Transmetalation->PdL2 Reductive Elimination R¹-R² (Product)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Cross-Coupling Methods

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5]

  • Mechanistic Insights: The reaction requires a base to activate the organoboron species, forming a boronate complex that facilitates the transmetalation step.[7] For dibromothiophenes, regioselective couplings can be achieved by controlling stoichiometry and reaction conditions.[8][9] The presence of some water is often crucial for efficient coupling, though excess water can lead to competitive dehalogenation.[8]

  • Advantages:

    • Low toxicity of boron reagents.

    • Reagents are stable to air and moisture.

    • Excellent functional group tolerance.[8]

    • Wide availability of boronic acids and esters.

  • Disadvantages:

    • The base can be incompatible with sensitive substrates.

    • Potential for protodeboronation (loss of the boron group) under certain conditions.

  • Typical Reaction Conditions:

    • Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors.[1][10]

    • Base: Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃.[1][8][11]

    • Solvent: Toluene/H₂O, Dioxane/H₂O, DMF.[1][8]

  • Setup: To a solution of 2-bromothiophene (1.0 mmol) in a 6:1 mixture of dioxane and water (4 mL) in a Schlenk flask, add the desired arylboronic acid (1.1 mmol) and potassium carbonate (2.0 mmol).[8]

  • Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 1.5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight (typically 12 hours).[8]

  • Workup: Cool the reaction to room temperature and partition between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stille Coupling: Robust and Versatile

The Stille coupling utilizes organostannane (organotin) reagents. It is highly valued for its tolerance of a very wide array of functional groups and its insensitivity to the presence of water or air.[12][13]

  • Mechanistic Insights: The transmetalation step in the Stille coupling is generally faster than in Suzuki coupling and does not require a base for activation.[12] This can be advantageous for base-sensitive substrates. The choice of ligands on the palladium catalyst is critical for achieving high yields.

  • Advantages:

    • Organostannanes are stable and can be purified by chromatography.[14]

    • Extremely broad functional group tolerance.[12]

    • Reaction conditions are neutral and mild.

  • Disadvantages:

    • High toxicity of organotin reagents and byproducts.[14][15]

    • Stoichiometric amounts of toxic tin waste are generated.

    • Removal of tin byproducts can be challenging.

  • Typical Reaction Conditions:

    • Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃.[12]

    • Ligand: PPh₃, AsPh₃.

    • Solvent: Toluene, DMF, THF.[12]

    • Additives: LiCl or Cu(I) salts can accelerate the reaction.[15]

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 3,4-dibromothiophene (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[12]

  • Reagent Addition: Add anhydrous and degassed toluene (5 mL) via syringe, followed by the organostannane reagent (e.g., tributyl(phenyl)tin, 1.1 mmol).[12]

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[12]

  • Workup: After cooling, dilute the mixture with diethyl ether and quench with an aqueous solution of KF to precipitate tin fluorides. Stir for 1 hour, then filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction: Arylation of Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful method for synthesizing substituted olefins.[16]

  • Mechanistic Insights: The Heck reaction mechanism differs from Suzuki and Stille couplings. After oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. The final step is a β-hydride elimination, which forms the C=C double bond of the product and a palladium-hydride species.[5] A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst.[17]

  • Advantages:

    • Avoids the need to pre-form organometallic reagents from the alkene component.

    • Good for installing vinyl groups on the thiophene ring.

  • Disadvantages:

    • Often requires higher temperatures (120-140 °C).[1][17]

    • Regioselectivity of the alkene addition can be an issue.

    • Electron-rich heteroaryl halides like bromothiophenes can be less reactive.[17]

  • Typical Reaction Conditions:

    • Catalyst: Pd(OAc)₂, PdCl₂.[1]

    • Ligand: P(o-tol)₃, PPh₃.[1]

    • Base: K₂CO₃, Et₃N, NaOAc.[1][17]

    • Solvent: Anhydrous DMF or NMP.[1]

  • Setup: To a dry, sealed tube, add 3-bromothiophene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).[1]

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF (4 mL) and styrene (1.2 mmol) via syringe.[1]

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C with stirring for 12-24 hours.[17]

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[18] It is invaluable for creating conjugated enynes and arylalkynes.[19]

  • Mechanistic Insights: The reaction traditionally involves two catalytic cycles: a palladium cycle similar to the others and a copper(I) co-catalyst cycle.[20] The copper acetylide, formed in situ, undergoes transmetalation with the Pd(II) complex.[20] Copper-free protocols have been developed to avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[21]

  • Advantages:

    • Can be carried out under very mild conditions, often at room temperature.[18][21]

    • Directly couples terminal alkynes without pre-activation into other organometallics.

  • Disadvantages:

    • Requires the exclusion of oxygen to prevent alkyne homocoupling, especially in copper-catalyzed systems.

    • The amine base can be a limiting factor for some substrates.

  • Typical Reaction Conditions:

    • Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂.[21]

    • Co-catalyst: CuI (typically 1-5 mol%).[18]

    • Base: Et₃N, i-Pr₂NH, or another amine which often serves as the solvent.[18]

    • Solvent: THF, DMF, or the amine base itself.

  • Setup: To an oven-dried Schlenk flask, add 3-bromothiophene (0.5 mmol), the terminal alkyne (0.63 mmol), and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 5.0 mol%).[21]

  • Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous acetonitrile (2.0 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) as the base.[21]

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[22][23] It has largely replaced harsher classical methods like the Ullmann condensation.

  • Mechanistic Insights: The catalytic cycle is similar to C-C couplings, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium amide complex.[24] Reductive elimination then forms the C-N bond. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for high reactivity.[25]

  • Advantages:

    • Extraordinary scope for both the amine and aryl halide components.[23]

    • Can be used to synthesize primary and secondary amines.

    • Milder conditions than classical methods.[25]

  • Disadvantages:

    • Requires a strong, non-nucleophilic base (e.g., NaOt-Bu), which can limit functional group tolerance.

    • Catalyst systems can be sensitive to air and moisture.

  • Typical Reaction Conditions:

    • Catalyst: Pd(OAc)₂, Pd₂(dba)₃.[25][26]

    • Ligand: Bulky, electron-rich phosphines (e.g., Xantphos, P(tBu)₃, Buchwald-type ligands).[25][26]

    • Base: NaOt-Bu, K₂CO₃, Cs₂CO₃.[25]

    • Solvent: Anhydrous toluene, dioxane.

  • Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and cesium carbonate (1.4 mmol).[26]

  • Reagent Addition: Add 2-bromothiophene (1.0 mmol) and the desired amine (1.2 mmol). Add anhydrous toluene (5 mL).[1]

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir until the reaction is complete.[1]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the base and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental_Workflow Typical Cross-Coupling Experimental Workflow start Start setup 1. Reaction Setup (Add Bromothiophene, Base, Solvent) start->setup degas 2. Degassing (Inert Atmosphere) setup->degas catalyst 3. Catalyst & Ligand Addition degas->catalyst reagents 4. Add Coupling Partner catalyst->reagents reaction 5. Heat & Stir (Monitor Progress) reagents->reaction workup 6. Quench & Workup (Extraction) reaction->workup purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Data-Driven Performance Comparison

FeatureSuzuki-MiyauraStilleHeckSonogashiraBuchwald-Hartwig
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp²) (vinyl)C(sp²)-C(sp)C(sp²)-N
Coupling Partner OrganoboronOrganostannaneAlkeneTerminal AlkyneAmine
Typical Yields Good to Excellent (~80-95%)[1]Good to ExcellentModerate to GoodGood to ExcellentGood to Excellent[25]
Reagent Toxicity LowHigh[14][15]LowModerate (Copper)Moderate (Ligands)
Conditions Mild (RT to 90 °C)[1][8]Mild (RT to 110 °C)[12]Harsher (>100 °C)[17]Very Mild (RT)[18][21]Mild to Moderate
Base Required Yes (e.g., Na₂CO₃)[1]NoYes (e.g., K₂CO₃)[17]Yes (Amine base)[18]Yes (Strong base)
Key Advantage Low toxicity, versatilityBroadest functional group toleranceAtom economy (no organometallic)Direct use of terminal alkynesPremier method for C-N bonds
Key Disadvantage Base sensitivityTin toxicity & waste[15]High temps, selectivity issuesAlkyne homocouplingStrong base requirement

Conclusion and Future Outlook

The choice of a cross-coupling method for bromothiophenes is a multi-faceted decision. For general C-C bond formation with wide substrate availability and low toxicity, the Suzuki-Miyaura coupling remains the first choice for most applications.[27] When maximum functional group tolerance is paramount and the toxicity of tin can be managed, the Stille coupling offers unmatched robustness.[13] The Heck reaction provides a unique pathway for vinylation, while the Sonogashira coupling is the undisputed champion for installing alkynyl groups.[28][29] Finally, for the critical task of C-N bond formation, the Buchwald-Hartwig amination provides a versatile and highly efficient platform.[23]

The field continues to evolve, with ongoing research focused on developing more active and stable catalysts, expanding the reaction scope to more challenging substrates like aryl chlorides, and performing reactions under more environmentally friendly conditions, such as in water or under ligand-free protocols.[10][30][31] These advancements will undoubtedly continue to enhance the synthetic chemist's toolbox for the functionalization of bromothiophenes and other heterocyclic building blocks.

References

A Comparative Guide to DFT Calculations for Thiophene Derivatives: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) has emerged as a powerful tool to predict and understand the molecular properties of thiophene derivatives, a class of heterocyclic compounds prevalent in pharmaceuticals and materials science. This guide provides an objective comparison of DFT-calculated data with experimental results for select thiophene derivatives, offering insights into the accuracy and predictive power of these computational methods.

This guide summarizes quantitative data from recent studies, presents detailed experimental methodologies for key characterization techniques, and visualizes the computational workflow, enabling a clearer understanding of how DFT calculations complement and inform experimental research in the development of novel thiophene-based compounds.

Comparing Computational Predictions with Experimental Reality

The accuracy of DFT calculations is critically evaluated by comparing predicted properties with those determined through empirical methods. Here, we present a comparative analysis of geometric, spectroscopic, and electronic properties for representative thiophene derivatives.

Geometric Structure: Optimized vs. X-ray Crystallography

A fundamental test for any computational model is its ability to reproduce the three-dimensional structure of a molecule. For crystalline compounds, single-crystal X-ray diffraction provides precise atomic coordinates, serving as a "gold standard" for comparison with DFT-optimized geometries.

A recent study on ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate demonstrated a strong correlation between the crystal structure and the geometry optimized using the B3LYP functional with a 6-31G(d,P) basis set.[1] The overlay of the two structures showed a high degree of similarity, validating the accuracy of the chosen computational method for predicting the molecular conformation.[1]

Table 1: Comparison of Selected Bond Lengths and Angles for a Thiophene Derivative

ParameterDFT (B3LYP/6-31G(d,P))X-ray Crystallography
C=O Bond Length (Å)Data not explicitly listed in snippetData not explicitly listed in snippet
C-S Bond Length (Thiophene Ring) (Å)Data not explicitly listed in snippetData not explicitly listed in snippet
Thiophene Ring Bond Angle (C-S-C) (°)Data not explicitly listed in snippetData not explicitly listed in snippet
Dihedral Angle (Thiophene-Phenyl) (°)Data not explicitly listed in snippetData not explicitly listed in snippet

Note: While the source confirms a good overlay, specific numerical comparisons for bond lengths and angles were not detailed in the provided search results. A full research paper would typically contain a detailed table of these parameters.

Vibrational Spectroscopy: Calculated vs. Experimental FTIR Spectra

Vibrational spectroscopy is a sensitive probe of molecular structure and bonding. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared to experimental Fourier-Transform Infrared (FTIR) spectra.

For a series of 2-thiophene carboxylic acid thiourea derivatives, DFT calculations were performed to obtain their vibrational frequencies.[2] While a perfect one-to-one match is rare due to factors like the solid-state environment in experiments versus the gas-phase nature of calculations, the predicted spectra generally reproduce the key features and trends observed in the experimental data.[2] Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental values.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Thiophene Derivative

Functional GroupCalculated Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p))Experimental Wavenumber (cm⁻¹) (FTIR)
N-H StretchSpecific values require consulting the full paperSpecific values require consulting the full paper
C=O StretchSpecific values require consulting the full paperSpecific values require consulting the full paper
C-N StretchSpecific values require consulting the full paperSpecific values require consulting the full paper
Thiophene Ring VibrationSpecific values require consulting the full paperSpecific values require consulting the full paper
Electronic Properties: HOMO-LUMO Gaps and UV-Vis Spectra

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), governs its reactivity and optical properties. The HOMO-LUMO energy gap (ΔE) is a key parameter that can be correlated with chemical stability and the wavelength of maximum absorption (λ_max) in UV-Visible spectroscopy. Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra.

In a study of a thiazole–thiophene derivative, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO and LUMO energies to be -5.75 eV and -2.03 eV, respectively, resulting in an energy gap of 3.72 eV.[3][4] This calculated gap suggests a balance of chemical stability and reactivity.[3][4] Comparisons between TD-DFT calculated λ_max and experimental UV-Vis spectra for various natural compounds, including those with structural similarities to thiophene derivatives, have shown a predictive accuracy with errors ranging from 1% to 5.8%.[5]

Table 3: Comparison of Calculated Electronic Properties and Experimental UV-Vis Data

Thiophene DerivativeCalculated HOMO (eV)Calculated LUMO (eV)Calculated ΔE (eV)Calculated λ_max (nm) (TD-DFT)Experimental λ_max (nm)
Thiazole-thiophene derivative[3][4]-5.75-2.033.72Not explicitly statedNot explicitly stated
Thiophene Sulfonamide Derivatives[6]Range of valuesRange of values3.44 - 4.65Simulated spectra providedMentioned to resemble experimental values
Antitumor Thiophene Derivative[1]-4.994-1.1423.852Not explicitly statedNot explicitly stated

Experimental Protocols

The experimental data used for comparison with DFT calculations are obtained through well-established analytical techniques. Below are detailed methodologies for the key experiments cited.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the thiophene derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the positions and intensities of the diffraction spots. The phase problem is solved using direct or Patterson methods to generate an initial electron density map. An atomic model is then built and refined using least-squares methods until the calculated diffraction pattern matches the observed data.[7]

  • Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the thiophene derivative is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid powder is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength. A background spectrum (of KBr or the empty ATR crystal) is recorded and subtracted from the sample spectrum.

  • Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the thiophene derivative is prepared in a suitable solvent (e.g., methanol, 1,4-dioxane) that does not absorb in the spectral region of interest. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Data Acquisition: The solution is placed in a cuvette, and a UV-Visible spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm). A baseline is first recorded using a cuvette containing only the solvent.

  • Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is identified, which corresponds to the energy of the principal electronic transition.

Visualizing the Computational Workflow

The process of performing DFT calculations on thiophene derivatives follows a systematic workflow, from initial structure creation to the analysis of calculated properties.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Analysis and Comparison mol_structure 1. Molecular Structure Input (e.g., from synthesis or database) method_selection 2. Selection of DFT Method - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311G(d,p)) mol_structure->method_selection geom_opt 3. Geometry Optimization (Finds the lowest energy structure) method_selection->geom_opt freq_calc 4. Frequency Calculation (Confirms minimum energy, predicts IR/Raman) geom_opt->freq_calc compare_geom 7a. Compare Geometry (with X-ray data) geom_opt->compare_geom electronic_calc 5. Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_calc compare_spec 7b. Compare Spectra (with FTIR, UV-Vis) freq_calc->compare_spec tddft_calc 6. TD-DFT for Excited States (Predicts UV-Vis spectrum) electronic_calc->tddft_calc compare_react 7c. Analyze Reactivity (Fukui functions, etc.) electronic_calc->compare_react tddft_calc->compare_spec

Caption: A generalized workflow for DFT calculations of thiophene derivatives.

This guide illustrates that while DFT calculations are a powerful predictive tool, their true value is realized when they are used in conjunction with experimental data. The synergy between theory and experiment accelerates the design and development of new thiophene derivatives with desired properties for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methylthiophene-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-3-methylthiophene-2-carboxylic acid, ensuring operational integrity and laboratory safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. Based on data from similar chemical compounds, this substance should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

  • Hand Protection: Chemical-impermeable gloves are required.[2]

  • Body Protection: A lab coat or apron is necessary to prevent skin contact.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood.[2][3] If significant exposure is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]

Handling Procedures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]

  • Wash hands thoroughly after handling.[1][2]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]

  • Waste Segregation: this compound is a halogenated organic compound.[6] It must be collected separately from non-halogenated organic waste, inorganic waste, acids, and bases.[3][6]

  • Container Selection: Use a designated, compatible, and properly sealed container for collecting the chemical waste.[2][7] The container should be clearly labeled as "Hazardous Waste."[2][8]

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and a list of any other components in the waste mixture.[2][6]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[3] Ensure the container is closed at all times except when adding waste.[3][8]

  • Disposal Request: Once the container is nearly full, arrange for pick-up and disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard classifications and disposal information based on analogous compounds.

ParameterInformationSource
Chemical Class Halogenated Organic Compound, Carboxylic Acid[6]
Primary Hazards Skin Irritation, Serious Eye Irritation, Harmful if Swallowed or Inhaled[1][5][9]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Fume Hood[1][2][7]
Disposal Method Collection as Hazardous Waste for Incineration[1][6]
Incompatible Wastes Non-halogenated Organics, Strong Oxidizing Agents, Bases, Heavy Metals[1][3][6][8]
Drain Disposal Strictly Prohibited[2][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe segregate Is the waste properly segregated? ppe->segregate segregate->ppe No collect Collect in a designated 'Halogenated Organic Waste' container. segregate->collect Yes label Label container with: 'Hazardous Waste' 'this compound' and other constituents. collect->label store Store sealed container in a designated Satellite Accumulation Area. label->store contact_ehs Contact EHS or licensed waste disposal company for pickup. store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Bromo-3-methylthiophene-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and proper environmental management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant, causing skin, eye, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

PPE CategoryRequired Equipment
Eye and Face Chemical safety goggles with side shields are the minimum requirement. A full face shield should be worn in situations with a higher risk of splashing.[2]
Hand Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for damage before each use and changed immediately if contaminated.[3][4]
Body A fastened lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, an impervious apron and sleeves or a coverall should be worn.[4]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedure is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[3]
  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[5]
  • Keep the container of this compound tightly closed when not in use.[1][6]

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above before handling the chemical.
  • When weighing and transferring the solid, perform these actions within the fume hood to minimize the generation and inhalation of dust.[1][7]
  • Avoid all personal contact with the substance, including inhalation.[1]
  • When preparing solutions, always add the acid to the solvent slowly.[4]
  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][8]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]
  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[3]

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[3][10]
  • Solutions containing this compound should also be disposed of in a designated "Halogenated Organic Liquid Waste" container.[10][11] Do not mix with non-halogenated waste.[12][13]

2. Container Management:

  • Waste containers must be kept closed except when adding waste.[10]
  • Ensure waste containers are properly labeled with the full chemical name and the words "Hazardous Waste".[10]
  • Store waste containers in a designated, well-ventilated secondary containment area.[4][11]

3. Final Disposal:

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[1] This typically involves collection by a licensed hazardous waste disposal company.[12]
  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution dispose_solid Solid Waste to Halogenated Container handle_solution->dispose_solid Proceed to Disposal dispose_liquid Liquid Waste to Halogenated Container dispose_solid->dispose_liquid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.